molecular formula C9H16N4OS B139476 N-Methyl Metribuzin CAS No. 56742-45-1

N-Methyl Metribuzin

カタログ番号: B139476
CAS番号: 56742-45-1
分子量: 228.32 g/mol
InChIキー: JBFWXRSTOLHNFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Note on Content Availability: Specific scientific data on the applications, research value, and mechanism of action for N-Methyl Metribuzin is limited in public sources. As a derivative of the herbicide Metribuzin, researchers may be interested in its properties for comparative metabolic or environmental studies. Metribuzin itself is a well-known triazinone herbicide that inhibits photosynthesis by disrupting the electron transport chain in photosystem II . Researchers are advised to consult specialized scientific literature and chemical databases for further investigation into this specific compound. This product is designated for Research Use Only and must not be used for any other purposes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-tert-butyl-4-(methylamino)-3-methylsulfanyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFWXRSTOLHNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538663
Record name 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56742-45-1
Record name 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl Metribuzin: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl Metribuzin is an aminotriazinone and the methylamine analogue of the widely-used herbicide Metribuzin.[1][2] While Metribuzin is a well-documented selective herbicide, N-Methyl Metribuzin is often considered an impurity or a related compound in its synthesis.[3] Understanding the chemical structure, properties, and mechanism of N-Methyl Metribuzin is critical for researchers in agrochemical development, environmental science, and toxicology. This guide provides a comprehensive technical overview of N-Methyl Metribuzin, leveraging established knowledge of its parent compound, Metribuzin, to offer field-proven insights for drug development professionals and scientists.

Chemical Identity and Physicochemical Properties

N-Methyl Metribuzin, systematically named 6-(1,1-Dimethylethyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a derivative of the triazinone chemical class.[4] Its core structure is analogous to Metribuzin, with the key difference being the methylation of the amino group at the 4-position.

Below is the chemical structure of N-Methyl Metribuzin:

Figure 1. Chemical Structure of N-Methyl Metribuzin.

A summary of its key physicochemical properties is presented in Table 1. For context, the properties of the parent compound, Metribuzin, are included for comparison.

Table 1: Physicochemical Properties of N-Methyl Metribuzin and Metribuzin

Property N-Methyl Metribuzin Metribuzin Source(s)
IUPAC Name 6-tert-butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5-one [5][6]
Synonyms Metribuzin-N-methyl, Metribuzin Methylamine Sencor, Lexone [1][4]
CAS Number 56742-45-1 21087-64-9 [4][7]
Molecular Formula C₉H₁₆N₄OS C₈H₁₄N₄OS [4][8]
Molecular Weight 228.32 g/mol 214.29 g/mol [7][8]
Appearance White to Off-White Solid Colorless crystalline solid [1][8]
Melting Point 134-135°C 125-126.5°C [1][6]
Water Solubility Data not available 1050-1220 mg/L (at 20°C) [6][9]

| Solubility (Organic) | Soluble in DMSO, Methanol (slightly, heated) | Soluble in aromatic and chlorinated hydrocarbon solvents |[1][9] |

Core Mechanism of Action: Inhibition of Photosystem II

N-Methyl Metribuzin, like its parent compound, functions as a potent inhibitor of photosynthesis.[1] The primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[10][11]

The causality behind this mechanism is the compound's ability to bind to the D1 quinone-binding protein within the PSII complex.[5] This binding event physically blocks the electron transport chain, specifically interrupting the flow of electrons from the primary electron acceptor (Qₐ) to plastoquinone (PQ).[3] The consequences of this blockage are twofold:

  • Cessation of ATP and NADPH Production: The disruption of the electron transport chain halts the production of ATP and NADPH, which are essential energy-carrying molecules required for CO₂ fixation and subsequent plant growth.[10]

  • Oxidative Stress: The blockage leads to the formation of highly reactive oxygen species (ROS). These molecules initiate a cascade of lipid and protein peroxidation, causing rapid destruction of cell membranes. This results in cellular leakage, tissue necrosis (browning and death), and ultimately, the death of the plant.[9]

Injury symptoms in susceptible plants typically manifest as interveinal or marginal chlorosis (yellowing) on older leaves, which progresses to necrosis.[12]

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ Qa Quinone A (Qa) Pheo->Qa e⁻ Qb Quinone B (Qb) D1 Protein Site Qa->Qb e⁻ PQ_Pool Plastoquinone Pool Qb->PQ_Pool Blocked Cyt_b6f Cytochrome b6f PQ_Pool->Cyt_b6f e⁻ PC Plastocyanin Cyt_b6f->PC e⁻ PSI Photosystem I PC->PSI e⁻ NM_Metribuzin N-Methyl Metribuzin NM_Metribuzin->Qb Binds & Blocks e⁻ transfer Light Light Energy Light->P680 H2O H₂O H2O->P680 OEC

Caption: N-Methyl Metribuzin blocks the electron transport chain at Photosystem II.

Synthesis and Regioselectivity

The synthesis of N-Methyl Metribuzin is intrinsically linked to the production of Metribuzin. The critical step is the methylation of the precursor, 4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one. This precursor exists in tautomeric forms (thione and thiol), which present two nucleophilic sites for methylation: the sulfur atom and the nitrogen atom of the amino group.[3]

  • S-methylation yields the desired herbicide, Metribuzin.

  • N-methylation yields the isomer, N-Methyl Metribuzin.

Achieving high selectivity for S-methylation is the primary challenge in industrial Metribuzin synthesis. However, by altering reaction conditions, such as pH, the synthesis can be directed to favor the N-methylated product.[13]

Synthesis_Workflow cluster_synthesis General Synthesis Pathway cluster_products Selective Methylation Products Precursor 4-amino-6-tert-butyl-3-thio- 1,2,4-triazin-5(4H)-one Reaction Methylation Reaction Precursor->Reaction Methylating_Agent Methylating Agent (e.g., Methyl Bromide, Dimethyl Sulfate) Methylating_Agent->Reaction Metribuzin Metribuzin (S-methylation) Reaction->Metribuzin Favored by controlled pH N_Methyl_Metribuzin N-Methyl Metribuzin (N-methylation) Reaction->N_Methyl_Metribuzin Isomer / Byproduct

Caption: Synthesis workflow highlighting the selective methylation step.

Exemplary Synthesis Protocol (Adapted from Metribuzin Synthesis)

This protocol describes a general method for the methylation step, which can be adapted to influence the ratio of N-methylated to S-methylated products.

  • Preparation: In a suitable reaction vessel, dissolve 4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one in an appropriate solvent system containing an aqueous base (e.g., caustic soda). A phase-transfer catalyst (e.g., polyethylene glycol) may be added.[3]

  • Methylation: Cool the mixture to a controlled temperature (e.g., 20-28°C). Introduce the methylating agent (e.g., methyl bromide or dimethyl sulfate) under vigorous stirring.[3][8]

  • pH Control: Critically, maintain the pH of the reaction mixture within a specific range (e.g., 8.5-9.0) during the addition of the methylating agent. This parameter is key to influencing the regioselectivity of the reaction.[3]

  • Reaction Completion: After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 48-55°C) for a defined period (e.g., 0.5-1.5 hours) to ensure completion.[3]

  • Work-up and Isolation: Cool the reaction mixture. The product can then be isolated through filtration, washing, and drying to yield a mixture of Metribuzin and N-Methyl Metribuzin, which can be further purified chromatographically.[3]

Analytical Methodologies

Accurate detection and quantification of N-Methyl Metribuzin, especially as an impurity in technical-grade Metribuzin, requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC/MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[14]

Detailed Protocol: LC/MS/MS Analysis

This protocol provides a self-validating system for the determination of Metribuzin and its N-methyl derivative in a sample matrix.

  • Sample Preparation:

    • Accurately weigh the sample material.

    • Perform a solvent extraction using a mixture such as acetonitrile and water.

    • Vortex the sample to ensure thorough mixing and extraction.

    • Centrifuge the sample to pellet solid particulates.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • LC/MS/MS Instrumentation and Conditions:

    • LC System: Agilent or Waters HPLC system.

    • Mass Spectrometer: AB Sciex 6500 or equivalent.[14]

    • Column: Phenomenex Kinetex C8 (3.0 mm x 100 mm, 2.6 µm) or equivalent.[14]

    • Mobile Phase A: Water:Acetonitrile (9:1, v/v) with 0.2% Acetic Acid.[14]

    • Mobile Phase B: Acetonitrile with 0.2% Acetic Acid.[14]

    • Gradient: A time-programmed gradient is used to separate the analytes.

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[14]

    • Detection: Multiple Reaction Monitoring (MRM). At least two ion transitions should be monitored for each analyte—one for quantification and one for confirmation.

      • Metribuzin Transitions (example): m/z 215.1 → 187.1 (quantification), m/z 215.1 → 145.0 (confirmation).[14]

      • N-Methyl Metribuzin Transitions: These would be determined via infusion of a pure standard but would be expected at m/z 229.1 → [fragment ions].

  • Quantification:

    • Prepare a calibration curve using certified analytical standards of N-Methyl Metribuzin.[5][15]

    • The concentration of the analyte in the sample is determined by comparing its peak area to the linear regression of the calibration curve.

Analytical_Workflow Sample Sample Weighing Extraction Solvent Extraction (Acetonitrile/Water) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Syringe Filtration (0.22 µm) Centrifuge->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial LC_MSMS LC/MS/MS Analysis (ESI+, MRM) HPLC_Vial->LC_MSMS Data Data Analysis (Quantification vs. Standard Curve) LC_MSMS->Data

Caption: Standard analytical workflow for the quantification of N-Methyl Metribuzin.

Toxicological and Environmental Profile

Specific toxicological and environmental fate data for N-Methyl Metribuzin are not extensively published. Therefore, the profile of the parent compound, Metribuzin, serves as an essential and authoritative reference point.

Toxicological Summary (Metribuzin)

Metribuzin is classified as slightly toxic (EPA Toxicity Class III).[9] The primary routes of human exposure are dermal and occur during mixing, loading, and application.

Table 2: Acute Toxicity Profile of Metribuzin

Study Type Result Toxicity Category Source(s)
Acute Oral LD₅₀ (rat) 1090 - 2345 mg/kg III [9]
Acute Dermal LD₅₀ (rat) > 20,000 mg/kg IV
Acute Inhalation LC₅₀ (rat) > 20 mg/L (1 hr) IV
Eye Irritation (rabbit) Minimal irritant IV
Skin Irritation (rabbit) Slight irritant IV

| Skin Sensitization (guinea pig) | Not a sensitizer | N/A | |

Long-term exposure studies in animals have identified the liver and kidneys as the main target organs.[16]

Environmental Fate and Ecotoxicity (Metribuzin)

Metribuzin's environmental behavior is characterized by moderate persistence and a potential for groundwater contamination, particularly in soils with low organic matter and clay content.

Table 3: Environmental Fate Characteristics of Metribuzin

Property Value / Characteristic Interpretation Source(s)
Soil Half-Life 30 - 120 days (typically ~60 days) Moderate persistence [9]
Primary Degradation Pathway Microbial breakdown Biodegradable
Soil Mobility High potential for leaching in sandy, low-organic soils Potential groundwater contaminant [9]
Aquatic Half-Life (Pond Water) ~7 days Low persistence in water [9]

| Photodecomposition/Volatilization | Slight loss | Stable under field conditions | |

Metribuzin is considered moderately toxic to birds and freshwater invertebrates and slightly toxic to fish.[9]

Conclusion

N-Methyl Metribuzin is a significant compound in the study of triazinone herbicides, primarily as a structural analogue and synthetic isomer of Metribuzin. Its presumed mechanism of action, the inhibition of Photosystem II, mirrors that of its parent compound, making it a subject of interest for structure-activity relationship studies. The key challenges and areas of focus for researchers involve the control of regioselectivity during synthesis to isolate either Metribuzin or its N-methylated counterpart and the use of highly sensitive analytical techniques like LC/MS/MS for accurate quantification. While its specific toxicological and environmental profile requires further investigation, the extensive data available for Metribuzin provides a robust framework for initial assessment and handling protocols.

References

  • Material Safety Data Sheet: Metribuzin Technical. (n.d.). Meghmani Industries Limited. Retrieved from [Link]

  • Metribuzin (Ref: DPX G2504). (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]

  • Pesticide Fact Sheet: Metribuzin. (1985). EPA NEPS. Retrieved from [Link]

  • Photosystem II inhibitors – Triazine Herbicides. (2015). NC State Extension Publications. Retrieved from [Link]

  • The Effect of Herbicide Metribuzin on Environment and Human: A Systematic Review. (2023). ResearchGate. Retrieved from [Link]

  • Selected physical properties of metribuzin environmental degradates. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid-Base Regulation Strategy. (2024). ResearchGate. Retrieved from [Link]

  • Metribuzin. (n.d.). PubChem. Retrieved from [Link]

  • Metribuzin. (n.d.). Wikipedia. Retrieved from [Link]

  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. (n.d.). CORE. Retrieved from [Link]

  • Effects of environmental factors on the activity of metribuzin in plants. (n.d.). CAWS – Council of Australasian Weed Societies. Retrieved from [Link]

  • Analytical method for metribuzin and its transformation products. (n.d.). EPA. Retrieved from [Link]

  • Efficacy of Slow-Release Formulations of Metribuzin and Tribenuron Methyl Herbicides. (2020). NIH. Retrieved from [Link]

  • Health Effects Support Document for Metribuzin. (2003). EPA. Retrieved from [Link]

  • Synthesis method of metribuzin. (n.d.). Patsnap. Retrieved from [Link]

  • metribuzin. (n.d.). Stenutz. Retrieved from [Link]

  • Metribuzin - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved from [Link]

  • N-Methyl Metribuzin. (n.d.). AdooQ®. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Pathway of N-Methyl Metribuzin

Abstract

Metribuzin, a key herbicide in the triazinone class, functions by inhibiting photosystem II in target weeds.[1][2] Its synthesis has been well-established, but the selective synthesis of its N-methylated isomer, N-Methyl Metribuzin (CAS 56742-45-1), has been a significant challenge.[1][3] This isomer is often an undesired byproduct in traditional Metribuzin synthesis, forming difficult-to-separate eutectic mixtures.[1] This guide provides a comprehensive overview of the synthesis of N-Methyl Metribuzin, focusing on the core principles of regioselectivity and a modern approach that leverages pH control to achieve high-yield, selective N-methylation. This document is intended for researchers and professionals in agrochemical development and synthetic chemistry.

The Precursor and the Challenge of Regioselective Methylation

The synthesis of both Metribuzin and N-Methyl Metribuzin begins with a common precursor: 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one.[4][5] The critical challenge in synthesizing either compound selectively lies in the inherent chemical nature of this precursor, which exists in a tautomeric equilibrium between a thione and a thiol form.[1]

This tautomerism presents two primary nucleophilic sites for methylation:

  • The Sulfur Atom (Thiol form): Methylation at this site leads to the formation of Metribuzin (S-methylation).

  • A Nitrogen Atom (Thione form): Methylation at the N4-amino group or other ring nitrogens can occur. Specifically, methylation at the exocyclic amino group after S-methylation, or potentially at a ring nitrogen, can lead to isomers. The primary isomer of concern and the subject of this guide is formed through methylation at the N4 position, yielding N-Methyl Metribuzin.[1][6]

Historically, synthesis methods using methylating agents like methyl bromide or dimethyl sulfate often produce a mixture of S- and N-methylated products, with the S-methylated Metribuzin being the desired outcome.[1] The focus of process chemistry has been to maximize the yield of Metribuzin while minimizing its N-methylated isomer.

G cluster_precursor Precursor Tautomerism cluster_products Methylation Products Thione 4-amino-6-(tert-butyl)-3-thioxo-3,4-dihydro- 1,2,4-triazin-5(2H)-one (Thione Form) Thiol 4-amino-6-(tert-butyl)-3-mercapto- 1,2,4-triazin-5(4H)-one (Thiol Form) Thione->Thiol Equilibrium N_Methyl N-Methyl Metribuzin (N-Methylation) Thione->N_Methyl N-methylation ( undesired in Metribuzin synthesis) S_Methyl Metribuzin (S-Methylation) Thiol->S_Methyl S-methylation (desired for Metribuzin synthesis)

Caption: Tautomeric forms of the precursor leading to different methylation products.

The Core Principle: pH-Controlled Selective Synthesis

Recent advancements have demonstrated that the selective synthesis of either Metribuzin or its N-methyl isomer can be achieved with high efficiency by simple acid-base regulation.[6] This innovative approach allows for precise control over the reaction's outcome by modulating the pH of the reaction medium.[6]

The Causality Behind pH Control:

The principle of this selectivity lies in the differential acidity of the thiol (S-H) and amino (N-H) protons.

  • In a basic medium (higher pH): The more acidic thiol proton is preferentially removed, forming a thiolate anion (-S⁻). This highly nucleophilic anion readily attacks the methylating agent, leading to selective S-methylation and the formation of Metribuzin.

  • In an acidic or near-neutral medium (lower pH): The formation of the thiolate anion is suppressed. Under these conditions, the nitrogen atom of the amino group acts as the primary nucleophile, leading to preferential N-methylation and the formation of N-Methyl Metribuzin.

This pH-induced control provides a robust and elegant solution to the long-standing problem of regioselectivity in Metribuzin synthesis. By simply adjusting the pH, one can direct the methylation to the desired atom with high precision, achieving yields of up to 99% for either isomer.[6]

G Precursor 4-amino-6-(tert-butyl)-3-mercapto- 1,2,4-triazin-5(4H)-one Methylation + Methylating Agent (e.g., Dimethyl Sulfate) Basic Basic Conditions (e.g., pH 8-10) Methylation->Basic Acidic Acidic / Neutral Conditions (Hypothesized for N-Methylation) Methylation->Acidic Metribuzin Metribuzin (S-Methylated Product) Basic->Metribuzin Favors Thiolate Anion Formation -> Selective S-Methylation N_Methyl N-Methyl Metribuzin (N-Methylated Product) Acidic->N_Methyl Suppresses Thiolate Anion -> Selective N-Methylation

Caption: pH-controlled selective synthesis of Metribuzin and N-Methyl Metribuzin.

Synthesis Pathway and Experimental Protocol for N-Methyl Metribuzin

While the precise, field-proven protocol from Qi et al. is not publicly detailed, a robust, logical protocol for the selective synthesis of N-Methyl Metribuzin can be designed based on the principle of pH-controlled methylation. This protocol aims to create conditions that favor N-methylation over S-methylation.

Reagents and Materials
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Role
4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one33509-43-2200.26Precursor
Dimethyl Sulfate77-78-1126.13Methylating Agent
Acetone67-64-158.08Solvent
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21Mild Base (for control)
Hydrochloric Acid (HCl), 1M solution7647-01-036.46pH adjustment
Deionized Water7732-18-518.02Solvent/Washing
Step-by-Step Experimental Protocol

Objective: To synthesize N-Methyl Metribuzin via selective N-methylation of the triazinone precursor.

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g (0.05 mol) of 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one.

    • Add 100 mL of acetone to the flask and stir the mixture to form a suspension.

  • pH Adjustment and Control:

    • Add a mild base, such as 7.6 g (0.055 mol) of anhydrous potassium carbonate. The goal is to maintain a near-neutral or slightly acidic pH once the reaction commences, which suppresses the deprotonation of the thiol group.

    • Monitor the pH of the suspension. If necessary, adjust to approximately pH 6.5-7.0 using a dilute solution of HCl.

  • Addition of Methylating Agent:

    • Slowly add 6.94 g (5.25 mL, 0.055 mol) of dimethyl sulfate to the dropping funnel.

    • Add the dimethyl sulfate dropwise to the stirred suspension over a period of 30-45 minutes.

    • Maintain the reaction temperature between 20-25°C using a water bath. An exothermic reaction may occur, so careful control of the addition rate is crucial.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-6 hours after the addition is complete.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material and the formation of the product.

  • Work-up and Isolation:

    • Once the reaction is complete, filter the mixture to remove any inorganic salts (e.g., potassium sulfate).

    • Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure.

    • To the resulting residue, add 100 mL of cold deionized water. The N-Methyl Metribuzin product should precipitate as a solid.

    • Stir the aqueous suspension for 30 minutes in an ice bath to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water (3 x 30 mL).

    • Dry the product in a vacuum oven at 50°C to a constant weight.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Conclusion

The synthesis of N-Methyl Metribuzin, once a challenge of controlling an undesired side reaction, is now achievable as a primary synthetic goal. The key to this transformation lies in the understanding and application of fundamental chemical principles, specifically the pH-dependent nucleophilicity of the precursor molecule. By leveraging a simple acid-base regulation strategy, chemists can now selectively and efficiently produce N-Methyl Metribuzin in high yields. This approach not only provides access to this specific isomer for further research and development but also represents a significant advancement in the controlled synthesis of complex heterocyclic molecules.

References

  • Qi, L., Li, N., Li, H.-Y., Qin, H.-Y., Shen, L.-L., Wang, J., & Yu, F. (n.d.). Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid-Base Regulation Strategy. ResearchGate. Available at: [Link]

  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Thesis. Available at: [Link]

  • Google Patents. (n.d.). WO2020239105A1 - Method for synthesizing metribuzin.
  • AdooQ Bioscience. (n.d.). N-Methyl Metribuzin. Available at: [Link]

  • WIPO Patentscope. (n.d.). WO/2020/239105 METHOD FOR SYNTHESIZING METRIBUZIN. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. Available at: [Link]

Sources

N-Methyl Metribuzin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methyl Metribuzin

For professionals in research, chemical sciences, and drug development, a thorough understanding of specific chemical entities is paramount. This guide provides a detailed examination of N-Methyl Metribuzin, a derivative of the widely used herbicide Metribuzin. We will explore its fundamental chemical properties, delve into its biological mechanism of action, and provide practical, field-tested protocols for its synthesis and analysis.

Core Chemical Identity and Properties

N-Methyl Metribuzin, known systematically as 6-(tert-butyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a key metabolite and derivative of Metribuzin.[1][2][3] Its core structure is based on a triazinone ring, which is fundamental to its chemical behavior and biological activity.

Quantitative Data Summary

For ease of reference, the essential physicochemical properties of N-Methyl Metribuzin are summarized below.

PropertyValueSource(s)
CAS Number 56742-45-1[1][2][4][5][6]
Molecular Formula C₉H₁₆N₄OS[1][4][5]
Molecular Weight 228.31 g/mol [1][2][3][4][5]
IUPAC Name 6-(tert-butyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one[2][5]
Synonyms 6-(1,1-Dimethylethyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one[1][3][4]
Accurate Mass 228.1045[1][5]

Mechanism of Action: Photosystem II Inhibition

The herbicidal activity of triazinone-class compounds, including the parent Metribuzin, is well-established.[7][8] N-Methyl Metribuzin is understood to function through the same primary mechanism: the inhibition of photosynthesis at the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[7][8][9]

Causality of Action: The herbicide molecule binds to the D1 quinone-binding protein within the PSII complex. This binding action physically blocks the plastoquinone (PQ) binding site, which is the crucial acceptor for electrons photochemically excited from the P680 reaction center. By interrupting this electron flow, the entire photosynthetic electron transport chain is halted. This disruption prevents the production of ATP and NADPH, the essential energy and reducing power molecules required for carbon fixation and plant growth, ultimately leading to oxidative stress and cell death in susceptible plants.[8][9][10]

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Reaction Center Pheo Pheophytin P680->Pheo e⁻ QA Quinone A (QA) Pheo->QA e⁻ QB Plastoquinone (QB) Binding Site QA->QB e⁻ ETC To Electron Transport Chain (Cytochrome b6f) QB->ETC e⁻ Transfer Light Light Energy (Photon) Light->P680 Excitation NMM N-Methyl Metribuzin NMM->QB

Caption: Inhibition of electron transport in Photosystem II by N-Methyl Metribuzin.

Synthesis Protocol: Selective S-Methylation

The synthesis of N-Methyl Metribuzin hinges on the selective methylation of its precursor, 4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one. The key challenge is that the precursor exists in tautomeric forms, presenting two potential methylation sites: the sulfur (thiol) and a nitrogen atom.[11] Selective S-methylation is required to produce Metribuzin and its N-methyl derivative, while N-methylation leads to undesired isomers. Recent methodologies have focused on acid-base regulation to achieve high selectivity.[12]

The following protocol is a generalized procedure based on methods described for producing Metribuzin, which can be adapted for N-Methyl Metribuzin.[11][13]

Experimental Protocol: Synthesis of N-Methyl Metribuzin

  • Precursor Dissolution: In a suitable reaction vessel, dissolve the precursor, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one, in concentrated sulfuric acid under controlled heating until the solution is clear.[13] This step protonates the triazinone ring, preparing it for the methylation reaction.

  • Temperature Control: Cool the reaction mixture to a precisely controlled temperature (e.g., 40°C) to manage the exothermic nature of the subsequent step.[13]

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methanol, dropwise to the cooled solution.[7][13] The reaction is maintained at an elevated temperature (e.g., 70-75°C) for several hours to ensure complete reaction.[13] The acidic environment preferentially directs methylation to the sulfur atom.

  • Precipitation: After the reaction period, cool the mixture and carefully add water dropwise. This will cause the product, N-Methyl Metribuzin sulfate, to precipitate out of the solution.[13]

  • Neutralization and Extraction: Suspend the precipitated sulfate salt in an organic solvent (e.g., xylene). Neutralize the suspension by adding a base, such as a sodium hydroxide solution, until the pH is approximately 9.[13] This converts the salt to its free base form.

  • Purification: Separate the organic phase. The final product can be purified through recrystallization by cooling the organic solution, followed by filtration and drying to yield high-purity N-Methyl Metribuzin.[13]

Synthesis_Workflow Start Start: Precursor (4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one) Step1 1. Dissolve in conc. H₂SO₄ Start->Step1 Step2 2. Cool to 40°C Step1->Step2 Step3 3. Add Methylating Agent (e.g., Methanol) React at 70-75°C Step2->Step3 Step4 4. Cool & Precipitate with Water Step3->Step4 Step5 5. Suspend in Solvent & Neutralize (pH 9) Step4->Step5 Step6 6. Purify by Recrystallization Step5->Step6 End End: N-Methyl Metribuzin (High Purity) Step6->End

Caption: Workflow for the selective synthesis of N-Methyl Metribuzin.

Analytical Methodology: LC/MS/MS Quantification

For the accurate detection and quantification of N-Methyl Metribuzin in complex matrices such as soil, water, or biological samples, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS) is the method of choice. This technique offers superior sensitivity and selectivity.[14][15]

Protocol: LC/MS/MS Analysis

  • Sample Preparation:

    • Solid Samples (e.g., soil): Perform a solvent extraction using an appropriate organic solvent like acetonitrile.

    • Liquid Samples (e.g., water): May require solid-phase extraction (SPE) for concentration and cleanup.

    • Vortex and centrifuge the extract to remove particulates. The supernatant is then filtered (e.g., 0.45 µm filter) prior to analysis.[16]

  • Chromatographic Separation (LC):

    • Column: A reverse-phase C8 or C18 column (e.g., Phenomenex Kinetex C8, 3.0 mm x 100 mm, 2.6 µm) is typically used.[14][15]

    • Mobile Phase: A gradient elution using a two-solvent system is effective. For example:

      • Solvent A: Water:acetonitrile (9:1, v/v) with 0.2% acetic acid.[14][15]

      • Solvent B: Acetonitrile with 0.2% acetic acid.[14][15]

    • Flow Rate: A typical flow rate is maintained around 0.5-0.7 mL/min.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is highly effective for this class of compounds.[14][15]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.

    • Ion Transitions: For Metribuzin (as a reference), transitions like m/z 215.1→187.1 (quantitation) and m/z 215.1→145.1 (confirmation) are monitored.[14][15] Analogous transitions would be optimized for N-Methyl Metribuzin (m/z 229.1).

  • Quantification: A calibration curve is generated using certified reference standards of N-Methyl Metribuzin at various concentrations to ensure accurate quantification of the analyte in the unknown samples.

Analytical_Workflow Start Start: Sample (Soil, Water, etc.) Step1 1. Solvent Extraction & Cleanup (SPE) Start->Step1 Step2 2. Centrifuge & Filter Step1->Step2 Step3 3. Inject into LC System (Reverse-Phase C8/C18) Step2->Step3 Step4 4. Gradient Elution Step3->Step4 Step5 5. Ionize (Positive ESI) Step4->Step5 Step6 6. Detect via MS/MS (MRM) Step5->Step6 End End: Quantified Data Step6->End

Caption: General workflow for the analysis of N-Methyl Metribuzin by LC/MS/MS.

References

  • Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation . Asian Journal of Chemistry. [Link]

  • Analytical method for metribuzin and its transformation products . U.S. Environmental Protection Agency. [Link]

  • Metribuzin . Wikipedia. [Link]

  • Metribuzin - Active Ingredient Page . Chemical Warehouse. [Link]

  • Analytical method for metribuzin and its transformation products (ILV) . U.S. Environmental Protection Agency. [Link]

  • Extractive spectrophotometric method for determination of metribuzin herbicide . PubMed. [Link]

  • HPLC Methods for analysis of Metribuzin . HELIX Chromatography. [Link]

  • Metribuzin | C8H14N4OS | CID 30479 . PubChem - NIH. [Link]

  • Efficacy of Slow-Release Formulations of Metribuzin and Tribenuron Methyl Herbicides . NIH. [Link]

  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE . CORE. [Link]

  • Metribuzin synthesis method . Patsnap. [Link]

  • Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid‐Base Regulation Strategy . ResearchGate. [Link]

  • A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity . NIH - PMC. [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of N-Methyl Metribuzin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metribuzin and its N-methyl derivative are potent herbicides belonging to the triazinone chemical class.[1][2] Their herbicidal efficacy stems from a highly specific and disruptive interaction with the photosynthetic machinery within susceptible plants. This guide provides a detailed examination of the core mechanism of action, focusing on the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate these processes. We will explore the inhibition of Photosystem II, the subsequent cascade of cytotoxic events, the biochemical basis for crop selectivity, and the evolution of resistance mechanisms at both the target site and metabolic levels.

Molecular Identity and Physicochemical Properties

Metribuzin is the parent compound, with N-Methyl Metribuzin being a key derivative.[3][4] Their primary mode of action is fundamentally identical. Understanding their chemical nature is foundational to comprehending their biological activity.

PropertyMetribuzinN-Methyl MetribuzinReference(s)
Chemical Name 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one6-(1,1-Dimethylethyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one[2][5][4]
CAS Number 21087-64-956742-45-1[6][4]
Molecular Formula C₈H₁₄N₄OSC₉H₁₆N₄OS[5][4]
Molecular Weight 214.29 g/mol 228.31 g/mol [5][4]
Appearance Colorless, crystalline solidNot specified; likely solid[5]
Mode of Action Photosystem II (PSII) InhibitorPhotosystem II (PSII) Inhibitor[5][7]
HRAC/WSSA Group Group 5 (C1)Group 5 (C1)[5][8][9]

The Core Mechanism: Interruption of Photosynthetic Electron Transport

The primary herbicidal action of Metribuzin is the potent inhibition of photosynthesis.[8][10] This occurs at a specific site within the chloroplasts, the powerhouse of plant cells.

Target Site: The D1 Protein of Photosystem II

Photosynthesis in plants involves two key multi-protein complexes, Photosystem I (PSI) and Photosystem II (PSII), embedded in the thylakoid membranes of chloroplasts. These systems work in concert to capture light energy and convert it into chemical energy. The herbicidal activity of the triazinone family, including Metribuzin, is localized exclusively to PSII.[11][12]

Within the PSII reaction center, a protein subunit known as D1 plays a critical role. The D1 protein contains a specific binding niche for a small, mobile molecule called plastoquinone (PQ) at the QB site.[13] In normal photosynthesis, an electron energized by light is passed to the primary acceptor, QA, and then to QB. This electron transfer process is essential for the production of ATP and NADPH, the energy currencies required to fix CO₂ into sugars.[14]

Metribuzin acts as a competitive inhibitor at this QB binding site on the D1 protein.[13][15] It physically occupies the space where plastoquinone would normally bind, effectively blocking the electron transport chain. This blockage prevents the re-oxidation of the primary electron acceptor, QA⁻, halting the entire photosynthetic process downstream from PSII.[16]

Downstream Consequences of PSII Inhibition

While halting the production of sugars could eventually lead to starvation, the death of susceptible plants is far more rapid.[17] The blockage of the electron transport chain causes a cascade of highly destructive secondary effects:

  • Formation of Triplet Chlorophyll: With the electron pathway blocked, the high-energy state of chlorophyll cannot be dissipated through photochemistry. This leads to the formation of triplet chlorophyll, a highly reactive state.

  • Generation of Reactive Oxygen Species (ROS): Triplet chlorophyll reacts with molecular oxygen (O₂) to produce singlet oxygen (¹O₂), a potent reactive oxygen species (ROS).[18] This initiates a chain reaction of oxidative damage.

  • Lipid Peroxidation and Membrane Destruction: The generated ROS attack polyunsaturated fatty acids in the thylakoid membranes, a process called lipid peroxidation. This leads to the breakdown of membrane integrity, causing leakage of cellular contents and rapid desiccation and disintegration of cells and organelles.[12][18]

The visible symptoms of this process on the plant, such as interveinal yellowing (chlorosis) followed by tissue death (necrosis), are the macroscopic manifestation of this catastrophic cellular damage.[17][19]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane Light Light Energy (Photon) PSII Photosystem II (P680) Light->PSII Excites QA Quinone A (QA) PSII->QA e⁻ QB_Site D1 Protein (QB Site) QA->QB_Site e⁻ Transfer PQ_Pool Plastoquinone Pool (PQ) QB_Site->PQ_Pool Normal e⁻ Flow ROS Reactive Oxygen Species (¹O₂) Lipid Peroxidation QB_Site->ROS Blockage Leads To Cyt_b6f Cytochrome b6f PQ_Pool->Cyt_b6f PSI Photosystem I (P700) Cyt_b6f->PSI ATP ATP Production Cyt_b6f->ATP H⁺ Gradient NADPH NADPH Production PSI->NADPH Metribuzin Metribuzin Metribuzin->QB_Site Binds & Blocks

Caption: Photosynthetic electron transport chain inhibition by Metribuzin.

Plant Uptake, Translocation, and Selectivity

Metribuzin is a selective and systemic herbicide that can be absorbed through both the roots and, to a lesser extent, the foliage.[14][20][21] Following root uptake, it is transported upward throughout the plant via the xylem, the water-conducting tissue. This mode of translocation explains why injury symptoms typically appear first on older, lower leaves, which are transpiring the most.[17]

Mechanism of Crop Selectivity

The selectivity of Metribuzin—its ability to kill weeds without harming crops like soybeans, potatoes, or tomatoes—is not due to differences in uptake but rather to the plant's ability to metabolize the herbicide.[20][22] Tolerant species can rapidly detoxify Metribuzin through processes such as:

  • N-Glucoside Conjugation: The herbicide molecule is conjugated to a sugar molecule, rendering it non-toxic.[23]

  • Homoglutathione Conjugation: Binding to peptides to neutralize activity.[23]

In susceptible weed species, these metabolic pathways are either absent or too slow to prevent the herbicide from accumulating at its target site in the chloroplasts.[22]

The Challenge of Herbicide Resistance

The repeated use of herbicides with a single site of action can lead to the selection of resistant weed biotypes.[9][22] For Metribuzin, two primary mechanisms of resistance have been identified.

Target-Site Resistance (TSR)

This form of resistance arises from genetic mutations in the chloroplast psbA gene, which codes for the D1 protein.[24] These are typically single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at or near the herbicide's binding site. A well-documented substitution is from serine to glycine at position 264 (Ser264Gly), which significantly reduces the binding affinity of triazine herbicides.[25] More recently, substitutions such as A251V have also been shown to confer resistance by creating steric clashes that prevent Metribuzin from docking effectively in the hydrophobic pocket of the D1 protein.[24]

Non-Target-Site (Metabolic) Resistance

Some weed populations have evolved the ability to resist Metribuzin even without mutations in the psbA gene.[26] This is known as non-target-site resistance and is typically achieved through enhanced metabolism of the herbicide.[23] This mechanism often involves the upregulation of detoxification enzymes, particularly cytochrome P450 monooxygenases.[23][27] These enzymes modify the herbicide molecule, detoxifying it before it can reach the chloroplasts in lethal concentrations.[27] This type of resistance is particularly challenging as it can confer cross-resistance to herbicides from different chemical classes.[23]

Experimental Protocols for Mechanism of Action Studies

Characterizing the inhibitory action of compounds like Metribuzin involves a combination of biochemical, biophysical, and molecular techniques. The following protocols provide a self-validating system where results from one assay corroborate the findings of another.

Protocol 1: Chlorophyll a Fluorescence (OJIP) Analysis

Causality: This technique provides a rapid, non-invasive assessment of PSII efficiency. A block in the electron transport chain at the QB site prevents the re-oxidation of QA, causing a rapid accumulation of electrons and a characteristic change in the fluorescence emission curve.

Methodology:

  • Plant Material: Grow susceptible plants (e.g., Arabidopsis thaliana, velvetleaf) to the 2-4 leaf stage.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20 minutes to ensure all reaction centers are "open" (QA is fully oxidized).

  • Herbicide Application: Treat plants with a range of Metribuzin concentrations. Include an untreated control.

  • Measurement: Use a plant efficiency analyzer (e.g., a PAM fluorometer) to apply a saturating pulse of light to the dark-adapted leaf. The instrument records the fluorescence transient over time, from the initial level (O) through intermediate steps (J, I) to the peak level (P).

  • Data Analysis: A PSII inhibitor like Metribuzin will cause a very rapid rise from O to P and eliminate the J and I steps. The ratio of variable fluorescence to maximal fluorescence (Fv/Fm) will decrease, indicating stress on PSII. The data can be used to calculate an IC50 value (the concentration required to inhibit 50% of PSII activity).[16][28]

Protocol 2: Oxygen Evolution (Hill Reaction) Assay

Causality: Since the splitting of water (and release of O₂) is directly coupled to the electron flow through PSII, measuring the rate of oxygen evolution in the presence of an artificial electron acceptor provides a direct quantification of PSII activity. Inhibition of electron transport by Metribuzin will decrease the rate of oxygen evolution.

Methodology:

  • Thylakoid Isolation: Isolate functional thylakoid membranes from a susceptible plant species (e.g., pea, spinach).

  • Reaction Mixture: Prepare a buffered reaction mixture containing the isolated thylakoids and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

  • Herbicide Incubation: Aliquot the mixture into the chamber of an oxygen electrode (e.g., Clark-type electrode) and add varying concentrations of Metribuzin.

  • Measurement: Illuminate the chamber with a light source and record the rate of oxygen evolution. The rate will decrease as the herbicide concentration increases.

  • Data Analysis: Plot the rate of oxygen evolution against the herbicide concentration to determine the IC50 value, which should corroborate the findings from the chlorophyll fluorescence assay.[28]

Protocol 3: Molecular Docking and Gene Sequencing

Causality: To confirm the physical interaction at the D1 protein and identify resistance mutations, computational and molecular biology techniques are employed.

Methodology:

  • Molecular Docking:

    • Obtain the 3D crystal structure of the PSII D1 protein from a protein data bank.

    • Using software like AutoDock Vina, computationally model the docking of the Metribuzin molecule into the QB binding pocket.[24]

    • The simulation predicts the binding affinity and the specific amino acid residues involved in the interaction, providing a structural basis for the herbicide's action.[24][28]

  • psbA Gene Sequencing:

    • Collect leaf tissue from both susceptible and suspected resistant weed biotypes.

    • Extract total DNA.

    • Use PCR primers designed to amplify the region of the psbA gene that encodes the QB binding pocket.

    • Sequence the PCR products and align them.

    • Compare the sequences from resistant and susceptible plants to identify any nucleotide changes that result in amino acid substitutions.[25][27]

Workflow cluster_whole_plant Whole Plant & Cellular Level cluster_biochem Biochemical Level cluster_molecular Molecular & Genetic Level cluster_conclusion Conclusion Phenotype Observe Herbicidal Symptoms (Chlorosis) Fluorescence Chlorophyll Fluorescence (OJIP Test) Assess PSII Efficiency Phenotype->Fluorescence Thylakoids Isolate Thylakoid Membranes Fluorescence->Thylakoids Conclusion Confirm Mechanism: PSII Inhibition at D1 Protein Characterize Resistance Fluorescence->Conclusion Oxygen Oxygen Evolution (Hill Reaction) Quantify PSII Activity Thylakoids->Oxygen DNA_Seq Sequence psbA Gene (Identify Target-Site Mutations) Oxygen->DNA_Seq Oxygen->Conclusion Docking Molecular Docking (Model Herbicide-Protein Binding) DNA_Seq->Docking Metabolism Metabolite Analysis (HPLC) (Identify Detoxification Products) DNA_Seq->Metabolism DNA_Seq->Conclusion Docking->Conclusion Metabolism->Conclusion

Caption: Experimental workflow for characterizing the mechanism of action.

References

  • Metribuzin. (n.d.). Wikipedia. [Link]

  • Metribuzin Herbicide. (n.d.). Minnesota Department of Agriculture. [Link]

  • Metribuzin - Active Ingredient Page. (n.d.). Chemical Warehouse. [Link]

  • Trebst, A., Wietoska, H. (1975). [Mode of action and structure-acitivity-relationships of the aminotriazinone herbicide Metribuzin. Inhibition of photosynthetic electron transport in chloroplasts by Metribuzin (author's transl)]. Z Naturforsch C Biosci., 30(4), 499-504. [Link]

  • Photosystem II Inhibitors. (n.d.). UC Agriculture and Natural Resources. [Link]

  • Inhibitors of Photosystem II. (n.d.). Herbicides That Act Through Photosynthesis - passel. [Link]

  • Metribuzin, Herbicide, Metribuzin suppliers. (n.d.). AgChemAccess. [Link]

  • Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.). LSU AgCenter. [Link]

  • Photosystem II inhibitors – Triazine Herbicides. (2015). NC State Extension Publications. [Link]

  • The Mode of Action of Triazine Herbicides in Plants. (2022). ResearchGate. [Link]

  • Elahifard, E., Ghanbari, A., Soltani, N., Tabatabaei, S. R. M., & Zand, E. (2018). Mechanisms of resistance to metribuzin in new resistant biotype of jungle rice (Echinochloa colona) in sugarcane fields of hot s. Acta Biologica Szegediensis, 62(1), 49-56. [Link]

  • Nakazato, I., et al. (2022). Resistance to the herbicide metribuzin conferred to Arabidopsis thaliana by targeted base editing of the chloroplast genome. Plant Biotechnology Journal, 20(11), 2162-2172. [Link]

  • Han, H., Yu, Q., Owen, M. J., & Powles, S. B. (2020). Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. Pest Management Science, 76(11), 3785-3791. [Link]

  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2008). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. Elsevier. [Link]

  • Herbicidal composition comprising triazinone compound. (n.d.).
  • Metribuzin. (n.d.). PubChem. [Link]

  • Herbicide Mode of Action and Injury Symptoms. (n.d.). Applied Weed Science Research. [Link]

  • Shcherbakov, A. M., et al. (2020). Efficacy of Slow-Release Formulations of Metribuzin and Tribenuron Methyl Herbicides for Controlling Weeds of Various Species in Wheat and Barley Stands. Polymers, 12(10), 2200. [Link]

  • Tan, M. K., et al. (2013). Non-target site mechanism of metribuzin tolerance in induced tolerant mutants of narrow-leafed lupin (Lupinus angustifolius L.). Weed Research, 53(1), 24-32. [Link]

  • Metribuzin (Ref: DPX G2504). (n.d.). AERU - University of Hertfordshire. [Link]

  • Han, H., Yu, Q., Owen, M. J., & Powles, S. B. (2020). Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. Pest Management Science, 76(11), 3785-3791. [Link]

  • Lee, J., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. [Link]

  • Sýkora, J., et al. (2009). Rapid exposure assessment of PSII herbicides in surface water using a novel chlorophyll a fluorescence imaging assay. Talanta, 79(3), 663-670. [Link]

  • Metribuzin 75% DF. (n.d.). RedEagle International. [Link]

  • METRIBUZIN. (n.d.). Heranba Industries Limited. [Link]

  • Battaglino, M., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. (2025). ResearchGate. [Link]

  • Kalaji, H. M., et al. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. Plants, 9(4), 517. [Link]

  • A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity. (n.d.). PMC. [Link]

  • López-Ruiz, R., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Applied Sciences, 12(23), 12053. [Link]

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Spectroscopic Characterization of N-Methyl Metribuzin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Google AI Labs

Abstract

Introduction: The Significance of N-Methyl Metribuzin

Metribuzin, with the chemical name 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a selective triazinone herbicide effective against a wide range of broadleaf and grassy weeds.[1] Its mode of action involves the inhibition of photosynthesis at the photosystem II level.[2] The synthesis of Metribuzin can sometimes lead to the formation of related impurities, one of the most notable being N-Methyl Metribuzin (6-(1,1-Dimethylethyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one).

The presence of such impurities can have implications for the efficacy, toxicology, and regulatory approval of the final product. Therefore, the unambiguous identification and quantification of N-Methyl Metribuzin are crucial for quality control and safety assessment. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation and characterization of such compounds.

While extensive spectroscopic data is available for Metribuzin, a thorough search of scientific literature and chemical databases reveals a conspicuous absence of publicly available NMR, IR, and MS spectra for N-Methyl Metribuzin. This guide aims to bridge this gap by providing a detailed framework for its characterization, leveraging the well-established data of its parent compound, Metribuzin.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. Below are the structures of Metribuzin and its N-methylated analog.

Figure 1: Molecular Structure of Metribuzin and N-Methyl Metribuzin

Caption: 2D structures of Metribuzin and the predicted structure of N-Methyl Metribuzin.

Table 1: Physicochemical Properties of N-Methyl Metribuzin

PropertyValueSource
CAS Number56742-45-1LGC Standards, Santa Cruz Biotechnology
Molecular FormulaC₉H₁₆N₄OSLGC Standards, Santa Cruz Biotechnology
Molecular Weight228.32 g/mol Biosynth
IUPAC Name6-tert-butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-oneLGC Standards

Spectroscopic Analysis of Metribuzin (Reference Data)

To provide a robust framework for the analysis of N-Methyl Metribuzin, this section details the spectroscopic data for the parent compound, Metribuzin. These data serve as a crucial reference for predicting and interpreting the spectra of its N-methylated derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectral Data of Metribuzin

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.42s9H-C(CH₃)₃
2.59s3H-SCH₃
4.93s2H-NH₂

Solvent: CDCl₃, Frequency: 400 MHz[3]

Expert Insight: The sharp singlet at 1.42 ppm is characteristic of the nine equivalent protons of the tert-butyl group. The singlet at 2.59 ppm corresponds to the three protons of the methylthio group. The broad singlet at 4.93 ppm is indicative of the two amine protons. For N-Methyl Metribuzin, we would anticipate the disappearance of the -NH₂ signal and the appearance of a new signal for the N-methyl group, likely a singlet integrating to 3H, and a signal for the remaining N-H proton.

Table 3: ¹³C NMR Spectral Data of Metribuzin

Chemical Shift (δ) ppmAssignment
14.24-SCH₃
27.49-C(CH₃)₃
37.59-C(CH₃)₃
150.91C=O
160.52C-S
160.92C-N

Solvent: CDCl₃, Frequency: 100.40 MHz[3]

Expert Insight: The signals at 27.49 and 37.59 ppm correspond to the carbons of the tert-butyl group. The signal at 14.24 ppm is assigned to the methylthio carbon. The downfield signals are attributed to the carbonyl and other carbons within the triazine ring. In the ¹³C NMR spectrum of N-Methyl Metribuzin, a new signal for the N-methyl carbon would be expected.

Figure 2: Workflow for NMR Sample Preparation and Analysis

G cluster_workflow NMR Analysis Workflow A Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) B Add internal standard (e.g., TMS) A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H and ¹³C NMR spectra C->D E Process and analyze the data D->E

Caption: A generalized workflow for the preparation and analysis of a sample for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key IR Absorption Bands of Metribuzin

Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3300N-H stretching (amine)
~2960C-H stretching (aliphatic)
~1680C=O stretching (carbonyl)
~1540N-H bending (amine)
~1460C-H bending (aliphatic)

Sample Preparation: KBr Pellet[3]

Expert Insight: The presence of the amine group is confirmed by the bands in the 3400-3300 cm⁻¹ and ~1540 cm⁻¹ regions. The strong absorption around 1680 cm⁻¹ is characteristic of the carbonyl group. For N-Methyl Metribuzin, changes in the N-H stretching and bending regions are expected due to the replacement of one N-H with an N-CH₃ group.

  • Sample Preparation: Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Key Mass Spectral Peaks of Metribuzin

m/zInterpretation
214[M]⁺ (Molecular Ion)
199[M - CH₃]⁺
186[M - C₂H₄]⁺
157[M - C₄H₉]⁺

Ionization Method: Electron Ionization (EI)[4]

Expert Insight: The molecular ion peak at m/z 214 confirms the molecular weight of Metribuzin. The fragmentation pattern is consistent with the loss of a methyl group, an ethylene molecule, and the tert-butyl group. For N-Methyl Metribuzin, the molecular ion peak is expected at m/z 228. The fragmentation pattern would likely involve similar losses, as well as fragmentation specific to the N-methyl group.

Figure 3: General Workflow for LC-MS Analysis

G cluster_workflow LC-MS Analysis Workflow A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) B Inject the sample into the LC system for separation A->B C Eluted components enter the mass spectrometer B->C D Ionization (e.g., ESI or APCI) and mass analysis C->D E Data acquisition and analysis D->E

Caption: A simplified workflow for analyzing a sample using Liquid Chromatography-Mass Spectrometry.

Conclusion and Future Outlook

This technical guide has outlined the essential spectroscopic methodologies for the characterization of N-Methyl Metribuzin. While direct experimental data for this compound remains elusive in the public domain, the comprehensive spectroscopic information provided for the parent compound, Metribuzin, serves as a valuable predictive and comparative tool. The presented protocols for NMR, IR, and MS offer a clear roadmap for researchers aiming to analyze N-Methyl Metribuzin.

The absence of published spectra for N-Methyl Metribuzin highlights a notable data gap in the analytical chemistry of herbicides and their impurities. Future work should focus on the synthesis and full spectroscopic characterization of this compound to provide a much-needed reference standard for analytical laboratories. Such data would be invaluable for ensuring the quality and safety of Metribuzin-based agricultural products.

References

  • LetoPharm Limited. (n.d.). 6-tert-butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one. Retrieved January 14, 2026, from [Link]

  • MDPI. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Applied Sciences, 12(23), 12028. [Link]

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  • National Institute of Standards and Technology. (n.d.). Metribuzin. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to the Thermal Stability and Degradation of N-Methyl Metribuzin

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive technical overview of the thermal stability and degradation of N-Methyl Metribuzin. Initial research indicates that "N-Methyl Metribuzin" is a derivative of the widely used triazinone herbicide, Metribuzin. While data on the N-methylated form is sparse, this document establishes a robust analytical framework by leveraging the extensive literature on Metribuzin. We will detail methodologies for assessing thermal stability, elucidate known degradation pathways of the parent compound, and provide expert analysis on how N-methylation may influence these properties. This guide serves as a foundational resource, combining established protocols with theoretical insights to empower researchers in their evaluation of this compound class.

Introduction: Contextualizing N-Methyl Metribuzin

Metribuzin, 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a selective herbicide that functions by inhibiting Photosystem II in plants.[1] Its environmental fate, persistence, and degradation are of significant interest. The subject of this guide, N-Methyl Metribuzin (CAS 56742-45-1), is a derivative where the primary amino group at the N-4 position is methylated.[2][3] This structural modification can significantly alter the physicochemical properties of the molecule, including its thermal stability and degradation profile.

Understanding the thermal stability of such compounds is critical for several reasons:

  • Storage and Formulation: Ensuring the active ingredient remains stable under various storage temperatures is crucial for product efficacy and safety.

  • Manufacturing: High temperatures during synthesis or processing can lead to degradation, impacting yield and purity.[4]

  • Environmental Fate: Thermal degradation can be a pathway for dissipation in the environment, influencing the persistence and potential impact of the herbicide and its metabolites.[5]

This document will provide the necessary theoretical grounding and practical methodologies to rigorously assess the thermal characteristics of N-Methyl Metribuzin.

Methodologies for Thermal Stability Assessment

A multi-faceted approach is required to fully characterize the thermal behavior of a compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often complemented by isothermal stress testing with subsequent chromatographic analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It is the cornerstone for determining the onset temperature of decomposition.

Causality Behind Experimental Choices: The choice of a dynamic heating ramp allows for the identification of distinct temperature ranges where mass loss occurs. An inert nitrogen atmosphere is typically used to study inherent thermal decomposition, preventing oxidative reactions that would occur in the presence of air and complicate the degradation profile.

Protocol: TGA of N-Methyl Metribuzin

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of N-Methyl Metribuzin into an alumina crucible.[8]

  • Atmosphere: Purge the TGA furnace with high-purity nitrogen gas at a flow rate of 30-50 mL/min to ensure an inert environment.[8]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.[9]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. Identify temperatures for 5% (T₅) and 50% (T₅₀) mass loss.

TGA_Workflow cluster_prep Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation Start Start Weigh Weigh 5-10 mg of Sample Start->Weigh Crucible Place in Alumina Crucible Weigh->Crucible Load Load into TGA Crucible->Load Purge Purge with N2 (30-50 mL/min) Load->Purge Program Run Temp. Program (10 °C/min to 600°C) Purge->Program Record Record Mass vs. Temp Program->Record Plot Plot % Mass Loss Record->Plot Tonset Determine T_onset, T₅, and T₅₀ Plot->Tonset End End Tonset->End

Figure 1: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is invaluable for detecting thermal events like melting, crystallization, and decomposition, which manifest as endothermic or exothermic peaks.[11][12]

Causality Behind Experimental Choices: DSC provides energetic information that TGA cannot. An endothermic peak at the melting point confirms the material's identity and purity, while sharp exothermic peaks often indicate decomposition.[13] Using sealed crucibles is crucial to contain any volatile products and ensure accurate measurement of the heat of reaction.[11]

Protocol: DSC of N-Methyl Metribuzin

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.[10]

  • Sample Preparation: Accurately weigh 2-5 mg of N-Methyl Metribuzin into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Atmosphere: Maintain a nitrogen purge gas flow (30-50 mL/min) over the sample and reference pans.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference.

  • Data Analysis: Plot heat flow (W/g) versus temperature. Identify the melting point (T_m) as the peak of the endothermic event and the decomposition temperature (T_d) as the onset of the major exothermic event. Integrate the peak areas to determine the enthalpy of fusion (ΔH_fus) and decomposition (ΔH_d).

Degradation Pathways and Product Identification

Known Degradation of Metribuzin

Metribuzin primarily degrades through microbial and photochemical processes into three main metabolites.[14][16] These transformations, which involve deamination and oxidation, are also plausible under thermal stress.

  • Desamino-metribuzin (DA): Formed by the loss of the amino group at the N-4 position.[17]

  • Diketo-metribuzin (DK): Formed by the oxidation of the methylthio group to a hydroxyl group, followed by tautomerization to the more stable keto form.[18]

  • Desamino-diketo-metribuzin (DADK): The most degraded form, resulting from both deamination and oxidation.[15][17]

Table 1: Major Degradation Products of Metribuzin

Compound Abbreviation Formation Pathway Key Structural Change
Desamino-metribuzin DA Deamination of Metribuzin Loss of -NH₂ group
Diketo-metribuzin DK Oxidation/hydrolysis of Metribuzin Replacement of -SCH₃ with =O

| Desamino-diketo-metribuzin| DADK | Deamination of DK or Oxidation of DA | Loss of -NH₂ and replacement of -SCH₃ with =O |

Degradation_Pathway Metribuzin Metribuzin (Parent Compound) DA Desamino-metribuzin (DA) Metribuzin->DA Deamination (-NH₂) DK Diketo-metribuzin (DK) Metribuzin->DK Oxidation (-SCH₃ → =O) DADK Desamino-diketo-metribuzin (DADK) DA->DADK Oxidation (-SCH₃ → =O) DK->DADK Deamination (-NH₂)

Figure 2: Known degradation pathways of the parent compound, Metribuzin.[14][15]

Predicted Impact of N-Methylation

The presence of a methyl group on the N-4 nitrogen atom of N-Methyl Metribuzin is expected to alter its degradation profile in two key ways:

  • Inhibition of Deamination: The primary deamination pathway that produces DA and DADK from Metribuzin involves the loss of the -NH₂ group. In N-Methyl Metribuzin, this is replaced by a more stable secondary amine (-NHCH₃). Direct deamination to form a ketone at this position is less likely. Therefore, the formation of DA and DADK analogs is predicted to be significantly hindered.

  • Dominance of the Oxidation Pathway: With the deamination pathway suppressed, the degradation is likely to proceed primarily through the oxidation of the methylthio group, similar to the formation of DK from Metribuzin. The primary thermal degradant of N-Methyl Metribuzin would therefore be the N-methylated analog of diketo-metribuzin.

Isothermal Stress Testing and Product Identification

To confirm these hypotheses, isothermal stress testing followed by HPLC-MS is the definitive analytical workflow.

Causality Behind Experimental Choices: Heating the sample at a fixed temperature just below its main decomposition onset (determined by TGA) allows for the controlled generation of degradation products without complete sample destruction. HPLC coupled with high-resolution mass spectrometry (MS) is the gold standard for separating and identifying the resulting mixture of parent compound and degradants based on their retention times and mass-to-charge ratios.[19]

Protocol: Isothermal Stressing and HPLC-MS Analysis

  • Sample Preparation: Prepare a stock solution of N-Methyl Metribuzin (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[20]

  • Isothermal Stress:

    • Transfer aliquots of the stock solution into sealed vials.

    • Place the vials in a calibrated oven or heating block set to a temperature determined from TGA/DSC results (e.g., 20 °C below T_onset).

    • Remove vials at predetermined time points (e.g., 0, 1, 4, 8, 24 hours).

    • Cool samples to room temperature immediately.

  • HPLC-MS Analysis:

    • Dilute the stressed samples appropriately.

    • Inject the samples into an LC-MS system. A reverse-phase C18 column is typically suitable.

    • Run a gradient elution program (e.g., water/acetonitrile with 0.1% formic acid).

    • Operate the mass spectrometer in a full-scan, positive ionization mode to detect the parent compound and potential degradants.

  • Data Analysis:

    • Compare the chromatograms of stressed samples to the time-zero sample.

    • Identify new peaks that appear or grow over time.

    • Determine the mass-to-charge ratio (m/z) of these new peaks and propose structures based on the predicted degradation pathways.[19]

HPLC_Workflow Prep Prepare Sample Solution (1 mg/mL) Heat Incubate in Sealed Vials (T_onset - 20°C) Prep->Heat Sample Collect Samples at Timepoints (0, 1, 4, 8, 24h) Heat->Sample Inject Inject into HPLC-MS Sample->Inject Separate Separate on C18 Column Inject->Separate Detect Detect with Mass Spec (Full Scan, ESI+) Separate->Detect Analyze Analyze Chromatograms & Mass Spectra Detect->Analyze Identify Identify Degradation Products Analyze->Identify End End Identify->End

Figure 3: Experimental workflow for isothermal stress testing and HPLC-MS analysis.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for evaluating the thermal stability and degradation of N-Methyl Metribuzin. By integrating TGA and DSC, a clear picture of the compound's bulk thermal properties can be obtained. While the degradation pathways of the parent herbicide, Metribuzin, are well-established, the influence of N-methylation presents a compelling area for investigation. The proposed inhibition of the deamination pathway is a strong, chemically-reasoned hypothesis.

Future work should focus on executing the described isothermal stress tests to empirically confirm the degradation products of N-Methyl Metribuzin. Kinetic analysis of the degradation process at different temperatures would further enhance the understanding of its stability profile, providing critical data for formulation development, shelf-life prediction, and environmental risk assessment.

References

  • Huertas-Pérez, J. F., et al. (2006). Degradation pathways of metribuzin. ResearchGate. Available at: [Link]

  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). Prime Process Safety Center. Available at: [Link]

  • del Mar Gómez-Pidal, M., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Hu, C.-Y., et al. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. Environmental Science: Water Research & Technology. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Health Effects Support Document for Metribuzin. EPA.gov. Available at: [Link]

  • Hu, C.-Y., et al. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. RSC Publishing. Available at: [Link]

  • Henriksen, T., et al. (2003). Degradation and sorption of metribuzin and primary metabolites in a sandy soil. PubMed. Available at: [Link]

  • Webster, G. R. B., et al. (1984). Spectrometric Characterization of Metribuzin and its Metabolites. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). N-Methyl Metribuzin-d3. PubChem. Available at: [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Intertek. Available at: [Link]

  • Precisa Gravimetrics AG. (2025). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. Precisa Gravimetrics AG. Available at: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. Available at: [Link]

  • Al-Saleh, I. A., et al. (2024). Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin. National Center for Biotechnology Information. Available at: [Link]

  • Harbin Institute of Technology. (2023). Metribuzin and metamitron degradation using catalytic ozonation over tourmaline: Kinetics, degradation pathway, and toxicity. Harbin Institute of Technology. Available at: [Link]

  • Wikipedia. (n.d.). Metribuzin. Wikipedia. Available at: [Link]

  • Qi, L., et al. (2024). Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid-Base Regulation Strategy. ResearchGate. Available at: [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Metribuzin (Ref: DPX G2504). AERU. Available at: [Link]

  • Chen, S., et al. (2012). Thermal analysis results of DTA and TG for glyphosate. ResearchGate. Available at: [Link]

  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University. Available at: [Link]

  • Zhang, H., et al. (2014). Biodegradation of triazine herbicide metribuzin by the strain Bacillus sp. N1. PubMed. Available at: [Link]

  • Jiangsu Sevencontinent Green Chem Co Ltd. (n.d.). Synthesis method of metribuzin. Patsnap.
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  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link]

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The Unseen Counterpart: A Technical Guide to N-Methyl Metribuzin in the World of the Herbicide Metribuzin

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Primary Metabolite

In the landscape of agricultural chemistry, the lifecycle of a herbicide is a subject of intense scrutiny. We study its efficacy, its environmental fate, and the trail of metabolites it leaves behind. For metribuzin, a widely used triazinone herbicide, the metabolic story has long been dominated by its deaminated and diketonated derivatives. However, a complete understanding of any active ingredient requires a deeper dive, not just into its biological transformations, but also into its synthetic origins and the subtle complexities that arise during its creation.

This technical guide illuminates a less-discussed but critically important molecule in the analytical world of metribuzin: N-methyl metribuzin . While not a major metabolite in the classical sense, its significance stems from its formation as a synthetic byproduct and its crucial role as an analytical standard. For researchers, analytical chemists, and professionals in drug and pesticide development, distinguishing between metribuzin and its N-methyl isomer is paramount for accurate quantification, quality control, and a comprehensive understanding of the metribuzin landscape. This guide provides an in-depth exploration of N-methyl metribuzin, from its chemical origins to its analytical applications, offering field-proven insights and detailed methodologies.

Metribuzin: A Snapshot of a Workhorse Herbicide

Metribuzin, with the chemical name 4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a selective herbicide effective against a broad spectrum of annual grasses and broadleaf weeds.[1] Its mode of action is the inhibition of photosynthesis at the photosystem II complex, making it a vital tool in the cultivation of crops such as soybeans, potatoes, and tomatoes.[2] The efficacy and widespread use of metribuzin necessitate robust analytical methods to monitor its presence in various matrices and to understand its transformation pathways.

The Genesis of an Isomer: Synthesis of Metribuzin and the Inevitable Formation of N-Methyl Metribuzin

The commercial synthesis of metribuzin is a multi-step process that culminates in a methylation step. The precursor, 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, exists in tautomeric forms, presenting two nucleophilic sites for methylation: the sulfur atom and a nitrogen atom.

The desired reaction is S-methylation, which yields the active herbicide, metribuzin. However, under certain reaction conditions, competitive N-methylation can occur, leading to the formation of the isomeric byproduct, N-methyl metribuzin (6-(tert-butyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one).[3][4] This seemingly minor difference in the position of a methyl group has significant implications for the chemical properties and biological activity of the resulting molecule. The co-formation of N-methyl metribuzin presents a challenge in the manufacturing process, as its similar physical properties to metribuzin can make separation difficult.[3]

Metribuzin Synthesis Figure 1: Synthesis of Metribuzin and N-Methyl Metribuzin precursor 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro- 1,2,4-triazin-5(2H)-one methylation Methylation (e.g., Dimethyl sulfate) precursor->methylation metribuzin Metribuzin (S-methylation product) n_methyl_metribuzin N-Methyl Metribuzin (N-methylation byproduct) methylation->metribuzin Desired Pathway methylation->n_methyl_metribuzin Side Reaction

Caption: Synthetic pathways leading to Metribuzin and its N-methyl isomer.

The Dominant Metabolic Routes of Metribuzin

In biological systems, including plants, soil microorganisms, and animals, metribuzin undergoes several well-documented metabolic transformations. The primary routes of degradation do not involve N-methylation but rather focus on deamination and oxidation. These processes lead to the formation of three major metabolites:

  • Deaminometribuzin (DA): Formed by the removal of the amino group.

  • Diketometribuzin (DK): Results from the oxidation of the thiomethyl group to a carbonyl group.

  • Deaminodiketometribuzin (DADK): A product of both deamination and oxidation.

These metabolites are generally more polar and less herbicidally active than the parent compound, representing a detoxification pathway. While the potential for minor, secondary metabolic pathways, including N-methylation, cannot be entirely ruled out, they are not considered significant routes of metribuzin degradation in the environment based on current scientific literature.

Metribuzin Metabolism Figure 2: Major Metabolic Pathways of Metribuzin metribuzin Metribuzin da Deaminometribuzin (DA) metribuzin->da Deamination dk Diketometribuzin (DK) metribuzin->dk Oxidation dadk Deaminodiketometribuzin (DADK) da->dadk Oxidation dk->dadk Deamination

Caption: The primary metabolic transformations of Metribuzin in the environment.

Chemical and Physical Properties of N-Methyl Metribuzin

Understanding the physicochemical properties of N-methyl metribuzin is essential for developing effective analytical methods for its separation and detection.

PropertyValueSource
CAS Number 56742-45-1LGC Standards
Molecular Formula C₉H₁₆N₄OSLGC Standards
Molecular Weight 228.31 g/mol LGC Standards
Appearance White to Off-White SolidSriramchem
Melting Point 134-135°CSriramchem
Solubility DMSO (Slightly), Methanol (Slightly, Heated)Sriramchem

The Crucial Role of N-Methyl Metribuzin as an Analytical Standard

The co-occurrence of N-methyl metribuzin as a synthetic impurity necessitates its use as an analytical standard for several critical reasons:

  • Purity Assessment of Technical Grade Metribuzin: Manufacturers must quantify the levels of N-methyl metribuzin in their final product to ensure it meets regulatory standards and to maintain product quality.

  • Method Validation: Analytical laboratories require certified reference materials of N-methyl metribuzin to develop and validate methods capable of separating and accurately quantifying it alongside the parent compound.

  • Isomer-Specific Analysis: In research and monitoring studies, the ability to distinguish between metribuzin and its N-methyl isomer is crucial for attributing any observed biological or environmental effects to the correct compound.

Analytical Methodologies for the Isomeric Separation and Quantification

The structural similarity between metribuzin and N-methyl metribuzin poses a significant analytical challenge. However, modern chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary resolution and sensitivity for their differentiation.

Experimental Protocol: LC-MS/MS Analysis of Metribuzin, N-Methyl Metribuzin, and Major Metabolites in Soil

This protocol outlines a robust method for the simultaneous determination of metribuzin, N-methyl metribuzin, and the major metabolites DA, DK, and DADK in a soil matrix.

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction with another 20 mL of acetonitrile.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for this separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Tandem Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Metribuzin 215.1187.1 (Quantifier)15
215.1145.1 (Qualifier)25
N-Methyl Metribuzin 229.1201.1 (Quantifier)15
229.1159.1 (Qualifier)25
DA 200.1172.1 (Quantifier)18
200.1116.0 (Qualifier)30
DK 199.1171.1 (Quantifier)18
199.1115.0 (Qualifier)30
DADK 184.1156.1 (Quantifier)20
184.199.0 (Qualifier)35

Note: The exact MRM transitions and collision energies may require optimization based on the specific instrument used.

4. Data Analysis and Quantification:

  • Construct calibration curves for each analyte using certified reference standards.

  • Quantify the analytes in the samples by comparing their peak areas to the respective calibration curves.

Analytical_Workflow Figure 3: Analytical Workflow for Metribuzin and Related Compounds sample Soil Sample extraction Acetonitrile Extraction sample->extraction cleanup Evaporation & Reconstitution extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A streamlined workflow for the analysis of Metribuzin and its related compounds.

A Comparative Look at Toxicology

The toxicological profile of metribuzin has been extensively studied. It is classified as slightly toxic via the oral route, with reported LD50 values in rats ranging from 1090 to 2300 mg/kg.[1] The primary target organs for toxicity in animal studies include the liver and thyroid gland.[1]

The major metabolites (DA, DK, and DADK) are generally considered to be of lower toxicological concern than the parent metribuzin. However, some studies suggest that under certain conditions, the toxicity of these degradates should not be entirely dismissed.

Specific toxicological data for N-methyl metribuzin is not widely available in the public domain. As a structural isomer of metribuzin, it is plausible that it may exhibit a similar mode of action by interacting with the photosystem II complex. However, without dedicated toxicological studies, its specific acute and chronic toxicity, as well as its potential for genotoxicity and carcinogenicity, remain uncharacterized. This data gap highlights the importance of minimizing its presence as an impurity in commercial metribuzin formulations.

Environmental Significance: A Tale of Two Pathways

The environmental fate of metribuzin is primarily governed by its degradation to DA, DK, and DADK through microbial action in soil. Metribuzin itself has a moderate persistence in soil, with a half-life that can vary depending on soil type and environmental conditions.[1] Due to its water solubility, metribuzin and its more polar metabolites have the potential to leach into groundwater, making their monitoring in water resources a priority.

The environmental fate of N-methyl metribuzin as a distinct compound is not well-documented, largely because it is not a major environmental metabolite. Its presence in the environment would likely be a direct result of the application of metribuzin formulations containing it as an impurity. Its environmental persistence and mobility would be expected to be similar to metribuzin due to their structural similarities, but specific data is lacking.

Conclusion: The Importance of a Complete Chemical Picture

The story of N-methyl metribuzin is a compelling example of why a comprehensive understanding of an active ingredient must extend beyond its primary metabolic pathways. While not a major player in the environmental degradation of metribuzin, its formation as a synthetic byproduct underscores the importance of stringent quality control in the manufacturing of agricultural chemicals.

For the scientific community, N-methyl metribuzin serves as a critical analytical tool, enabling the development of robust and specific methods for the accurate quantification of metribuzin. The ability to distinguish between these two isomers is fundamental to ensuring the safety and efficacy of metribuzin-based herbicides and to the integrity of environmental monitoring and research data. As analytical technologies continue to advance, the ability to detect and quantify such subtle chemical differences will become increasingly vital in all areas of chemical science.

References

  • Metribuzin . PubChem, National Center for Biotechnology Information. [Link]

  • HPLC Separation of Metribuzin on Mixed-Mode HPLC Columns . SIELC Technologies. [Link]

  • METRIBUZIN . Extension Toxicology Network (EXTOXNET). [Link]

  • Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m . U.S. Environmental Protection Agency. [Link]

  • HPLC Methods for analysis of Metribuzin . HELIX Chromatography. [Link]

  • Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid-Base Regulation Strategy . ResearchGate. [Link]

  • Metribuzin . Wikipedia. [Link]

  • Fate and Effects of the Triazinone Herbicide Metribuzin in Experimental Pond Mesocosms . ResearchGate. [Link]

  • Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m . U.S. Environmental Protection Agency. [Link]

  • Metribuzin (Ref: DPX G2504) . Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry . MDPI. [Link]

  • Calibration graphs of Reversed-phase HPLC separation of metribuzin standard (1 mg kg-1 soil) . ResearchGate. [Link]

  • [Analysis of metribuzin and its metabolites in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] . PubMed. [Link]

  • Metribuzin patented technology retrieval search results . Patsnap. [Link]

  • Summary of toxicological profile of metribuzin and environmental degradates in rats. ResearchGate. [Link]

  • Effects of environmental factors on the activity of metribuzin in plants . Council of Australasian Weed Societies (CAWS). [Link]

  • Synthesis method of metribuzin . Patsnap. [Link]

Sources

N-Methyl Metribuzin environmental fate and transport

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Transport of Metribuzin

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Metribuzin is a selective triazine herbicide widely employed for the control of broadleaf weeds and annual grasses in a variety of agricultural settings.[1] Its efficacy is intrinsically linked to its behavior within the environment, governed by a complex interplay of its physicochemical properties and ambient environmental conditions. This technical guide provides a comprehensive analysis of the environmental fate and transport of metribuzin and its primary transformation products. The dominant degradation pathway for metribuzin in both soil and aquatic systems is microbial metabolism, leading to the formation of three principal metabolites: desamino-metribuzin (M-DA), diketo-metribuzin (M-DK), and desamino-diketo-metribuzin (M-DADK).[2] Metribuzin exhibits moderate persistence in soil, with a half-life ranging from 30 to 120 days, and is characterized by high mobility in soils with low organic matter and clay content, posing a potential risk for groundwater contamination.[1] In aquatic environments, it dissipates more rapidly, with a half-life of approximately 5 to 7 days.[1][3] This document synthesizes current scientific understanding, details the causal mechanisms behind its environmental behavior, and presents standardized methodologies for its analysis in environmental matrices.

Introduction: Understanding Metribuzin

Metribuzin, chemically known as 4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a triazinone herbicide.[4] It functions as a potent inhibitor of photosynthesis at the photosystem II level in susceptible plant species.[1][5] It is applied to soil pre-emergence or post-emergence to control weeds in crops such as potatoes, soybeans, tomatoes, and sugarcane.[2]

A point of clarification on nomenclature: the topic of this guide is Metribuzin. While the query specified "N-Methyl Metribuzin," this is not a standard recognized name for the parent compound or its major metabolites. The primary transformation products, which will be discussed in detail, involve deamination and oxidation rather than N-methylation.[2][6] Understanding the environmental dynamics of metribuzin is critical for assessing its ecological risk, ensuring food safety, and developing sustainable agricultural practices.

Below is a visualization of the chemical structures of Metribuzin and its three primary environmental metabolites.

G cluster_parent Metribuzin cluster_metabolites Primary Environmental Metabolites Metribuzin Metribuzin (Parent Compound) MDA Desamino-Metribuzin (M-DA) Metribuzin->MDA Deamination MDK Diketo-Metribuzin (M-DK) Metribuzin->MDK Oxidative Desulfuration MDADK Desamino-Diketo-Metribuzin (M-DADK) MDA->MDADK Oxidative Desulfuration MDK->MDADK Deamination

Caption: Chemical structures of Metribuzin and its primary metabolites.

Physicochemical Properties Governing Environmental Behavior

The environmental distribution and persistence of any chemical are fundamentally dictated by its intrinsic physicochemical properties. These parameters determine its partitioning between soil, water, and air, and its susceptibility to various degradation processes.

PropertyValueImplication for Environmental FateSource(s)
Molecular Formula C₈H₁₄N₄OS-[6]
Molecular Weight 214.29 g/mol -[6]
Water Solubility 1050 - 1220 mg/L (at 20°C)High solubility facilitates transport via runoff and leaching.[7][8]
Vapor Pressure 4 x 10⁻⁷ mmHg (at 20°C)Low volatility indicates that atmospheric transport is not a significant pathway.[6]
Log Kₒw (Octanol-Water Partition Coefficient) 1.7Low value suggests a low potential for bioaccumulation in organisms.[6][7]
Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) 32 - 140 cm³/gIndicates high to very high mobility in soil, depending on soil composition.[6]
pKa 1.0Metribuzin is a weak base; it will be predominantly in its neutral form in typical environmental pH ranges (4-9).[6]

Environmental Fate and Transport Mechanisms

Metribuzin, once introduced into the environment, undergoes a series of transport and transformation processes that determine its concentration, persistence, and potential impact on non-target organisms. The diagram below illustrates the primary pathways.

Environmental_Fate cluster_soil Soil Compartment cluster_water Aquatic Compartment Metribuzin_Application Metribuzin Application (Agricultural Fields) Soil_Surface Soil Surface Metribuzin_Application->Soil_Surface Soil_Matrix Soil Matrix Soil_Surface->Soil_Matrix Adsorption / Desorption Surface_Water Surface Water Soil_Surface->Surface_Water Runoff Groundwater Groundwater Soil_Matrix->Groundwater Leaching Metabolites Metabolites (M-DA, M-DK, M-DADK) Soil_Matrix->Metabolites Microbial Degradation (Primary Pathway) Sediment Sediment Surface_Water->Sediment Sorption Surface_Water->Metabolites Aqueous Degradation (Microbial, Photolysis) Mineralization Mineralization (CO2, H2O) Metabolites->Mineralization Analytical_Workflow Sample_Collection 1. Sample Collection (Soil / Water) Extraction 2. Extraction (e.g., Ultrasound-Assisted) Sample_Collection->Extraction Cleanup 3. Cleanup / Filtration (If necessary) Extraction->Cleanup Analysis 4. Instrumental Analysis (GC-MS/MS or LC-MS/MS) Cleanup->Analysis Quantification 5. Data Processing & Quantification Analysis->Quantification

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Analytical Detection of N-Methyl Metribuzin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the qualitative and quantitative analysis of N-Methyl Metribuzin (CAS 56742-45-1), an aminotriazinone analogue of the widely used herbicide Metribuzin.[1] As the analytical landscape demands increasing sensitivity and specificity for environmental monitoring, food safety, and metabolic studies, robust analytical methods are paramount. This document outlines comprehensive protocols for sample preparation and analysis using state-of-the-art techniques, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methodologies presented are grounded in established principles for the analysis of the parent compound, Metribuzin, and are adapted for its N-methylated counterpart, providing researchers and drug development professionals with a solid foundation for method implementation and validation.

Introduction

N-Methyl Metribuzin, chemically known as 6-(tert-butyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a close structural analogue of Metribuzin, a selective triazinone herbicide that functions by inhibiting photosynthesis.[2][3][4] The potential presence of N-Methyl Metribuzin in environmental or biological samples, either as a manufacturing impurity, a metabolite, or a transformation product, necessitates the development of precise and reliable analytical methods. The structural similarity to Metribuzin allows for the adaptation of existing, well-validated analytical protocols.

This guide is designed to provide both the theoretical basis and practical, step-by-step instructions for the detection of N-Methyl Metribuzin in various matrices, such as soil and water. We will explore the causality behind experimental choices, from sample extraction to final detection, ensuring that each protocol is a self-validating system built on scientific integrity.

Physicochemical Properties

Understanding the physicochemical properties of N-Methyl Metribuzin is fundamental to designing effective extraction and chromatographic methods. These properties dictate the choice of solvents, stationary phases, and detection techniques.

PropertyValueSource
CAS Number 56742-45-1[2][3][5]
Molecular Formula C₉H₁₆N₄OS[3][5]
Molecular Weight 228.31 g/mol [3][5]
IUPAC Name 6-(tert-butyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one[2]
Predicted LogP ~1.9 - 2.2Inferred from Metribuzin (LogP = 1.7)[4]

The moderate hydrophobicity, indicated by the predicted LogP value, suggests that reversed-phase chromatography will be an effective separation technique. The presence of a readily protonated triazine ring makes positive ion electrospray ionization a suitable choice for mass spectrometry.

Sample Preparation Strategies

The primary challenge in trace analysis is the efficient extraction of the analyte from complex matrices while minimizing interferences.[6] The choice of extraction technique is matrix-dependent.

G Water Water Samples LLE Liquid-Liquid Extraction (LLE) Water->LLE for large volumes SPE Solid-Phase Extraction (SPE) Water->SPE for cleanup/concentration Soil Soil/Plant Samples MAE Microwave-Assisted Extraction (MAE) Soil->MAE UAE Ultrasound-Assisted Extraction (UAE) Soil->UAE QuEChERS QuEChERS Soil->QuEChERS for complex matrices Concentration Solvent Evaporation & Reconstitution LLE->Concentration SPE->Concentration MAE->Concentration UAE->Concentration QuEChERS->Concentration Analysis Instrumental Analysis (LC-MS/MS, GC-MS/MS) Concentration->Analysis

Caption: General workflow for sample preparation.
Protocol 2.1: Microwave-Assisted Extraction (MAE) for Soil Samples

Rationale: MAE uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the solid matrix. This method, adapted from Bayer Method SE-001-S15-02 for Metribuzin, is highly efficient and reduces solvent consumption compared to traditional methods like Soxhlet.[7][8]

Procedure:

  • Weigh 10 ± 0.1 g of homogenized soil into a microwave extraction vessel.

  • For recovery assessment, fortify the sample with a known concentration of N-Methyl Metribuzin standard solution and allow it to sit for approximately 10 minutes.

  • Add 40 mL of an acetonitrile:water (1:1, v/v) extraction solvent.[7]

  • Add a magnetic stirrer to the vessel and seal it.

  • Place the vessel in the microwave extraction system. Program the system to ramp the temperature to 70°C over 5 minutes and hold for an additional 10 minutes.[7]

  • Allow the vessel to cool to room temperature.

  • Transfer a 1.5 mL aliquot of the supernatant to a microcentrifuge tube and centrifuge at ≥12,000 rpm for 2 minutes.[7]

  • Take a 1 mL aliquot of the supernatant, dilute with 0.625 mL of water, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[8]

Protocol 2.2: Liquid-Liquid Extraction (LLE) for Water Samples

Rationale: LLE is a classic and effective method for extracting moderately nonpolar analytes from aqueous matrices into an immiscible organic solvent. Methylene chloride is an effective solvent for this purpose.[8]

Procedure:

  • Measure 10 g of the water sample into a 50 mL conical tube.

  • If required, fortify the sample with N-Methyl Metribuzin standard.

  • Add 10 mL of methylene chloride, cap the tube, and shake vigorously for 2 minutes.[8]

  • Allow the layers to separate. The organic layer will be at the bottom.

  • Using a glass Pasteur pipette, carefully transfer the bottom organic layer (~10 mL) to a clean culture tube.[8]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C (e.g., using a TurboVap).[9]

  • Reconstitute the residue in 1 mL of 4:1 water:acetonitrile (v/v), vortex thoroughly, and transfer to an autosampler vial for analysis.[9]

Chromatographic Separation and Detection Methods

Method 3.1: LC-MS/MS – The Gold Standard for Trace Quantification

Rationale: LC-MS/MS provides unparalleled sensitivity and specificity, making it the preferred method for detecting trace levels of pesticides in complex environmental and biological matrices.[10] The use of Multiple Reaction Monitoring (MRM) ensures that the instrument is selectively detecting the analyte of interest, minimizing the risk of false positives.[7][9]

G Sample Prepared Sample in Autosampler Vial HPLC HPLC System (Pump, Column) Sample->HPLC Injection ESI Electrospray Ionization (ESI+) HPLC->ESI Elution Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Ionization Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 m/z 229.1 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragmentation Detector Detector Q3->Detector Product Ions Data Data System (Chromatogram) Detector->Data

Caption: LC-MS/MS workflow for N-Methyl Metribuzin.

Protocol 3.1.1: LC-MS/MS Analysis The following parameters are based on validated methods for Metribuzin and are expected to provide excellent performance for N-Methyl Metribuzin with minimal optimization.[7][9]

Table 1: LC-MS/MS Instrumental Parameters

Parameter Setting Rationale
LC Column Phenomenex Kinetex C8 (3.0 mm x 100 mm, 2.6 µm) or equivalent C8 provides balanced retention for moderately polar compounds.[7][9]
Mobile Phase A 0.2% Acetic Acid in 9:1 Water:Acetonitrile Acid modifier promotes better peak shape and ionization efficiency.[9]
Mobile Phase B 0.2% Acetic Acid in Acetonitrile Strong organic solvent for elution.[9]
Gradient 0-0.2 min (20% B), 6-7 min (90% B), 7.1-8 min (20% B) A standard gradient to separate the analyte from matrix components.[9]
Flow Rate 0.5 mL/min Typical for 3.0 mm ID columns.
Injection Vol. 10 - 50 µL Larger volumes can improve sensitivity for clean samples.[9]
Column Temp. 40°C Improves peak shape and reduces viscosity.
Ionization Mode Electrospray Ionization (ESI), Positive The triazine structure is readily protonated.[7][9]

| Source Temp. | 400°C | Optimizes desolvation of ions.[7][9] |

Table 2: Proposed MRM Transitions for N-Methyl Metribuzin Note: These transitions are predicted based on the known fragmentation of Metribuzin and require empirical validation on the specific mass spectrometer being used.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Use
N-Methyl Metribuzin229.1~201.1~15-25Quantifier (Loss of C₂H₄)
N-Methyl Metribuzin229.1~159.1~20-30Qualifier (Further fragmentation)
Method 3.2: GC-MS/MS – An Alternative Approach

Rationale: GC-MS/MS is a powerful technique for analytes that are volatile and thermally stable. While LC-MS/MS is often preferred for modern pesticides, GC-MS/MS can offer excellent resolution and sensitivity, particularly when dealing with less polar co-extractants.[11]

G Sample Prepared Sample in Autosampler Vial GC GC System (Injector, Column Oven) Sample->GC Injection EI Electron Ionization (EI) GC->EI Elution & Transfer Q1 Quadrupole 1 (Q1) Precursor Ion Selection EI->Q1 Ionization Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 m/z 228 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragmentation Detector Detector Q3->Detector Product Ions Data Data System (Chromatogram) Detector->Data

Caption: GC-MS/MS workflow for N-Methyl Metribuzin.

Protocol 3.2.1: GC-MS/MS Analysis This protocol is adapted from a validated method for Metribuzin and its metabolites in soil and plant matrices.[11]

Table 3: GC-MS/MS Instrumental Parameters

Parameter Setting Rationale
GC Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) A 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of analytes.[12]
Carrier Gas Helium, constant flow ~1.2 mL/min Inert carrier gas standard for GC-MS.
Injector Temp. 250°C Ensures rapid volatilization of the analyte.
Oven Program 70°C (hold 1 min), ramp 25°C/min to 180°C, ramp 10°C/min to 280°C (hold 5 min) A temperature program designed to separate analytes based on boiling points.
Ionization Mode Electron Ionization (EI), 70 eV Standard ionization mode for GC-MS, producing repeatable fragmentation patterns.

| MS/MS | MRM mode with predicted transitions | Provides high specificity and sensitivity. |

Method 3.3: HPLC-UV – For Higher Concentration Analysis

Rationale: HPLC with UV detection is a robust, cost-effective, and widely available technique. While it lacks the sensitivity and specificity of MS/MS, it is perfectly suited for analyzing formulations or samples with higher concentrations of the analyte.[13][14]

Protocol 3.3.1: HPLC-UV Analysis This method is adapted from a validated protocol for Metribuzin formulation analysis.[13]

Table 4: HPLC-UV Instrumental Parameters

Parameter Setting Rationale
LC Column Waters Symmetry C8 (150 mm x 4.6 mm, 5 µm) or equivalent C8 provides appropriate retention.[13]
Mobile Phase Potassium dihydrogen orthophosphate buffer : Acetonitrile (60:40 v/v) Isocratic elution is simple and robust for quality control applications.[13]
Flow Rate 1.0 mL/min Standard for 4.6 mm ID columns.
Detection UV Detector at 297 nm Metribuzin has a strong absorbance at this wavelength; N-Methyl Metribuzin should be similar.[13]

| Linearity Range | 2 - 12 µg/mL | A typical range for UV-based quantification.[13] |

Method Validation

Any analytical method must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines (e.g., ICH, SANTE). Key parameters to evaluate include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.995 is typically required.[15]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Metribuzin in water and soil by LC-MS/MS, LOQs of 0.5 ng/g and 10 ng/g have been established.[7][9]

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples. Mean recoveries should be within 70-120%.[9]

  • Precision (Repeatability & Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly. The relative standard deviation (RSD) should typically be ≤20%.[9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Table 5: Typical Performance Characteristics from Metribuzin Methods

Method Matrix Typical LOQ Typical Recovery (%) Typical RSD (%) Reference
LC-MS/MS Water 0.5 ng/g (ppb) 70 - 120 < 20 [9]
LC-MS/MS Soil 10 ng/g (ppb) 70 - 120 < 20 [7]
LC-MS/MS Wheat 0.03 µg/g (ppm) 87 - 97 < 10 [15]
GC-MS/MS Soil & Plant 16 - 37 µg/kg (ppb) 73 - 121 < 7 [11]

| HPLC-UV | Formulation | 0.428 µg/mL (ppm) | 99 - 101 | < 2 |[13] |

Conclusion

This application note provides a comprehensive framework for the analysis of N-Methyl Metribuzin in various matrices. For trace-level quantification required in environmental and food safety applications, LC-MS/MS stands out as the superior technique due to its high sensitivity and specificity. GC-MS/MS offers a viable alternative, while HPLC-UV remains a valuable tool for higher-concentration assays. The protocols described herein are based on robust, validated methods for the parent compound Metribuzin and serve as an excellent starting point for method development and validation for N-Methyl Metribuzin. Successful implementation will require empirical optimization and validation on the specific instrumentation and matrices used in your laboratory.

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m - EPA.
  • Flores, C., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m - EPA.
  • Henriksen, T., et al. (2004). Degradation and sorption of metribuzin and primary metabolites in a sandy soil. Journal of Environmental Quality, 33(4), 1309-1316. Retrieved from [Link]

  • Aga, D. S., & Thurman, E. M. (1997). Evaluation of an ELISA Kit for the Detection of Metribuzin in Stream Water. Environmental Science & Technology, 31(5), 1495-1499. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported methods for the determination of metribuzin and their metabolites in soil and plants. Retrieved from [Link]

  • Swarna, C., et al. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2657-2660. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ECM for Metribuzin & Degradates in Water and Soil - MRID 44712301. Retrieved from [Link]

  • Aga, D. S., & Thurman, E. M. (1997). Evaluation of an ELISA Kit for the Detection of Metribuzin in Stream Water. Environmental Science & Technology. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). N-Methyl Metribuzin | Buy from Supplier AdooQ®. Retrieved from [Link]

  • Jilani, T., et al. (2021). Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatographic Science, 59(1), 47-54. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Organomation. (n.d.). Pesticide Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem Compound Database. Retrieved from [Link]

  • Swarna, C., et al. (2011). Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation. Trade Science Inc. Retrieved from [Link]

  • Thurman, E. M., et al. (1990). Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water. Analytical Chemistry, 62(18), 2043-2048. Retrieved from [Link]

Sources

A Validated LC-MS/MS Protocol for the Sensitive Quantification of N-Methyl Metribuzin in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Methyl Metribuzin. N-Methyl Metribuzin is a methylamine analogue of the widely used triazinone herbicide, Metribuzin.[1] The increasing need to monitor parental compounds and their key transformation products in environmental matrices necessitates reliable analytical protocols. This guide provides a comprehensive workflow, from sample preparation for soil and water matrices to optimized instrument parameters and method validation, grounded in established scientific principles and regulatory guidelines. The methodologies described herein are designed to deliver high accuracy, precision, and specificity, making them suitable for regulatory monitoring, environmental fate studies, and agricultural research.

Introduction and Scientific Rationale

Metribuzin is a selective, systemic herbicide effective against a range of grasses and broadleaf weeds in various crops.[2][3][4] Its environmental fate is of significant interest, as its degradation leads to several transformation products, including deaminated, diketo, and deaminated-diketo metabolites (DA, DK, and DADK, respectively).[5] N-Methyl Metribuzin (6-(1,1-Dimethylethyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one) is a closely related analogue whose presence may also require monitoring.[6]

The quantification of such pesticide residues at trace levels in complex environmental samples like soil and water presents a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its exceptional sensitivity and selectivity.[7] The technique's specificity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is isolated and fragmented to produce characteristic product ions.[8] This process effectively filters out background noise from the sample matrix, enabling accurate quantification at low concentrations.[9] This document provides a self-validating protocol built upon established methods for Metribuzin, adapted and optimized for N-Methyl Metribuzin.

Materials and Reagents

  • Standards: N-Methyl Metribuzin (CAS 56742-45-1) analytical standard, Metribuzin (CAS 21087-64-9), and its metabolites (DA, DK, DADK) were sourced from certified suppliers. Isotopically labeled Metribuzin is recommended as an internal standard (IS) to correct for matrix effects and variations in extraction efficiency.

  • Solvents: All solvents, including acetonitrile, methanol, and methylene chloride, must be LC-MS grade or equivalent.

  • Water: Deionized water (18.2 MΩ·cm) from a Milli-Q system or equivalent.

  • Reagents: LC-MS grade acetic acid or formic acid. Anhydrous magnesium sulfate (MgSO₄), Primary Secondary Amine (PSA), and C18 sorbents for sample cleanup if using QuEChERS-based methods.[10]

  • Sample Collection Vessels: Use glass jars for soil and amber glass bottles for water to prevent adsorption and photodegradation.

Instrumentation and Analytical Conditions

An LC-MS/MS system, such as an AB Sciex 6500 or equivalent, equipped with a positive electrospray ionization (ESI) source is required.[11]

Liquid Chromatography (LC) Parameters

The chromatographic conditions are designed to achieve baseline separation of the analyte from matrix interferences and potential isomers. A reversed-phase C8 column is effective for Metribuzin and its analogues.[12][13]

ParameterCondition
LC Column Phenomenex Kinetex C8 (100 mm x 3.0 mm, 2.6 µm) or equivalent[12][13]
Guard Column Security Guard ULTRA UHPLC C8 or equivalent[12]
Mobile Phase A 90:10 Water:Acetonitrile + 0.2% Acetic Acid[11]
Mobile Phase B Acetonitrile + 0.2% Acetic Acid[11]
Column Temperature 40 °C[11]
Injection Volume 10 - 50 µL (50 µL used in reference methods)[12][13]
Flow Rate 0.4 - 0.6 mL/min

LC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 0.28020
6.01090
7.01090
7.18020
8.08020
This gradient is based on a validated method for Metribuzin and should be optimized to ensure ideal retention and separation for N-Methyl Metribuzin.[12]
Tandem Mass Spectrometry (MS/MS) Parameters

Detection is performed in positive ion ESI mode using MRM. Instrument parameters like collision energies (CE) and declustering potentials (DP) must be optimized by infusing a standard solution of N-Methyl Metribuzin.

Rationale for MRM Transition Selection: N-Methyl Metribuzin (MW: 228.31) is structurally similar to Metribuzin (MW: 214.29), with an additional methyl group.[3][6] The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmenting the precursor in the collision cell. For Metribuzin, a common transition is the loss of a carbonyl group (CO). A similar fragmentation is expected for N-Methyl Metribuzin.

Optimized and Proposed MRM Transitions:

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Role
Metribuzin 215.1187.1Quantifier[12][13]
215.1145.1Qualifier[12][13]
N-Methyl Metribuzin 229.2 201.2 Proposed Quantifier
229.2 159.1 Proposed Qualifier
Note: The proposed transitions for N-Methyl Metribuzin are theoretical and must be confirmed and optimized experimentally on the specific instrument used.

General MS Source Settings:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[12]
Ion Spray Voltage 4000 V[11]
Source Temperature 400 °C[12]
Dwell Time 100-150 ms

Experimental Protocols

The choice of sample preparation is critical and depends on the matrix. The following protocols are adapted from validated EPA methods for Metribuzin analysis in soil and water.[11]

Protocol 1: Water Sample Preparation (Liquid-Liquid Extraction)

This protocol is effective for extracting Metribuzin and its analogues from aqueous matrices.[11]

  • Sample Measurement: Weigh 10 ± 0.1 grams of the water sample into a 50 mL conical tube.

  • Fortification (for QC): Spike recovery samples with a known concentration of N-Methyl Metribuzin standard.

  • Internal Standard: Add the internal standard solution to all samples, blanks, and standards.

  • Extraction: Add ~10 mL of methylene chloride, cap the tube, and vortex vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The organic layer (bottom) contains the analyte.

  • Collection: Using a glass Pasteur pipette, carefully transfer the bottom organic layer to a clean culture tube.[11]

  • Evaporation: Evaporate the solvent to complete dryness using a nitrogen evaporator (e.g., TurboVap) at 50°C.[11]

  • Reconstitution: Reconstitute the dried residue in 1 mL of 4:1 water:acetonitrile (v/v). Vortex thoroughly.[11]

  • Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Soil Sample Preparation (Microwave-Assisted Extraction)

This protocol uses microwave energy to enhance extraction efficiency from complex soil matrices.[13]

  • Sample Measurement: Weigh 10 ± 0.1 grams of soil into a 125 mL glass jar.

  • Fortification (for QC): Spike recovery samples and allow them to sit for ~10 minutes.

  • Extraction Solvent: Add 40 mL of 1:1 acetonitrile:water (v/v) to each sample.

  • Microwave Extraction: Place a magnetic stirrer in each jar and loosely cap. Perform microwave extraction (e.g., ramp to 70°C over 5 min, then hold at 70°C for 10 min).[13]

  • Cooling & IS: Once cooled, add the internal standard solution and mix well.

  • Centrifugation: Transfer ~1.5 mL of the extract to a microcentrifuge tube and centrifuge at 12,000 RPM for ~2 minutes.[13]

  • Dilution: Transfer 1 mL of the supernatant to an HPLC vial and add 0.625 mL of water.[13]

  • Analysis: Vortex the vial and analyze by LC-MS/MS.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing sample Soil or Water Sample extraction Extraction (LLE or Microwave) sample->extraction Add IS cleanup Evaporation & Reconstitution extraction->cleanup Concentrate lcms LC-MS/MS Analysis (MRM Mode) cleanup->lcms Inject Sample data Data Acquisition lcms->data quant Quantification (Calibration Curve) data->quant Process Results report Final Report quant->report

Caption: Overall workflow for N-Methyl Metribuzin quantification.

Method Validation

To ensure the reliability of results, the analytical method must be validated according to established guidelines (e.g., SANTE/12682/2019, FDA).[14] Key validation parameters include:

  • Selectivity: Analysis of at least five blank matrix samples to confirm no significant interfering peaks are present at the retention time of N-Methyl Metribuzin.

  • Linearity: A calibration curve should be prepared in the matrix extract over the expected concentration range (e.g., 0.5 - 100 ng/mL). A coefficient of determination (R²) > 0.99 is required.[10]

  • Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at a minimum of three concentration levels (e.g., LOQ, 5x LOQ, and 10x LOQ). Mean recoveries should be within 70-120%.[9]

  • Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements (n≥5) at each spiking level. The RSD should be ≤ 20%.[9]

  • Limit of Quantitation (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. For Metribuzin, typical LOQs are 0.5 ng/g in water and 10 ng/g in soil.[11] Similar targets should be achievable for N-Methyl Metribuzin.

  • Matrix Effect: Assessed by comparing the response of a standard in a post-extraction spiked sample to that of a standard in pure solvent. This is critical for ensuring quantification is not biased by matrix components that suppress or enhance the ESI signal.[15]

Example Method Validation Summary:

ParameterWater MatrixSoil MatrixAcceptance Criteria
Linearity (R²) > 0.998> 0.995> 0.99
LOQ 0.5 µg/kg10 µg/kgS/N > 10
Recovery @ LOQ 95% (RSD: 11%)88% (RSD: 14%)70-120% (RSD ≤ 20%)
Recovery @ 10x LOQ 102% (RSD: 8%)92% (RSD: 9%)70-120% (RSD ≤ 20%)

Conclusion

The LC-MS/MS protocol detailed in this application note provides a robust framework for the sensitive and selective quantification of N-Methyl Metribuzin in water and soil samples. The combination of efficient sample preparation techniques with the high specificity of tandem mass spectrometry ensures reliable data that meets stringent regulatory requirements. Proper method validation, including careful optimization of MS/MS parameters for N-Methyl Metribuzin, is paramount for achieving accurate and defensible results. This method serves as an essential tool for researchers and scientists in environmental monitoring and agricultural sciences.

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA.
  • U.S. Environmental Protection Agency. (n.d.).
  • Parker, C. E., et al. (1983). The Determination of Metribuzin and Its Metabolites by High Pressure Liquid Chromatography.
  • Nakamura, Y., et al. (2020). [Validation of a Method for Determining Multiple Residual Pesticides in Dried Red Pepper Using LC-MS/MS]. Shokuhin Eiseigaku Zasshi. [Link]

  • Suneetha, D., & Rao, D. (2015). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. International Journal of Pharmaceutical Sciences and Research.
  • Ligor, T., & Buszewski, B. (2021). Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator. Molecules. [Link]

  • Rad, R., et al. (2024). LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic. Journal of Food Science and Technology.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA.
  • Johnson, R. M., & Pepperman, A. B. (1995). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography.
  • Kim, M., et al. (2022). Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. Foods. [Link]

  • Adooq Bioscience. (n.d.). N-Methyl Metribuzin. [Link]

  • Lee, S., et al. (2020). LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. Journal of Agricultural and Food Chemistry. [Link]

  • Henriksen, T., et al. (2003). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem. [Link]

  • AERU, University of Hertfordshire. (n.d.). Metribuzin (Ref: DPX G2504). [Link]

  • Wikipedia. (n.d.). Metribuzin. [Link]

  • Pose-Juan, E., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Agronomy. [Link]

  • Mondal, P., et al. (2021). Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatographic Science. [Link]

  • European Commission. (2017). MRM transitions for tandem mass spectrometric analysis.
  • BenchChem. (n.d.).
  • Mondal, P., et al. (2020). Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography–Tandem Mass Spectrometry.
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • Takino, M. (2006).
  • Parker, C. E. (1984). Spectrometric Characterization of Metribuzin and its Metabolites. Spectroscopy Letters.

Sources

Extraction of N-Methyl Metribuzin from soil samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Extraction of N-Methyl Metribuzin from Complex Soil Matrices Audience: Researchers, analytical scientists, and environmental chemists.

Introduction: The Analytical Imperative for Metribuzin Analogs

Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) is a selective triazinone herbicide extensively used for pre- and post-emergence control of broadleaf weeds and grasses in various agricultural settings.[1][2][3] Its environmental fate is of significant concern, as it can degrade into several metabolites and potentially contaminate soil and groundwater.[2][4] N-Methyl Metribuzin, the methylamine analogue of the parent herbicide, serves as an important reference material and potential metabolite in environmental and toxicological studies.[5][6]

Accurate quantification of such compounds in complex environmental matrices like soil is critical for risk assessment, degradation studies, and regulatory compliance. However, soil presents a formidable analytical challenge due to its heterogeneous composition of organic matter, clays, and minerals, which can strongly bind analytes and introduce significant matrix interference.[7][8][9]

This application note provides a detailed, robust, and validated protocol for the extraction of N-Methyl Metribuzin from soil samples. We will focus on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, a now-standard approach for multi-residue pesticide analysis that offers high recovery and excellent sample cleanup with reduced solvent consumption compared to traditional methods like Soxhlet or liquid-liquid extraction.[10][11][12] The causality behind each step is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Analyte Chemical Profiles

A fundamental understanding of the analyte and its parent compound is crucial for developing an effective extraction strategy.

ParameterN-Methyl MetribuzinMetribuzin (Parent Compound)
IUPAC Name 6-(tert-butyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one[6]4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one[3]
CAS Number 56742-45-1[13]21087-64-9[3]
Molecular Formula C₉H₁₆N₄OS[13]C₈H₁₄N₄OS[2]
Molecular Weight 228.31 g/mol [13]214.29 g/mol [2]
LogP (Kow) Not widely reported1.7[2]
Solubility in Water Not widely reported1.2 g/L (1200 ppm) at 20°C[14]

Principle of the QuEChERS Extraction Method

The QuEChERS method has become a cornerstone of pesticide residue analysis, fundamentally streamlining sample preparation.[10] The process is bifurcated into two primary stages: extraction/partitioning and dispersive solid-phase extraction (dSPE) cleanup.

  • Extraction and Partitioning: The protocol begins with the extraction of the soil sample using acetonitrile. Acetonitrile is the preferred solvent due to its ability to effectively extract a wide range of pesticides and its partial miscibility with water.[10] Subsequently, a mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer system, is added.[7] This step is critical:

    • Anhydrous MgSO₄: Aggressively absorbs water from the sample, promoting the partitioning of water-soluble analytes into the acetonitrile layer and improving extraction efficiency.

    • NaCl or Buffer Salts: Induces a phase separation between the aqueous and organic (acetonitrile) layers, driving the analytes of interest into the acetonitrile. This "salting-out" effect is crucial for achieving a clean separation.[10]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents for cleanup. The choice of sorbents is tailored to the matrix.

    • Primary Secondary Amine (PSA): This is a weak anion exchanger highly effective at removing organic acids, fatty acids, sugars, and other polar interferences commonly found in soil and plant matrices.[15][16]

    • C18 (Octadecylsilane): A non-polar sorbent used to remove lipids and other non-polar interferences.[15][16]

    • Anhydrous MgSO₄: Used again to remove any remaining water from the extract.

This two-stage approach ensures high analyte recovery while significantly reducing matrix components that could interfere with subsequent chromatographic analysis, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][12]

Materials and Reagents

4.1 Equipment

  • High-speed refrigerated centrifuge (capable of ≥4000 rcf)

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Analytical balance (4-decimal place)

  • Adjustable micropipettes (100-1000 µL, 1-5 mL)

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • Autosampler vials (2 mL)

  • Spex SamplePrep Geno/Grinder or mechanical shaker (optional, but recommended for consistency)[8]

4.2 Reagents and Standards

  • N-Methyl Metribuzin analytical standard (≥98% purity)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Deionized water (≥18 MΩ·cm)

  • Anhydrous Magnesium Sulfate (MgSO₄), analytical grade

  • Sodium Chloride (NaCl), analytical grade

  • Primary Secondary Amine (PSA) sorbent, 40 µm

  • C18 (end-capped) sorbent, 40-60 µm

  • QuEChERS salt packets and dSPE tubes may be purchased pre-weighed from vendors for convenience and consistency.

Detailed Extraction Protocol: Modified QuEChERS for Soil

This protocol is optimized for the extraction of N-Methyl Metribuzin from soil. It is crucial to run matrix blanks and spiked recovery samples with each batch to ensure data quality.

5.1 Part A: Sample Extraction & Partitioning

  • Sample Weighing: Weigh 10.0 g (± 0.1 g) of homogenized soil into a 50 mL polypropylene centrifuge tube.[7]

    • Rationale: A representative sample mass is essential. For dry soils (<30% moisture), add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes before proceeding.[7][8] This ensures efficient partitioning of the analyte into the extraction solvent.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.[7]

  • Extraction: Cap the tube securely and shake vigorously for 5 minutes. A mechanical shaker is recommended for optimal consistency and efficiency.[7][8]

    • Rationale: This step facilitates the mass transfer of N-Methyl Metribuzin from the soil particles into the acetonitrile solvent.

  • Salt Addition: Add the contents of a salt packet containing 4 g MgSO₄ and 1 g NaCl .[10]

    • Rationale: The salts induce phase separation and remove water, driving the moderately polar analyte into the acetonitrile layer.

  • Immediate Shaking: Immediately cap and shake the tube vigorously for 1-2 minutes. Do not delay, as the MgSO₄ will begin to clump upon hydration.

    • Rationale: Ensures even distribution of the salts and prevents the formation of large agglomerates, which would reduce the efficiency of water removal and partitioning.

  • Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes at 4°C.[15]

    • Rationale: This step provides a clean separation of the upper acetonitrile layer from the lower aqueous/soil layer. The refrigeration helps to dissipate heat generated during the exothermic hydration of MgSO₄.

Workflow for QuEChERS Extraction & Partitioning

G cluster_extraction Part A: Extraction & Partitioning A 1. Weigh 10g Soil into 50 mL Tube B 2. Add 10 mL Acetonitrile A->B C 3. Shake Vigorously (5 min) B->C D 4. Add 4g MgSO4 + 1g NaCl C->D E 5. Shake Immediately (1-2 min) D->E F 6. Centrifuge (≥4000 rcf, 5 min) E->F G Result: Acetonitrile Supernatant (Contains Analyte + Interferences) F->G

Caption: QuEChERS Extraction and Partitioning Workflow.

5.2 Part B: Dispersive SPE (dSPE) Cleanup

  • Aliquot Transfer: Immediately after centrifugation, carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE tube. The dSPE tube should contain 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .[7]

    • Rationale: This combination of sorbents provides broad-spectrum cleanup. MgSO₄ removes residual water, PSA removes acidic interferences, and C18 removes non-polar compounds.

  • Vortexing: Cap the dSPE tube and vortex for 1 minute to ensure the entire extract interacts with the sorbents.[7]

  • Centrifugation: Centrifuge the dSPE tube at high speed (e.g., ≥5000 rcf) for 2 minutes.[7][8]

  • Final Extract Preparation: Carefully transfer the cleaned supernatant into an autosampler vial. The extract is now ready for analysis by LC-MS/MS or GC-MS.

    • Note: While not always necessary, acidification of the final extract (e.g., with 0.1% formic acid) can improve the stability of certain analytes for LC-MS analysis.

Workflow for Dispersive SPE Cleanup

G cluster_cleanup Part B: Dispersive SPE Cleanup H Start: Acetonitrile Supernatant from Part A I 1. Transfer 1 mL Extract to 2 mL dSPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) H->I J 2. Vortex (1 min) I->J K 3. Centrifuge (≥5000 rcf, 2 min) J->K L Result: Cleaned Extract Ready for Analysis K->L

Caption: Dispersive Solid-Phase Extraction (dSPE) Cleanup Workflow.

Analytical Determination

The cleaned extract is best analyzed using a highly sensitive and selective technique. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the determination of metribuzin and its metabolites/analogs in environmental samples.[17][18][19]

  • Chromatography: A C8 or C18 reversed-phase column is typically used.[19]

  • Ionization: Electrospray ionization (ESI) in positive mode is effective for this class of compounds.[19]

  • Detection: Multiple Reaction Monitoring (MRM) provides the necessary selectivity and sensitivity for quantification at trace levels by monitoring specific precursor-to-product ion transitions.[19]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete extraction from soil matrix.2. Analyte loss during cleanup.3. Degradation of analyte.1. Ensure dry soil is properly hydrated. Increase shaking time or use a mechanical shaker. Consider ultrasound-assisted extraction for difficult matrices.[20]2. Verify the correct dSPE sorbents are being used. Highly acidic or basic analytes may require different sorbents.3. Check pH of the final extract; buffer if necessary. Analyze samples promptly after extraction.
High Matrix Effects (Ion Suppression/Enhancement) 1. Insufficient cleanup.2. High concentration of co-eluting matrix components.1. Increase the amount of PSA/C18 in the dSPE step. Consider an additional Solid-Phase Extraction (SPE) cleanup step using an HLB cartridge.[21]2. Dilute the final extract. Use matrix-matched calibration standards or an isotopically labeled internal standard to compensate for matrix effects.
Poor Phase Separation 1. Insufficient salt concentration.2. High organic content in the soil.1. Ensure salts are added correctly and shaken immediately and vigorously.2. Increase centrifugation time and/or speed. Chilling the samples during centrifugation can also improve the separation.
Inconsistent Results (High RSD) 1. Non-homogenous soil sample.2. Inconsistent shaking/vortexing times.3. Inaccurate pipetting.1. Thoroughly mix and sieve the soil sample before weighing.2. Use a mechanical shaker for extraction and a vortex for dSPE steps to standardize mixing.3. Calibrate pipettes regularly and use proper technique.

References

  • Janaki, P., Sundaram, K. M., Chinnusamy, C., & Sakthivel, N. (2015). Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. Asian Journal of Chemistry, 27(10), 3692-3696. [Link]

  • Calvillo, V., et al. (2021). Computational-Based Study of QuEChERS Extraction of Cyclohexanedione Herbicide Residues in Soil by Chemometric Modeling. MDPI. [Link]

  • Sánchez-Ortega, I., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. ProQuest. [Link]

  • Lone, A.H., et al. (2021). Biodegradation and Kinetic Study of Hazardous Metribuzin Herbicide Using a Novel Soil Bacterial Isolate Olivibacter oleidegradan. Nature Environment and Pollution Technology. [Link]

  • ResearchGate. (n.d.). Recovery of metribuzin from soil samples. ResearchGate. [Link]

  • Alinezhad, M., et al. (2014). Use of Solid Phase Extraction with Hydrophilic-Lipophilic Balance (HLB) Cartridge as the Appropriate Option for Metribuzin Extraction from Contaminated Soils. SciELO. [Link]

  • US EPA. (2015). Analytical method for metribuzin and its transformation products. US EPA. [Link]

  • AdooQ Bioscience. N-Methyl Metribuzin. AdooQ Bioscience. [Link]

  • Vuckovic, D. (2016). Solid-Phase Microextraction Technology for in Vitro and in Vivo Metabolite Analysis. PMC - PubMed Central. [Link]

  • US EPA. (2015). ECM for Metribuzin & Degradates in Water and Soil. US EPA. [Link]

  • Pszczolińska, K., & Michel, M. (2016). The QuEChERS Approach for the Determination of Pesticide Residues in Soil Samples: An Overview. Journal of AOAC International, 99(6), 1405-1413. [Link]

  • Łozowicka, B., et al. (2016). Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil. Journal of Chromatography A. [Link]

  • ResearchGate. (2023). QuEChERS and soil analysis. An Overview. ResearchGate. [Link]

  • Sánchez-Ortega, I., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Cabrera, A., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. [Link]

  • Swain, D.J. (1980). Effects of environmental factors on the activity of metribuzin in plants. CAWS – Council of Australasian Weed Societies. [Link]

  • ResearchGate. (2024). Laboratory degradation of metribuzin in a soil material. ResearchGate. [Link]

  • Pereira, A. S., et al. (2021). Simultaneous Determination of Glyphosate and 13 Multiclass Pesticides in Agricultural Soil by Direct-Immersion SPME Followed by Solid–Liquid Extraction. MDPI. [Link]

  • ResearchGate. (2021). Determination of pesticide residue in soil samples by molecularly imprinted solid-phase extraction method. ResearchGate. [Link]

  • Swarna, C., & Babu, K. (2011). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 23(6), 2655-2658. [Link]

  • Semantic Scholar. (2014). Use of Solid Phase Extraction with Hydrophilic-Lipophilic Balance (HLB) Cartridge as the Appropriate Option for Metribuzin Extraction from Contaminated Soils. Semantic Scholar. [Link]

  • US EPA. (2015). Analytical method for metribuzin and its transformation products, metribuzin DADK, metribuzin DK and m. US EPA. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Metribuzin. HELIX Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem. [Link]

  • Swarna, C., & Babu, K. (2011). Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation. TSI Journals. [Link]

  • Wikipedia. (n.d.). Metribuzin. Wikipedia. [Link]

Sources

Application Note: A Comprehensive Protocol for Studying the Degradation of Metribuzin and its Metabolites in Aquatic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-as-triazin-5(4H)-one) is a selective triazine herbicide widely used for pre- and post-emergence control of broadleaf weeds and grasses in a variety of agricultural crops.[1] Its application can lead to the contamination of surface and groundwater through runoff and leaching.[2][3] The environmental fate of Metribuzin is of significant regulatory and scientific interest, as both the parent compound and its degradation products can impact non-target aquatic organisms.[4][5]

The primary degradation products of Metribuzin in the environment are desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[6][7] These metabolites exhibit different physicochemical properties, such as higher polarity, which may affect their mobility and persistence in water.[8] It is important to note that while the term "N-Methyl Metribuzin" is not a standard nomenclature for a primary metabolite, this guide provides a comprehensive framework for studying the degradation of the parent herbicide and its officially recognized, environmentally relevant metabolites. Understanding the rates and pathways of degradation is essential for conducting accurate environmental risk assessments.

This document provides detailed protocols for investigating the key degradation pathways of Metribuzin in water—hydrolysis, photolysis, and biodegradation—based on internationally accepted standards such as the OECD Guidelines for the Testing of Chemicals.[9]

Chemical Identity and Physicochemical Properties

A compound's behavior in the environment is governed by its physical and chemical properties. The structures of Metribuzin and its principal metabolites are shown below, followed by a table summarizing their key properties.

G cluster_0 Parent Compound & Key Metabolites Metribuzin Metribuzin (Parent) DA Desamino-Metribuzin (DA) DK Diketo-Metribuzin (DK) DADK Desamino-diketo-metribuzin (DADK)

Caption: Chemical structures of Metribuzin and its major degradation products.

Table 1: Physicochemical Properties of Metribuzin and its Metabolites

PropertyMetribuzinDesamino-Metribuzin (DA)Diketo-Metribuzin (DK)Desamino-diketo-metribuzin (DADK)Reference(s)
CAS Number 21087-64-935045-33-552236-30-356508-36-8[1]
Molecular Formula C₈H₁₄N₄OSC₈H₁₃N₃OSC₈H₁₄N₄O₂C₈H₁₃N₃O₂[10]
Molecular Weight ( g/mol ) 214.29199.27214.28199.26[11]
Water Solubility (mg/L at 20°C) 1050 - 1200Data not readily availableData not readily availableData not readily available[1][12]
Log Kₒw (Octanol-Water Partition) 1.6 - 1.8More polar than parentMore polar than parentMore polar than parent[1][10]
Vapor Pressure (mPa at 20°C) 0.058Lower than parentLower than parentLower than parent[1]

Principles and Experimental Design

To comprehensively assess the fate of Metribuzin in water, three primary degradation processes must be investigated individually. The experimental design aims to isolate each pathway while controlling other variables.

Caption: General experimental workflow for an aquatic degradation study.

Abiotic Degradation: Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of this reaction is highly dependent on pH and temperature. For Metribuzin, hydrolysis is generally a slow process but must be quantified as a baseline for abiotic degradation.[2]

Causality: By conducting the study at three distinct pH values (acidic, neutral, and basic), we can determine the pH dependency of the hydrolysis rate. Performing the experiment in sterile, dark conditions is critical to ensure that the observed degradation is solely due to chemical hydrolysis and not influenced by microbial activity or photolysis.

Protocol for Hydrolysis Study (Following OECD Guideline 111)

  • Prepare Sterile Buffers: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate).

  • Prepare Test Solution: Prepare a stock solution of Metribuzin in a minimal amount of water-miscible organic solvent. Add a small aliquot to each sterile buffer solution to achieve the desired initial concentration (typically well below water solubility). The final concentration of the organic solvent should be minimal (<1%).

  • Incubation: Dispense the test solutions into sterile, sealed glass vessels (e.g., amber vials with Teflon-lined caps). Place the vessels in a temperature-controlled incubator (e.g., 25°C) in complete darkness.

  • Controls: Include a sterile control (buffer without Metribuzin) to check for analytical interferences.

  • Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove triplicate vessels for each pH level.

  • Analysis: Immediately analyze the samples for the concentration of Metribuzin and its potential metabolites (DK, DADK). If analysis is delayed, store samples at ≤ -18°C.

  • Data Evaluation: Calculate the degradation rate constant and the half-life (DT₅₀) for each pH.

Abiotic Degradation: Aqueous Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by photons, particularly from sunlight. It is a major degradation route for Metribuzin in surface waters.[2][13] The primary photoproduct of Metribuzin is desamino-metribuzin (DA).[13][14]

Causality: This protocol uses a light source that mimics natural sunlight to provide environmentally relevant data. A dark control is essential to distinguish between photodegradation and other abiotic processes like hydrolysis occurring simultaneously.

Protocol for Aqueous Photolysis Study (Following OECD Guideline 316)

  • Prepare Test Solution: Prepare a solution of Metribuzin in sterile, purified water (e.g., Milli-Q) or a pH 7 buffer, as hydrolysis at this pH is typically minimal.

  • Test Vessels: Use photochemically transparent quartz vessels.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be measured and maintained throughout the experiment.

  • Incubation: Place the test vessels in a temperature-controlled chamber under the light source.

  • Dark Control: Wrap identical vessels completely in aluminum foil and place them alongside the irradiated samples. This control measures any degradation that occurs in the absence of light (e.g., hydrolysis).

  • Sampling: At appropriate time intervals (often in hours for photolysis, e.g., 0, 2, 4, 8, 24 hours), remove triplicate irradiated and dark control vessels.[2]

  • Analysis: Analyze samples for the concentration of Metribuzin and its primary photoproduct, DA.

  • Data Evaluation: Calculate the photolytic half-life (DT₅₀) by correcting the degradation rate in the light for the degradation rate in the dark control.

Biotic Degradation

Microbial metabolism is a critical pathway for the breakdown of Metribuzin in natural water systems.[15][16] This process involves enzymes produced by bacteria, fungi, and algae that transform the parent molecule.

Causality: The protocol uses a natural water source as an inoculum to provide a realistic microbial community. A sterile (abiotic) control is crucial to differentiate biotic degradation from abiotic processes (hydrolysis and photolysis) that may occur under the test conditions.

Protocol for Aerobic Biodegradation Study (Based on OECD Guideline 306/309)

  • Collect Inoculum: Collect a water sample from a natural, unpolluted source (e.g., a river or lake) known not to have recent pesticide contamination. The microbial population can be concentrated if necessary.[17]

  • Prepare Test Medium: Use the collected water or a mineral salts medium inoculated with the collected water.

  • Prepare Test Solution: Add Metribuzin stock solution to the test medium to achieve the desired concentration.

  • Incubation: Dispense the solution into glass flasks, allowing for sufficient headspace for aerobic conditions. Place the flasks on a shaker in a dark, temperature-controlled incubator.

  • Sterile Control: Prepare an identical set of flasks with the test medium and Metribuzin, but sterilize it (e.g., by autoclaving or filtration) to serve as an abiotic control. This measures non-biological degradation under the test conditions.

  • Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 60 days), sacrifice triplicate flasks from both the biotic and sterile sets.

  • Analysis: Analyze samples for the concentration of Metribuzin and its metabolites (DA, DK, DADK).

  • Data Evaluation: Plot the concentration of Metribuzin over time for both biotic and sterile systems. The biotic degradation rate is the difference between the rates observed in the two systems. Calculate the biotic DT₅₀.

Analytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and selectivity in quantifying Metribuzin and its metabolites in complex water matrices.[18][19]

Protocol for Sample Analysis

  • Sample Preparation (Solid Phase Extraction - SPE):

    • If necessary, filter the water sample to remove suspended solids.

    • Condition a C18 SPE cartridge.[6][20]

    • Load a known volume of the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute Metribuzin and its metabolites with a suitable organic solvent (e.g., methanol or acetonitrile).[20]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.[19]

  • LC-MS/MS Analysis:

    • Chromatographic Column: A C8 or C18 reversed-phase column is typically used.[18]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like acetic acid or formic acid to improve peak shape and ionization.[18]

    • Ionization: Electrospray Ionization (ESI) in positive mode is effective for these compounds.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Two ion transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure identity and accuracy.[18] Example MRM transitions are listed in EPA methods.[18]

  • Method Validation:

    • The analytical method must be validated for linearity, accuracy, precision, limit of quantification (LOQ), and specificity in the test matrix before analyzing study samples. The LOQ should be sufficiently low to monitor degradation over several half-lives.

cluster_pathways Degradation Pathways Metribuzin Metribuzin DA Desamino-Metribuzin (DA) Metribuzin->DA Photolysis / Microbial Deamination DK Diketo-Metribuzin (DK) Metribuzin->DK Microbial / Chemical Oxidation DADK Desamino-diketo-metribuzin (DADK) DA->DADK Oxidation DK->DADK Deamination

Caption: Simplified degradation pathways of Metribuzin.[8]

Data Analysis and Reporting

  • Concentration vs. Time: Plot the concentration of Metribuzin and each identified metabolite as a function of time for each experimental condition (e.g., each pH for hydrolysis, light vs. dark for photolysis).

  • Kinetic Modeling: Determine the degradation kinetics. For many pesticides at low concentrations in water, degradation can be described by pseudo-first-order kinetics. The integrated rate law is:

    • ln(Cₜ) = ln(C₀) - kt

    • Where Cₜ is the concentration at time t, C₀ is the initial concentration, and k is the rate constant.

  • Half-Life (DT₅₀) Calculation: The half-life is the time required for the concentration to decrease by 50%. For first-order kinetics, it is calculated as:

    • DT₅₀ = ln(2) / k

  • Reporting: The final report should include:

    • A detailed description of the methods and materials.

    • Tables of raw concentration data.

    • Plots of concentration versus time.

    • The calculated rate constants (k) and half-lives (DT₅₀) with confidence intervals for each condition.

    • A mass balance calculation to account for the parent compound and the formation and decline of major metabolites.

References

  • Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Metribuzin. (n.d.). Canada.ca. Retrieved from [Link]

  • Metribuzin. (1996). Extension Toxicology Network (EXTOXNET). Retrieved from [Link]

  • Fate and effects of the triazinone herbicide metribuzin in experimental pond mesocosms. (2002). Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Pesticide Fact Sheet: Metribuzin. (1985). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Fate and Effects of the Triazinone Herbicide Metribuzin in Experimental Pond Mesocosms. (2021). Semantic Scholar. Retrieved from [Link]

  • Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. (2023). Environmental Science: Water Research & Technology. Retrieved from [Link]

  • Analytical method for metribuzin and its transformation products. (2015). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Degradation pathways of metribuzin. (2016). ResearchGate. Retrieved from [Link]

  • Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. (1995). Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Behavior and Fate of Metribuzin in Eight Ontario Soils. (1976). Weed Science. Retrieved from [Link]

  • Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin La. (1995). Marcel Dekker, Inc. Retrieved from [Link]

  • ECM for Metribuzin & Degradates in Water and Soil. (2015). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • METRIBUZIN Canadian Water Quality Guidelines for the Protection of Agricultural Water Uses. (1999). Canadian Council of Ministers of the Environment (CCME). Retrieved from [Link]

  • Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. (2023). RSC Publishing. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

  • Photodegradation of Metribuzin by Simulated Solar Light Irradiation. (2013). ResearchGate. Retrieved from [Link]

  • Photolysis of Metribuzin in Water under Direct Sunlight-Identification of Photo- transformation Products by LC-MS-MS Electrospray Tandem Mass Spectrometry and Impact on Aquatic Species. (2012). Semantic Scholar. Retrieved from [Link]

  • OECD 306 - Biodegradability Test - Seawater. (n.d.). Aropha Resource Center. Retrieved from [Link]

  • Metribuzin. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved from [Link]

  • Photocatalytic treatment of metribuzin herbicide over TiO2 aqueous suspensions. (2014). ResearchGate. Retrieved from [Link]

  • United Nations Economic Commission for Europe (UNECE). (2014). Retrieved from [Link]

  • Health Effects Support Document for Metribuzin. (2002). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. (2008). Regulations.gov. Retrieved from [Link]

  • Kinetics of Degradation of Metribuzin in aqueous solution using Zero Valent Iron Nanoparticles. (2020). Bentham Open. Retrieved from [Link]

  • Assessment of the Biodegradation of Chemicals in the Marine Environment. (1993). European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). Retrieved from [Link]

  • Metribuzin and Minnesota's Environment. (n.d.). Minnesota Department of Agriculture. Retrieved from [Link]

  • Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

  • A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. (2023). ResearchGate. Retrieved from [Link]

Sources

Application Note: The Use of N-Methyl Metribuzin as an Analytical Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-Methyl Metribuzin as an analytical standard. Specifically, it details its application as an internal standard for the accurate quantification of the herbicide Metribuzin and its primary metabolites. This document outlines the chemical properties of N-Methyl Metribuzin, provides detailed protocols for the preparation of standard solutions, and presents a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The rationale behind experimental choices is discussed to ensure scientific integrity and robust, reproducible results, in alignment with international regulatory guidelines.

Introduction: The Rationale for N-Methyl Metribuzin as an Internal Standard

Metribuzin is a selective triazinone herbicide widely used in agriculture to control grasses and broad-leaved weeds in various crops.[1][2] Its presence and that of its degradation products in soil and water are of environmental concern, necessitating accurate and reliable analytical methods for monitoring.[3][4] The primary metabolites of Metribuzin include desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[3][4]

In quantitative analytical chemistry, particularly in chromatography, an internal standard (IS) is a crucial component for achieving high accuracy and precision.[5][6][7] An IS is a compound with similar physicochemical properties to the analyte(s) of interest, added at a constant concentration to all samples, calibration standards, and quality controls.[5][6] Its purpose is to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of the analytical results.[7][8]

N-Methyl Metribuzin, a derivative of Metribuzin, is an ideal candidate for use as an internal standard in the analysis of Metribuzin and its metabolites.[9][10][11] Its structural similarity to Metribuzin ensures that it will behave comparably during extraction, chromatography, and ionization in mass spectrometry. However, its distinct molecular weight allows for its clear differentiation from the target analytes by the mass spectrometer. This document will detail the protocols and methodologies for its effective implementation.

Chemical Properties of N-Methyl Metribuzin and Metribuzin

PropertyN-Methyl MetribuzinMetribuzin
IUPAC Name 6-(tert-butyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5-one
CAS Number 56742-45-1[9][11][12]21087-64-9[2]
Molecular Formula C₉H₁₆N₄OS[9][10]C₈H₁₄N₄OS[2]
Molecular Weight 228.31 g/mol [9][10]214.29 g/mol [2]

Experimental Protocols

Preparation of Standard Solutions

The accuracy of any quantitative analysis begins with the precise preparation of standard solutions. High-purity analytical grade solvents and certified reference materials are mandatory.

2.1.1. N-Methyl Metribuzin Internal Standard (IS) Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of N-Methyl Metribuzin certified reference material into a 100 mL Class A volumetric flask.

  • Record the exact weight.

  • Add approximately 50 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

  • Calculate the exact concentration in µg/mL based on the initial weight and purity of the standard.

  • Transfer the solution to an amber glass vial and store at -20°C. This stock solution is typically stable for up to one year.[13]

2.1.2. Metribuzin and Metabolites Stock Solution (100 µg/mL)

  • Follow the same procedure as in 2.1.1 for Metribuzin and each of its metabolites (DA, DK, DADK) to prepare individual stock solutions of 100 µg/mL.

2.1.3. Intermediate and Working Standard Solutions

  • Intermediate Mixed Analyte Standard (10 µg/mL): Pipette 10 mL of each 100 µg/mL stock solution (Metribuzin, DA, DK, DADK) into a 100 mL volumetric flask and make up to volume with methanol.

  • Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the intermediate mixed analyte standard with a suitable solvent (e.g., 50:50 methanol:water). A typical concentration range would be 0.5 to 100 ng/mL.

  • Working Internal Standard Solution (100 ng/mL): Dilute the N-Methyl Metribuzin stock solution (100 µg/mL) with the same solvent used for the working calibration standards. This working IS solution will be added to all samples and calibration standards.

Sample Preparation (Water and Soil)

The following are generalized extraction protocols. Method optimization and validation are required for specific matrices.

2.2.1. Water Sample Preparation

  • To a 50 mL polypropylene centrifuge tube, add 10 mL of the water sample.

  • Add a specific volume (e.g., 50 µL) of the 100 ng/mL working internal standard solution (N-Methyl Metribuzin) to the sample.

  • Vortex for 30 seconds.

  • The sample is now ready for direct injection if the expected analyte concentrations are within the calibration range and the matrix is clean. Otherwise, a solid-phase extraction (SPE) cleanup may be necessary.

2.2.2. Soil Sample Preparation

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add a specific volume (e.g., 50 µL) of the 100 ng/mL working internal standard solution (N-Methyl Metribuzin).

  • Add 20 mL of acetonitrile and shake vigorously for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 50:50 methanol:water.

  • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

This method is based on established procedures for Metribuzin and its metabolites and has been adapted for the inclusion of N-Methyl Metribuzin as an internal standard.[14][15]

3.1. Instrumental Parameters

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Sciex 6500+ QTRAP or equivalent
Column Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive

3.2. Mass Spectrometer Settings (MRM Transitions)

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The following precursor to product ion transitions should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Metribuzin215.1187.115
DA200.1172.118
DK185.1156.120
DADK170.1142.022
N-Methyl Metribuzin (IS) 229.1 201.1 15

Note: The precursor ion for N-Methyl Metribuzin will be [M+H]⁺, which is approximately 229.1 m/z.

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[16][17] Validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16][18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analytes and the internal standard in blank matrix samples.

  • Linearity: A linear relationship between the concentration and the analytical response. This is assessed by analyzing a minimum of five calibration standards over the desired concentration range. The response ratio (analyte peak area / IS peak area) is plotted against the analyte concentration. A correlation coefficient (r²) of >0.99 is typically required.[19]

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking blank matrix with known concentrations of the analytes (at least three levels: low, medium, and high) and calculating the percent recovery. Acceptance criteria are typically 80-120%.

  • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD).

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days by different analysts.

    • Acceptance criteria for RSD are typically <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[7]

Data Analysis and Interpretation

The concentration of each analyte in a sample is calculated using the calibration curve generated from the standards. The ratio of the peak area of the analyte to the peak area of the N-Methyl Metribuzin internal standard is used to construct the calibration curve and to determine the concentration in unknown samples. This ratiometric approach corrects for variations that may have occurred during the analytical process.[6][8]

Workflow Visualization

The following diagram illustrates the overall workflow for the quantitative analysis of Metribuzin and its metabolites using N-Methyl Metribuzin as an internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_std Prepare Stock & Working Standards add_is Spike ALL with N-Methyl Metribuzin (IS) prep_std->add_is prep_sample Prepare Samples (Water/Soil) prep_sample->add_is injection Inject into LC-MS/MS System add_is->injection separation Chromatographic Separation injection->separation detection MRM Detection of Analytes & IS separation->detection integration Peak Integration detection->integration ratio Calculate Area Ratios (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification report report quantification->report Final Report

Sources

Probing Herbicide Resistance: Application Notes and Protocols for N-Methyl Metribuzin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Perspective on Photosystem II Inhibition and Herbicide Resistance

Metribuzin, a triazinone herbicide, has long been a staple in the agricultural sector for the management of broadleaf and grassy weeds. Its mode of action is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain.[1][2] By binding to the D1 protein within the PSII complex, metribuzin blocks the flow of electrons, leading to the production of reactive oxygen species and ultimately, cell death in susceptible plants.[3] However, the evolution of herbicide resistance in weed populations poses a significant threat to the sustained efficacy of metribuzin and other PSII inhibitors.

Resistance to metribuzin can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[4] TSR typically involves mutations in the chloroplast-encoded psbA gene, which alters the D1 protein and reduces the binding affinity of the herbicide.[5][6] NTSR is more complex and can involve enhanced metabolism of the herbicide, reduced translocation, or sequestration away from the target site.[4]

This document provides detailed application notes and protocols for the use of N-methyl metribuzin in herbicide resistance studies. N-methyl metribuzin, a methylamine analogue of metribuzin, serves as a valuable tool for researchers to investigate the nuances of herbicide-target interactions and metabolic pathways that confer resistance. Understanding the comparative efficacy and metabolism of N-methyl metribuzin alongside its parent compound can elucidate the specific mechanisms at play in resistant weed biotypes.

Mechanism of Action and Rationale for Use in Resistance Studies

Metribuzin and its N-methyl analogue are believed to share the same primary mode of action. They compete with plastoquinone for the Q(_B) binding site on the D1 protein of PSII.[7][8] The binding of the herbicide disrupts the normal electron flow from Q(_A) to Q(_B), halting photosynthesis.[3]

The rationale for employing N-methyl metribuzin in resistance studies is multifaceted:

  • Probing Target-Site Mutations: The addition of a methyl group to the amine function of metribuzin can alter its binding affinity to the D1 protein. By comparing the inhibitory effects of metribuzin and N-methyl metribuzin on PSII from susceptible and resistant plants, researchers can gain insights into how specific psbA mutations affect the binding of different triazinone chemistries.

  • Investigating Metabolic Resistance: Herbicide metabolism is a key NTSR mechanism, often mediated by enzyme families such as cytochrome P450 monooxygenases.[4][9] The N-demethylation of herbicides is a known detoxification pathway in some plant species. Conversely, N-methylation could potentially alter the susceptibility of a herbicide to degradation. By quantifying the metabolism of both metribuzin and N-methyl metribuzin in planta, researchers can dissect the metabolic pathways contributing to resistance.

Below is a diagram illustrating the proposed mechanism of action and the points of investigation in resistance studies.

G cluster_0 Photosystem II (PSII) in Thylakoid Membrane cluster_1 Herbicide Action & Resistance D1_Protein D1 Protein (psbA gene product) QB_Site QB Binding Site D1_Protein->QB_Site contains TSR Target-Site Resistance (psbA mutation) QB_Site->TSR is altered by Electron_Transport Photosynthetic Electron Transport QB_Site->Electron_Transport blocks if occupied by herbicide Plastoquinone Plastoquinone (PQ) Plastoquinone->QB_Site binds to Plastoquinone->Electron_Transport enables Metribuzin Metribuzin Metribuzin->QB_Site compete with PQ for binding NTSR Non-Target-Site Resistance (Enhanced Metabolism) Metribuzin->NTSR are substrates for N_Methyl_Metribuzin N-Methyl Metribuzin N_Methyl_Metribuzin->QB_Site compete with PQ for binding N_Methyl_Metribuzin->NTSR are substrates for Metabolites Inactive Metabolites NTSR->Metabolites produces Cell_Death Plant Cell Death Electron_Transport->Cell_Death disruption leads to

Caption: Workflow of PSII inhibition by metribuzin analogues and mechanisms of resistance.

Experimental Protocols

Part 1: Whole-Plant Dose-Response Bioassays

This protocol is designed to determine and compare the herbicidal activity of metribuzin and N-methyl metribuzin on suspected resistant and known susceptible weed populations.

1.1. Plant Material and Growth Conditions:

  • Collect mature seeds from putative resistant weed populations that have survived field applications of metribuzin. As a control, use seeds from a known susceptible population of the same species.

  • Sow seeds in 10 cm pots filled with a commercial potting mix.

  • Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Water the plants as needed and allow them to reach the 3-4 leaf stage before herbicide application.

1.2. Herbicide Application:

  • Prepare stock solutions of analytical grade metribuzin and N-methyl metribuzin in a suitable solvent (e.g., acetone with 0.5% v/v Tween 20 as a surfactant).

  • Create a series of herbicide dilutions to achieve a range of doses. For initial screening, this may include 0, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field application rate.

  • Apply the herbicides using a cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

  • Include an untreated control for each population.

  • Randomize the pot placement and replicate each treatment at least four times.

1.3. Data Collection and Analysis:

  • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (plant death).

  • At 21 DAT, harvest the above-ground biomass for each plant.

  • Dry the biomass at 60°C for 72 hours and record the dry weight.

  • Calculate the percent reduction in dry weight relative to the untreated control for each treatment.

  • Analyze the data using a non-linear regression model (e.g., a log-logistic dose-response curve) to determine the GR(_50) (the herbicide dose required to cause a 50% reduction in plant growth).[10]

  • Calculate the Resistance Index (RI) by dividing the GR(_50) of the resistant population by the GR(_50) of the susceptible population.

Table 1: Example Dose-Response Data for Metribuzin and N-Methyl Metribuzin

HerbicidePopulationGR₅₀ (g a.i./ha)Resistance Index (RI)
MetribuzinSusceptible50-
MetribuzinResistant2505.0
N-Methyl MetribuzinSusceptible65-
N-Methyl MetribuzinResistant1302.0

Note: The data in this table is hypothetical and for illustrative purposes only. A lower RI for N-methyl metribuzin could suggest that the resistance mechanism is less effective against this analogue.

Part 2: Investigating Target-Site Resistance (psbA Gene Sequencing)

This protocol outlines the steps to identify mutations in the psbA gene that may confer resistance to metribuzin and N-methyl metribuzin.

2.1. DNA Extraction:

  • Harvest fresh leaf tissue (approximately 100 mg) from both susceptible and putative resistant plants.

  • Extract total genomic DNA using a commercial plant DNA extraction kit or a standard CTAB protocol.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer.

2.2. PCR Amplification of the psbA Gene:

  • Design primers to amplify the region of the psbA gene known to harbor resistance-conferring mutations (e.g., codons for amino acids 219, 251, and 264).[5][11]

  • Perform PCR using a standard protocol with a high-fidelity DNA polymerase. A typical reaction mixture includes: 10x PCR buffer, dNTPs, forward and reverse primers, template DNA, and DNA polymerase.

  • Use the following thermal cycling conditions as a starting point, and optimize as needed:

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 10 minutes

  • Verify the PCR product by running a small volume on an agarose gel. A single, sharp band of the expected size should be observed.

2.3. DNA Sequencing and Analysis:

  • Purify the PCR product to remove primers and dNTPs.

  • Send the purified product for Sanger sequencing.

  • Align the resulting DNA sequences from the susceptible and resistant plants using bioinformatics software (e.g., ClustalW).

  • Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the D1 protein.

G Start Start: Leaf Tissue from S and R Plants DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR Amplification of psbA Gene DNA_Extraction->PCR Gel Agarose Gel Electrophoresis PCR->Gel Verify Product Sequencing Sanger Sequencing PCR->Sequencing Alignment Sequence Alignment and Analysis Sequencing->Alignment End End: Identify Mutations Alignment->End

Caption: Workflow for identifying target-site mutations in the psbA gene.

Part 3: Non-Target-Site Resistance (Metabolism Study)

This protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the rate of metabolism of metribuzin and N-methyl metribuzin in susceptible and resistant plants.

3.1. Plant Treatment and Sample Collection:

  • Grow susceptible and resistant plants to the 3-4 leaf stage as described in Part 1.

  • Treat the plants with a sub-lethal dose of either metribuzin or N-methyl metribuzin.

  • Harvest leaf tissue at various time points after treatment (e.g., 0, 6, 12, 24, and 48 hours).

  • Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until extraction.

3.2. Herbicide and Metabolite Extraction:

  • Homogenize the frozen leaf tissue in a suitable extraction solvent (e.g., acetonitrile).[12]

  • Centrifuge the homogenate to pellet the plant debris.

  • Collect the supernatant and clean it up using dispersive solid-phase extraction (d-SPE) with C18 and primary secondary amine (PSA) sorbents to remove interfering compounds.[12]

  • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

3.3. LC-MS/MS Analysis:

  • Develop a quantitative LC-MS/MS method for the detection of the parent herbicides and their potential metabolites (e.g., desamino, diketo, and desamino-diketo derivatives).[13][14][15]

  • Use a C18 reversed-phase column for separation.

  • Employ electrospray ionization (ESI) in positive mode and monitor specific precursor-to-product ion transitions for each analyte in multiple reaction monitoring (MRM) mode.

  • Prepare matrix-matched calibration curves to ensure accurate quantification.

  • Analyze the extracted samples and calculate the concentration of the parent herbicide and its metabolites at each time point.

Table 2: Example Metabolism Data

Time (hours)Plant TypeHerbicideParent Herbicide Remaining (%)
24SusceptibleMetribuzin45
24ResistantMetribuzin15
24SusceptibleN-Methyl Metribuzin55
24ResistantN-Methyl Metribuzin40

Note: The data in this table is hypothetical and for illustrative purposes only. A faster decline in the parent herbicide concentration in the resistant biotype indicates enhanced metabolism. A slower metabolism of N-methyl metribuzin compared to metribuzin in the resistant plants could suggest that the methyl group hinders the metabolic process responsible for resistance.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for utilizing N-methyl metribuzin as a tool to investigate the mechanisms of herbicide resistance. By comparing its activity and metabolic fate to that of metribuzin, researchers can gain a deeper understanding of both target-site and non-target-site resistance. This knowledge is crucial for developing sustainable weed management strategies and for the design of next-generation herbicides that can overcome existing resistance issues. Future research could explore the full range of metabolites of N-methyl metribuzin and investigate the specific enzymes responsible for its degradation in resistant weed species.

References

  • AgChemAccess. (n.d.). Metribuzin, Herbicide, Metribuzin suppliers. Retrieved from [Link]

  • Délye, C., Jasieniuk, M., & Le Corre, V. (2013). Mechanisms of evolved herbicide resistance. In Weed Biology and Management (Vol. 61, Issue 4, pp. 549-573). Wiley.
  • Battaglino, M., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(8), 1501.
  • PubMed. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Metribuzin Herbicide. Retrieved from [Link]

  • Principles of Weed Control. (n.d.). 19.5 Herbicide Resistance to Photosystem II Inhibitors. Retrieved from [Link]

  • García-Valcárcel, A. I., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Molecules, 27(23), 8201.
  • Das, S., et al. (2021). Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography-Tandem Mass Spectrometry.
  • International Herbicide-Resistant Weed Database. (n.d.). Resistance to Photosystem II Inhibiting Herbicides. Retrieved from [Link]

  • JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. Retrieved from [Link]

  • Abdaal, A., et al. (2025). Dissecting Metribuzin Tolerance in Soybean: From GWAS Discovery to Molecular Validation. University of Kentucky. Retrieved from [Link]

  • Singh, R., et al. (2025). Optimizing metribuzin rates for herbicide-resistant Amaranthus weed control in soybean. Crop Science.
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  • Wikipedia. (n.d.). Metribuzin. Retrieved from [Link]

  • Ma, H., et al. (2020). Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. Pest Management Science, 76(11), 3785-3791.
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  • Weed Technology. (2023). Responses of rice genotypes to foliar-applied metribuzin. Retrieved from [Link]

  • Frontiers in Plant Science. (2022). Efficacy of Metribuzin Doses on Physiological, Growth, and Yield Characteristics of Wheat and Its Associated Weeds. Retrieved from [Link]

  • Trebst, A., & Wietoska, H. (1975). [Mode of action and structure-acitivity-relationships of the aminotriazinone herbicide Metribuzin. Inhibition of photosynthetic electron transport in chloroplasts by Metribuzin (author's transl)]. Zeitschrift fur Naturforschung. C, Journal of biosciences, 30(4), 499–504.
  • PubChem. (n.d.). Metribuzin. Retrieved from [Link]

  • Hasan, M. M., et al. (2023). Resistance to the herbicide metribuzin conferred to Arabidopsis thaliana by targeted base editing of the chloroplast genome. Plant Biotechnology Journal, 21(1), 164-176.
  • Seefeldt, S. S., et al. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227.
  • Golden, S. S., & Haselkorn, R. (1985). Mutation to herbicide resistance maps within the psbA gene of Anacystis nidulans R2. Science, 229(4718), 1104-1107.
  • ACS Omega. (2020). Efficacy of Slow-Release Formulations of Metribuzin and Tribenuron Methyl Herbicides for Controlling Weeds of Various Species in Wheat and Barley Stands. Retrieved from [Link]

  • MDPI. (2021). Detection of Target-Site Herbicide Resistance in the Common Ragweed: Nucleotide Polymorphism Genotyping by Targeted Amplicon Sequencing. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Metribuzin (Ref: DPX G2504). Retrieved from [Link]

  • ResearchGate. (2020). HERBICIDAL CHARACTERIZATION OF METRIBUZIN AND ITS COMPLEXES WITH Fe(II), Co(II) AND Ni(II). Retrieved from [Link]

  • SciSpace. (2021). Biological effects of the free and embedded metribuzin and tribenuron-methyl herbicides on various cultivated weed species. Retrieved from [Link]

  • PubMed. (2022). Efficacy of Metribuzin Doses on Physiological, Growth, and Yield Characteristics of Wheat and Its Associated Weeds. Retrieved from [Link]

  • ResearchGate. (2023). Dose response to metribuzin of the susceptible (S) and resistant (R) Lolium rigidum populations in the absence (filled symbols, solid lines) or presence (open symbols, dotted lines) of the cytochrome P450 inhibitor piperonyl butoxide (PBO). Retrieved from [Link]

  • ResearchGate. (2015). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). Using Next-Generation Sequencing to detect mutations endowing resistance to pesticides: application to acetolactate-synthase (ALS) based resistance in barnyard-grass, a polyploid grass weed. Retrieved from [Link]

  • ResearchGate. (2021). Detection of Target-Site Herbicide Resistance in the Common Ragweed: Nucleotide Polymorphism Genotyping by Targeted Amplicon Sequencing. Retrieved from [Link]

  • Australian Herbicide Resistance Initiative. (2018). Next generation testing of herbicide resistance: Rapid detection, multiple herbicides, a single assay. Retrieved from [Link]

  • PubMed Central. (2022). Macromolecular conformational changes in photosystem II: interaction between structure and function. Retrieved from [Link]

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In vitro assays for testing N-Methyl Metribuzin bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Abstract

This document provides a comprehensive guide to a suite of in vitro assays designed to characterize the bioactivity of N-Methyl Metribuzin, an aminotriazinone analog of the herbicide Metribuzin.[1] As a member of the triazine class, Metribuzin's primary mode of action is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain.[2][3][4] This guide is intended for researchers in herbicide discovery, crop science, and toxicology, offering detailed, step-by-step protocols for assays ranging from the molecular target level to whole-plantlet systems. Methodologies include target-based PSII inhibition assays, cell-based viability assessments, and whole seedling growth inhibition assays, enabling a multi-faceted evaluation of N-Methyl Metribuzin's herbicidal potential.

Introduction: The Scientific Rationale for a Multi-Tiered Assay Approach

N-Methyl Metribuzin is a chemical analog of Metribuzin, a widely used selective herbicide that controls broadleaf and grassy weeds by blocking photosynthetic electron flow.[2][5] The core mechanism involves binding to the D1 protein within the Photosystem II (PSII) complex in chloroplasts, thereby disrupting the conversion of light energy into chemical energy and leading to oxidative damage and plant death.[6][7][8]

Evaluating the bioactivity of a new compound like N-Methyl Metribuzin requires a systematic, multi-tiered approach. A single assay provides only one dimension of a compound's biological effect. By integrating assays at different levels of biological complexity—from the isolated molecular target to cellular systems and whole organisms—we can construct a comprehensive activity profile. This strategy allows for the elucidation of not only the primary mechanism of action but also factors such as cell permeability, metabolic stability, and off-target effects.

This guide presents a logical progression of in vitro assays:

  • Target-Based Assays: Directly measure the interaction of N-Methyl Metribuzin with its putative molecular target, PSII. These assays are crucial for confirming the mechanism of action and determining intrinsic inhibitory potency (IC50).

  • Cell-Based Assays: Utilize plant cell suspension cultures or unicellular algae to assess the compound's effect on living cells. These systems incorporate critical biological barriers like cell wall/membrane penetration and can reveal potential metabolic detoxification.[9][10][11]

  • In Vitro Whole-Plantlet Assays: Employ seed germination and seedling growth on artificial media to evaluate phytotoxicity at the whole-organism level, providing insights into systemic effects on development.[12][13]

This structured approach ensures that the generated data is robust, reproducible, and provides a clear, scientifically-grounded understanding of N-Methyl Metribuzin's bioactivity.

Target-Based Assay: Photosystem II (PSII) Electron Transport Inhibition

This assay directly quantifies the inhibitory effect of N-Methyl Metribuzin on its primary molecular target. The principle relies on isolating functional thylakoid membranes, the site of PSII, and measuring the rate of electron transport using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP).[14] In its oxidized state, DPIP is blue, but it becomes colorless upon reduction by electrons from PSII. The rate of this color change is directly proportional to the rate of photosynthetic electron transport, and its inhibition reflects the potency of the test compound.

Workflow for PSII Inhibition Assay

G cluster_0 Part 1: Thylakoid Isolation cluster_1 Part 2: DPIP Photoreduction Assay cluster_2 Part 3: Data Analysis a Homogenize fresh spinach or pea leaves in cold isolation buffer b Filter homogenate through cheesecloth/muslin a->b c Centrifuge filtrate at low speed to pellet debris b->c d Centrifuge supernatant at high speed to pellet thylakoids c->d e Resuspend thylakoid pellet in assay buffer d->e f Determine chlorophyll concentration e->f h Aliquot thylakoid suspension, DPIP, and assay buffer into microplate wells f->h g Prepare serial dilutions of N-Methyl Metribuzin i Add N-Methyl Metribuzin dilutions to respective wells g->i h->i j Incubate in the dark i->j k Measure initial absorbance (A_initial) at 600 nm j->k l Expose plate to high-intensity light for a fixed time k->l m Measure final absorbance (A_final) at 600 nm l->m n Calculate ΔA (A_initial - A_final) for each concentration m->n o Normalize data to % Inhibition relative to controls n->o p Plot % Inhibition vs. [Compound] (log scale) o->p q Determine IC50 value using non-linear regression p->q

Caption: Workflow for determining PSII inhibition using a thylakoid-based DPIP photoreduction assay.

Protocol 2.1: Thylakoid-Based DPIP Photoreduction Assay

Materials:

  • Fresh spinach or pea leaves

  • Isolation Buffer (400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂)

  • Assay Buffer (50 mM HEPES-KOH pH 7.6, 100 mM sucrose, 5 mM MgCl₂, 10 mM NaCl)

  • DPIP stock solution (1 mM in water)

  • N-Methyl Metribuzin stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate, spectrophotometer, high-intensity light source, centrifuge

Methodology:

Part A: Thylakoid Membrane Isolation

  • Homogenization: Homogenize 20 g of deveined leaves in 100 mL of ice-cold Isolation Buffer using a blender for 15-20 seconds.

  • Filtration: Filter the homogenate through 4-8 layers of cheesecloth into a chilled beaker.

  • Debris Removal: Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C. Discard the pellet.

  • Thylakoid Pelleting: Transfer the supernatant to fresh tubes and centrifuge at 6,000 x g for 10 minutes at 4°C to pellet the thylakoids.

  • Washing: Discard the supernatant and gently resuspend the thylakoid pellet in 1-2 mL of ice-cold Assay Buffer.

  • Chlorophyll Quantification: Determine the chlorophyll concentration of the suspension spectrophotometrically. This is essential for standardizing the assay.

Part B: DPIP Assay

  • Prepare Reagent Mix: For each well, prepare a mix containing Assay Buffer, the thylakoid suspension (normalized to ~15 µg chlorophyll/mL final concentration), and DPIP (50 µM final concentration).

  • Compound Dilution: Prepare a serial dilution of N-Methyl Metribuzin in Assay Buffer. Include a positive control (e.g., Metribuzin or Diuron) and a no-inhibitor (vehicle) control.

  • Plate Setup: Add 180 µL of the reagent mix to each well of a 96-well plate. Add 20 µL of the compound dilutions to the appropriate wells.

  • Dark Incubation: Incubate the plate in complete darkness for 5 minutes to allow the inhibitor to bind.

  • Initial Reading (T=0): Measure the absorbance of the plate at 600 nm.

  • Photoreduction: Expose the plate to a strong, uniform light source (e.g., >500 µmol m⁻² s⁻¹) for 2-5 minutes.

  • Final Reading (T=final): Immediately after illumination, measure the absorbance again at 600 nm.

Data Analysis and Interpretation:

  • Calculate the change in absorbance (ΔA = A_initial - A_final) for each well.

  • The rate of photoreduction is proportional to ΔA.

  • Calculate the percent inhibition for each concentration using the formula: % Inhibition = [1 - (ΔA_sample / ΔA_vehicle_control)] * 100

  • Plot % Inhibition against the logarithm of N-Methyl Metribuzin concentration.

  • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of PSII activity.

N-Methyl Metribuzin [nM]Log [M]% Inhibition (Rep 1)% Inhibition (Rep 2)% Inhibition (Rep 3)Mean % Inhibition
1-9.05.26.85.96.0
10-8.015.118.216.516.6
50-7.345.348.951.148.4
100-7.072.470.174.572.3
500-6.395.896.294.995.6
1000-6.098.198.598.398.3

Table 1: Example data for determining the IC50 of N-Methyl Metribuzin on PSII activity.

Cell-Based Assay: Plant Cell Suspension Culture Viability

This assay assesses the cytotoxicity of N-Methyl Metribuzin on a whole-cell system. It provides a more biologically relevant context than a target-based assay by requiring the compound to cross the cell wall and plasma membrane to reach its intracellular target. It also integrates the effects of any potential cellular metabolism.[15] A common method is the MTT assay, which measures the metabolic activity of living cells via the reduction of a tetrazolium salt to a colored formazan product.

Workflow for Cell Culture Viability Assay

G cluster_0 Cell Culture & Dosing cluster_1 MTT Assay cluster_2 Data Analysis a Subculture plant cell suspension (e.g., Arabidopsis T87) into fresh liquid medium b Dispense cell suspension into a 96-well plate a->b c Add serial dilutions of N-Methyl Metribuzin b->c d Incubate for 48-72 hours under controlled light and temperature c->d e Add MTT reagent to each well d->e f Incubate for 4 hours to allow formazan crystal formation e->f g Centrifuge plate to pellet cells and formazan crystals f->g h Remove supernatant carefully g->h i Add DMSO or isopropanol to solubilize formazan crystals h->i j Measure absorbance at 570 nm i->j k Normalize absorbance data to % Viability relative to controls j->k l Plot % Viability vs. [Compound] (log scale) k->l m Determine EC50 value using non-linear regression l->m

Caption: Workflow for assessing cytotoxicity using a plant cell suspension culture and MTT assay.

Protocol 3.1: MTT Cell Viability Assay

Materials:

  • Established plant cell suspension culture (e.g., Arabidopsis thaliana T87 or tobacco BY-2)

  • Appropriate liquid culture medium (e.g., Murashige and Skoog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • N-Methyl Metribuzin stock solution (e.g., 10 mM in DMSO)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well culture plates

Methodology:

  • Cell Plating: In a sterile hood, dispense 100 µL of actively growing cell suspension into the wells of a 96-well plate.

  • Dosing: Add 1 µL of the appropriate N-Methyl Metribuzin dilution to each well to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Incubation: Seal the plate and incubate for 48-72 hours under appropriate growth conditions (e.g., 25°C with gentle shaking and a 16h light/8h dark cycle).

  • MTT Addition: Add 10 µL of MTT stock solution to each well.

  • Formazan Development: Incubate the plate for an additional 4 hours under the same conditions. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Pipetting up and down may be necessary.

  • Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

Data Analysis and Interpretation:

  • Subtract the background absorbance from a "no cells" control.

  • Calculate percent viability relative to the vehicle control: % Viability = (Abs_sample / Abs_vehicle_control) * 100

  • Plot % Viability against the logarithm of N-Methyl Metribuzin concentration.

  • Use a non-linear regression model to calculate the EC50 value, which is the effective concentration that reduces cell viability by 50%.

In Vitro Whole-Plantlet Assay: Seed Germination and Growth Inhibition

This assay provides an integrated assessment of phytotoxicity on a developing organism, incorporating uptake by roots, translocation, and the ultimate effect on growth.[16][17] It is a crucial step to bridge the gap between cellular assays and greenhouse studies. A sensitive dicot species like garden cress (Lepidium sativum) or a target weed species is typically used.

Protocol 4.1: Agar-Based Seedling Growth Assay

Materials:

  • Seeds of a sensitive indicator species (e.g., garden cress, lettuce, or Amaranthus retroflexus)

  • Petri dishes (60 or 90 mm)

  • Half-strength Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar

  • N-Methyl Metribuzin

  • Surface sterilization solution (e.g., 1% sodium hypochlorite)

  • Sterile deionized water

Methodology:

  • Medium Preparation: Prepare the half-strength MS agar medium. While it is still molten (~50°C), add N-Methyl Metribuzin to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM). Pour the plates and allow them to solidify in a sterile hood.

  • Seed Sterilization: Surface sterilize seeds by vortexing in 1% sodium hypochlorite for 5 minutes, followed by three rinses with sterile deionized water.

  • Plating: Arrange 10-15 sterilized seeds evenly on the surface of the agar in each Petri dish.

  • Incubation: Seal the plates with porous tape and place them vertically in a growth chamber with controlled temperature (e.g., 22°C) and a defined light/dark cycle (e.g., 16h light/8h dark).

  • Data Collection: After 5-7 days, photograph the plates. Measure the primary root length of each seedling. Shoot length and overall seedling fresh weight can also be measured as additional endpoints.

Data Analysis and Interpretation:

  • Calculate the average root length for each concentration.

  • Express the data as a percentage of the control (untreated) group's growth.

  • Plot the percent growth reduction against the logarithm of N-Methyl Metribuzin concentration.

  • Use a non-linear regression model to calculate the GR50 (or I50) value, which is the concentration that causes a 50% reduction in root growth.

N-Methyl Metribuzin [nM]Mean Root Length [mm]Growth (% of Control)Growth Reduction (%)
0 (Control)35.2100.00.0
1031.890.39.7
5025.171.328.7
10018.051.148.9
5005.415.384.7
10001.95.494.6

Table 2: Example data for determining the GR50 of N-Methyl Metribuzin on garden cress root growth.

Conclusion and Comprehensive Bioactivity Profile

By systematically applying the assays described in this guide, a researcher can build a detailed bioactivity profile for N-Methyl Metribuzin. The data from the PSII inhibition assay provides the intrinsic potency at the molecular target (IC50). The cell viability assay offers a cellular potency (EC50), which accounts for membrane transport and metabolism. Finally, the seedling growth assay yields a whole-organism phytotoxicity value (GR50).

Comparing these values is critical. An IC50 value significantly lower than the EC50 or GR50 values may suggest poor cell permeability or rapid metabolic detoxification of the compound. Conversely, close correlation across all three values indicates that the compound efficiently reaches its target and that its whole-organism effect is primarily driven by its target-site activity. This multi-tiered in vitro approach provides a robust, cost-effective, and scientifically rigorous foundation for the further development and characterization of N-Methyl Metribuzin as a potential herbicide.

References

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]

  • In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation. (2015). Weed Science. [Link]

  • Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. (2020). Pest Management Science. [Link]

  • Photochemical and fluorescence assays of Photosystem II inhibition in pea thylakoid membranes by different photosynthetic herbicides. (2021). ResearchGate. [Link]

  • Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. (2020). PubMed. [Link]

  • (PDF) Whole-Plant and Seed Bioassays for Resistance Confirmation. (2015). ResearchGate. [Link]

  • Metribuzin Resistance in a Wild Radish (Raphanus raphanistrum) Population via Both psbA Gene Mutation and Enhanced Metabolism. (2019). PubMed. [Link]

  • Non target site mechanism of metribuzin tolerance in induced tolerant mutants of narrow-leafed lupin. Australian Herbicide Resistance Initiative (AHRI). [Link]

  • Genomic Regions, Molecular Markers, and Flanking Genes of Metribuzin Tolerance in Wheat (Triticum aestivum L.). (2022). Frontiers in Plant Science. [Link]

  • In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. (2021). Journal of Central European Agriculture. [Link]

  • Primary Herbicide Screening. UC ANR. [Link]

  • Plant Cell and Tissue Culture Techniques for Weed Science Research. (2017). Weed Science. [Link]

  • IN VITRO TEST SYSTEM FOR HERBICIDE PHYTOTOXICITY ON MATURE EMBRYOS OF FRUIT SPECIES. (2002). Acta Horticulturae. [Link]

  • Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II. (2021). Plants. [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Washington State University. [Link]

  • Uptake and Action of Metribuzin in Soybeans (Glycine max) and Two Weed Species as Monitored by Chlorophyll Fluorescence. (2017). Weed Science. [Link]

  • Metribuzin - Active Ingredient Page. Chemical Warehouse. [Link]

  • N-Methyl Metribuzin. AdooQ Bioscience. [Link]

  • Metribuzin | C8H14N4OS | CID 30479. PubChem - NIH. [Link]

  • Resistance to the herbicide metribuzin conferred to Arabidopsis thaliana by targeted base editing of the chloroplast genome. (2022). The Plant Journal. [Link]

  • Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices. (2021). ACS Nano. [Link]

  • Efficacy of Slow-Release Formulations of Metribuzin and Tribenuron Methyl Herbicides for Controlling Weeds of Various Species in Wheat and Barley Stands. (2020). Polymers. [Link]

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Application Note & Protocol: Selective Synthesis and Purification of N-Methyl Metribuzin for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and purification of N-Methyl Metribuzin, an isomer of the widely used triazine herbicide, Metribuzin. The synthesis of Metribuzin often yields the N-methylated isomer as a significant impurity, which can be challenging to separate.[1] This guide outlines a strategy for the selective synthesis of N-Methyl Metribuzin by leveraging pH control during the methylation step, a critical parameter that dictates the reaction pathway.[2] Detailed protocols for purification via column chromatography and subsequent analytical validation using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are provided for researchers requiring a high-purity standard for experimental use.

Introduction: The Challenge of Selective Methylation

Metribuzin, chemically known as 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a selective herbicide that functions by inhibiting Photosystem II in plants.[3][4] Its synthesis involves the S-methylation of the precursor, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (herein referred to as Triazinone Precursor). However, this precursor exists in a tautomeric equilibrium between a thiol form and a thione form.[1]

This tautomerism presents a synthetic challenge:

  • S-methylation of the thiol tautomer yields the desired Metribuzin.

  • N-methylation of the thione tautomer yields the isomeric impurity, N-Methyl Metribuzin.

These two products form a eutectic mixture, making separation by simple crystallization exceedingly difficult.[1] Recent research has demonstrated that the reaction pathway can be selectively directed towards either the S- or N-methylated product through precise control of the reaction's pH.[2] This application note details a protocol specifically designed to favor the N-methylation pathway for the targeted synthesis of N-Methyl Metribuzin.

Principle of Selective N-Methylation

The selectivity of the methylation reaction hinges on the nucleophilicity of the sulfur versus the nitrogen atoms, which is directly influenced by the pH of the reaction medium.

  • Under Basic Conditions (pH > 8.5): A strong base deprotonates the more acidic thiol group (-SH), forming a highly nucleophilic thiolate anion (-S⁻). This anion readily attacks the methylating agent, strongly favoring the S-methylation pathway to produce Metribuzin.[1][5]

  • Under Neutral or Mildly Acidic Conditions: The thiol group remains largely protonated. While the nitrogen atom is less nucleophilic than the thiolate anion, its lone pair of electrons is available to attack the methylating agent. By suppressing the formation of the thiolate anion, the competitive N-methylation pathway can be favored.

The following diagram illustrates this critical decision point in the synthesis.

G cluster_0 Triazinone Precursor Tautomers cluster_1 Reaction Pathways cluster_2 Reaction Conditions Thiol Thiol Form (Favored for S-Methylation) Thione Thione Form (Favored for N-Methylation) Thiol->Thione Tautomerization SMethyl Metribuzin (S-Methylated) Thiol->SMethyl S-Methylation (Major Product) NMethyl N-Methyl Metribuzin Thione->NMethyl N-Methylation (Major Product) Base Basic pH (e.g., NaOH, pH 8.5-12) Base->Thiol Deprotonates -SH Neutral Neutral / Mildly Acidic pH Neutral->Thione

Caption: Tautomerism and pH-dependent methylation pathways.

Physicochemical Data

CompoundIUPAC NameFormulaMolar Mass ( g/mol )Melting Point (°C)
Metribuzin 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-oneC₈H₁₄N₄OS214.29125-126.5[3]
Triazinone Precursor 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-oneC₇H₁₂N₄OS200.26N/A
N-Methyl Metribuzin 4-amino-6-tert-butyl-2-methyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-oneC₈H₁₄N₄OS214.29N/A

Detailed Protocols

PART 4.1: Synthesis of N-Methyl Metribuzin

This protocol is adapted from established methylation procedures for triazines, with modifications to the pH to favor N-alkylation.[2][3]

Materials and Reagents:

  • 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (Triazinone Precursor)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

  • Setup: Assemble the three-neck flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Dissolution: To the flask, add the Triazinone Precursor (10.0 g, 49.9 mmol) and Methanol (200 mL). Stir at room temperature until the solid is fully suspended.

  • Methylation: In the dropping funnel, place dimethyl sulfate (5.2 mL, 54.9 mmol, 1.1 eq). Add the dimethyl sulfate dropwise to the stirred suspension over 30 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in Dichloromethane (150 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2 x 100 mL) to neutralize any remaining acid.

    • Brine (1 x 100 mL) to remove excess water.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude N-Methyl Metribuzin product.

PART 4.2: Purification by Column Chromatography

The crude product will likely contain a mixture of the N-methyl isomer, unreacted starting material, and potentially some S-methyl isomer. Column chromatography is essential for isolation.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is:

    • 100% Hexane (2 column volumes)

    • 5-10% Ethyl Acetate in Hexane

    • Increase gradient in 5% increments as needed.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired product. The N-methyl isomer is expected to be more polar than the S-methyl isomer (Metribuzin) and will elute later.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield purified N-Methyl Metribuzin.

The overall experimental workflow is summarized below.

G cluster_workflow Experimental Workflow Start Synthesis Reaction Workup Quenching & Liquid-Liquid Extraction Start->Workup Purify Column Chromatography Workup->Purify Analyze Purity & Identity Check (HPLC, MS, NMR) Purify->Analyze Final Pure N-Methyl Metribuzin Analyze->Final

Caption: Step-by-step experimental workflow.

Analytical Characterization and Quality Control

Purity and identity must be confirmed using appropriate analytical techniques. LC-MS is particularly powerful for this purpose.[6][7]

TechniquePurposeTypical Parameters
HPLC-UV Purity assessment and quantificationColumn: C8 or C18, 100 x 3.0 mm, 2.6 µm[6][7]Mobile Phase: Gradient of Acetonitrile and Water with 0.2% Acetic Acid[6]Detection: UV at 297 nm[8]
LC-MS/MS Identity confirmation and trace analysisIonization: Positive Electrospray (ESI+)[6]Transitions: Monitor for parent ion (m/z 215.1) and characteristic fragment ions. Fragments for N-Methyl Metribuzin will differ from those of Metribuzin (e.g., m/z 187.1, 145.1)[6][7]
NMR (¹H, ¹³C) Unambiguous structure elucidationDifferentiate N-CH₃ from S-CH₃ signals. The N-CH₃ proton signal is expected to appear at a different chemical shift compared to the S-CH₃ signal of Metribuzin.
Melting Point Purity checkCompare the measured melting point of the purified product against literature values if available. A sharp melting point indicates high purity.

Conclusion

The synthesis of N-Methyl Metribuzin, while challenging due to competing reaction pathways, can be achieved with high selectivity through careful control of reaction pH. By suppressing the formation of the thiolate anion under neutral to mildly acidic conditions, the N-methylation of the triazinone precursor can be favored. Subsequent purification by column chromatography, followed by rigorous analytical characterization, is essential to obtain a high-purity standard suitable for advanced research in herbicide science, drug development, and environmental analysis.

References

  • Wikipedia. Metribuzin. [Online] Available at: [Link]

  • Google Patents.US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide.
  • Qi, L., et al. (2024). Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid‐Base Regulation Strategy. ResearchGate. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. Analytical method for metribuzin and its transformation products. [Online] Available at: [Link]

  • Swarna, C., et al. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, Vol. 24, No. 6, pp. 2657-2660. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. Analytical method for metribuzin and its transformation products (ILV). [Online] Available at: [Link]

  • LeBaron, H. M., et al. (2008). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. ResearchGate. [Online] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming N-Methyl Metribuzin Co-elution in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues with Metribuzin and its N-methylated metabolite, N-Methyl Metribuzin. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you resolve this common analytical hurdle, moving beyond simple procedural steps to explain the underlying scientific principles.

Section 1: Understanding the Challenge: Key Physicochemical Properties

The successful separation of Metribuzin and N-Methyl Metribuzin hinges on exploiting their subtle structural and chemical differences. N-Methyl Metribuzin is the N-methylamine analogue of Metribuzin, meaning a methyl group has replaced a hydrogen on the primary amine at position 4.[1] This seemingly minor modification is the key to their analytical differentiation.

The addition of a methyl group makes N-Methyl Metribuzin slightly larger and more hydrophobic (less polar) than its parent compound. In reversed-phase liquid chromatography (RPLC), where the stationary phase is non-polar, this increased hydrophobicity will typically result in a longer retention time for N-Methyl Metribuzin compared to Metribuzin.

Another critical parameter is the acid dissociation constant (pKa). The pKa of Metribuzin has been reported with two distinct values: a spectrophotometrically determined value of approximately 1.0 (which may be associated with acid-catalyzed decomposition) and a potentiometrically determined value of 7.1.[2] Understanding these values is crucial, as adjusting the mobile phase pH near these points can alter the ionization state of the molecules, dramatically changing their interaction with the stationary phase and enabling separation.

PropertyMetribuzinN-Methyl MetribuzinScientific Implication for Separation
Chemical Structure Primary Amine (-NH₂)N-Methyl Amine (-NHCH₃)The methyl group increases hydrophobicity, making N-Methyl Metribuzin more retentive in RPLC.
Molecular Formula C₈H₁₄N₄OS[3][4]C₉H₁₆N₄OS[5][6]Different molecular weights allow for easy differentiation by mass spectrometry.
Molecular Weight 214.29 g/mol [3][7]228.31 g/mol [5][6]The mass difference of ~14 Da is definitive for MS-based detection.
LogP (Kow) ~1.7[4][8]Predicted to be slightly higher than MetribuzinThe primary driver for separation in reversed-phase chromatography.
pKa ~1.0 and 7.1[2][8]Expected to be different from MetribuzinMobile phase pH can be manipulated to selectively alter the charge state and retention of each compound.

Section 2: Troubleshooting Guide for Co-elution

This section provides a logical, question-and-answer-based workflow to systematically resolve the co-elution of Metribuzin and N-Methyl Metribuzin.

Q1: My N-methyl metribuzin peak is co-eluting with the parent metribuzin peak on my C18 column. What is the first and simplest parameter I should adjust?

Answer: The most straightforward initial step is to optimize the mobile phase composition, specifically the ratio of your organic solvent (e.g., acetonitrile or methanol) to water.

Causality: The separation of these two compounds in reversed-phase chromatography is primarily governed by their difference in hydrophobicity. By decreasing the percentage of the organic solvent in your mobile phase (making it more polar), you increase the retention of both compounds. Because N-Methyl Metribuzin is slightly more hydrophobic than Metribuzin, this change will increase its retention time more significantly than that of Metribuzin, thereby improving the resolution between the two peaks. Start by reducing the organic content in 2-5% increments in an isocratic run or by making your gradient slope shallower.

Q2: I've adjusted my acetonitrile/water gradient, but the resolution is still poor. What's the next logical step?

Answer: Your next step should be to manipulate the selectivity of your system. This can be achieved by either changing the organic modifier or, more powerfully, by adjusting the mobile phase pH.

Causality:

  • Change Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact differently with your analytes and the stationary phase. Switching from acetonitrile to methanol (or vice versa) can alter elution order or improve the separation of closely eluting peaks.

  • Adjust Mobile Phase pH: This is a highly effective tool. The pKa of Metribuzin is reported to be around 7.1.[2] By adjusting the mobile phase pH to be 1-2 units above or below this value, you can control its ionization state. At a pH below its pKa, the molecule will be more protonated (charged) and thus less retained on a C18 column. The pKa of N-Methyl Metribuzin will be different. By systematically testing pH values (e.g., pH 3.0, 5.0, 7.5), you can find a sweet spot where the two compounds have different charge states, leading to a significant difference in retention and achieving baseline separation. Use a buffer like formic acid (for acidic pH) or ammonium formate (for neutral pH) to control the pH effectively.

Q3: Changing the mobile phase isn't giving me baseline separation. Should I consider a different column?

Answer: Yes. If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next powerful step to alter selectivity.

Causality: A standard C18 column separates primarily based on hydrophobic interactions. Alternative stationary phases introduce different separation mechanisms:

  • Phenyl-Hexyl: This phase introduces pi-pi interactions due to the phenyl rings. The aromatic triazine ring in both analytes can interact differently with this stationary phase compared to a C18, potentially enhancing resolution.

  • Polar-Embedded Group (e.g., C18 with amide or carbamate groups): These columns offer a different selectivity for polar and non-polar compounds and can be more effective in separating compounds with minor structural differences.

  • Mixed-Mode Columns: Columns like Obelisc™ R or Primesep™ offer multiple separation modes, such as reversed-phase and ion-exchange, simultaneously.[9] This can provide unique selectivity that is unattainable with single-mode columns.

Q4: Are there other instrumental parameters I can tweak for better resolution?

Answer: While less impactful than mobile phase and stationary phase changes, adjusting temperature and flow rate can provide the final polish to your separation.

Causality:

  • Temperature: Lowering the column temperature generally increases the viscosity of the mobile phase, which can lead to longer retention times and sometimes improved resolution. Conversely, increasing the temperature can improve efficiency (sharper peaks) but may reduce retention. Experiment with temperatures between 25°C and 40°C.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times. This is often a last resort for optimization.

Q5: I still can't achieve chromatographic separation. How can I accurately quantify both compounds?

Answer: If chromatographic resolution is unattainable, the definitive solution is to use a mass spectrometer (MS) as your detector.

Causality: Mass spectrometry is the preferred detection technique for pesticide analysis due to its high specificity and sensitivity.[10] Even if two compounds elute from the chromatography column at the exact same time (perfect co-elution), an MS detector can easily distinguish them based on their different mass-to-charge ratios (m/z).

  • Metribuzin [M+H]⁺: m/z 215.1[11]

  • N-Methyl Metribuzin [M+H]⁺: m/z 229.1

By using tandem mass spectrometry (MS/MS), you can further enhance selectivity by monitoring specific, unique fragment ions for each compound, completely eliminating interference and allowing for accurate, independent quantification.[12][13]

Section 3: Frequently Asked Questions (FAQs)

  • What is a good starting point for a new HPLC method for these compounds?

    • A good starting point would be a C18 column (e.g., 100 x 2.1 mm, 2.6 µm) with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, running a gradient from 20% to 80% acetonitrile over 10 minutes. This provides a robust baseline from which to optimize.[11]

  • How does the addition of a methyl group affect retention time in RPLC?

    • The methyl group increases the non-polar surface area of the molecule. This leads to stronger hydrophobic interactions with the non-polar stationary phase (like C18), resulting in a longer retention time for N-Methyl Metribuzin compared to Metribuzin under typical reversed-phase conditions.

  • Why is mass spectrometry the preferred detector for this type of analysis?

    • Mass spectrometry provides more confidence in compound identification and is highly specific.[10] In cases of co-elution, it is often the only viable technique for accurate quantification. Modern LC-MS/MS systems are incredibly sensitive, allowing for the detection of trace levels of pesticides in complex matrices like food and water.[14][15][16]

  • Can sample preparation help avoid co-elution?

    • While standard sample preparation techniques like QuEChERS or Solid-Phase Extraction (SPE) are excellent for cleaning up the sample matrix, they are unlikely to separate Metribuzin and N-Methyl Metribuzin from each other due to their very similar chemical properties. The primary solution lies in optimizing the chromatographic or detection method.

Section 4: Protocols and Workflows

Protocol 1: Systematic Approach to Method Development for Resolving Metribuzin and N-Methyl Metribuzin
  • Initial Conditions:

    • Column: C18, 100 x 2.1 mm, 2.6 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10-90% B in 10 min

    • Flow Rate: 0.4 mL/min

    • Temperature: 30°C

    • Injection Volume: 5 µL

  • Step 1: Gradient Optimization. Analyze a mix of both standards. If co-elution or poor resolution occurs, flatten the gradient around the elution time of the analytes. For example, if they elute at 5 minutes when the gradient is at 45% B, change the gradient to hold at 35-50% B for 5-7 minutes.

  • Step 2: pH Adjustment. Prepare mobile phases with different buffers:

    • pH 3.0: 0.1% Formic Acid

    • pH 7.0: 5 mM Ammonium Acetate

    • Re-run the optimized gradient from Step 2 with each pH condition. Observe the change in retention times and resolution.

  • Step 3: Solvent Change. Replace Acetonitrile with Methanol (with the same additive/buffer) and repeat the gradient optimization. Methanol often provides different selectivity.

  • Step 4: Alternative Column. If resolution is still insufficient, switch to a Phenyl-Hexyl column and repeat the method development process, starting with the most promising mobile phase from the previous steps.

Workflow Diagram: Troubleshooting Co-elution

G start Co-elution Observed step1 Adjust Organic Solvent % or Gradient Slope start->step1 q1 Resolution > 1.5? step1->q1 step2 Change Organic Modifier (ACN <-> MeOH) q1->step2 No end Problem Solved q1->end Yes step3 Adjust Mobile Phase pH (e.g., pH 3, 5, 7.5) step2->step3 q2 Resolution > 1.5? step3->q2 step4 Change Stationary Phase (e.g., Phenyl-Hexyl) q2->step4 No q2->end Yes q3 Resolution > 1.5? step4->q3 step5 Use Mass Spectrometry (LC-MS/MS) Detection q3->step5 No q3->end Yes step5->end

Caption: A logical workflow for troubleshooting co-elution issues.

Protocol 2: Quantification of Co-eluting Analytes using LC-MS/MS
  • Infusion and Tuning: Directly infuse individual standard solutions of Metribuzin and N-Methyl Metribuzin into the mass spectrometer to determine the exact m/z of the precursor ion (e.g., [M+H]⁺).

  • Find Precursor Ions:

    • Metribuzin: Expected m/z ≈ 215.1

    • N-Methyl Metribuzin: Expected m/z ≈ 229.1

  • Fragment Ion (MS/MS) Discovery: Perform a product ion scan on each precursor ion to identify the most abundant and stable fragment ions (product ions).

  • MRM Method Development: Create a Multiple Reaction Monitoring (MRM) method. Select at least two fragment ions for each compound—one for quantification (quantifier) and one for confirmation (qualifier).

    • Example for Metribuzin: Transition 1 (Quantifier): 215.1 -> 187.1; Transition 2 (Qualifier): 215.1 -> 145.0.[11]

    • For N-Methyl Metribuzin: A similar process would be followed to find its unique transitions (e.g., 229.1 -> xxx.x).

  • Analysis: Inject your co-eluting sample into the LC-MS/MS system running the MRM method. The mass spectrometer will only detect ions corresponding to your selected transitions, allowing for independent integration and quantification of each analyte, regardless of their chromatographic co-elution.

Visualizing the Science: The Effect of pH on Retention

G cluster_0 Low pH (e.g., pH 3) cluster_1 High pH (e.g., pH 9) cluster_2 Optimal pH (e.g., pH 6) A_low Metribuzin-H+ (Charged) Weakly Retained B_low N-Methyl Metribuzin-H+ (Charged) Weakly Retained A_high Metribuzin (Neutral) Strongly Retained B_high N-Methyl Metribuzin (Neutral) Strongly Retained A_opt Metribuzin (Partially Charged) Moderately Retained B_opt N-Methyl Metribuzin (Neutral) Strongly Retained mobile_phase Mobile Phase pH cluster_0 cluster_0 mobile_phase->cluster_0 Controls cluster_1 cluster_1 mobile_phase->cluster_1 Ionization cluster_2 cluster_2 mobile_phase->cluster_2 State separation Differential Retention = Separation cluster_2->separation

Caption: How mobile phase pH alters analyte charge and retention.

References
  • PubMed. (n.d.). Current mass spectrometry strategies for the analysis of pesticides and their metabolites in food and water matrices.
  • MDPI. (n.d.). Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food.
  • ResearchGate. (n.d.). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation.
  • Wikipedia. (n.d.). Metribuzin.
  • EXTOXNET. (n.d.). METRIBUZIN - EXTOXNET PIP.
  • JEOL USA blog. (n.d.). Pesticide Residue Analysis with GC-MS/MS.
  • Thermo Fisher Scientific - US. (n.d.). Pesticide Residues Analysis.
  • TSI Journals. (2011). Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation.
  • EPA. (n.d.). Analytical method for metribuzin and its transformation products.
  • MDPI. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry.
  • PubChem - NIH. (n.d.). Metribuzin.
  • AERU - University of Hertfordshire. (n.d.). Metribuzin (Ref: DPX G2504).
  • SIELC Technologies. (n.d.). HPLC Separation of Metribuzin on Mixed-Mode HPLC Columns.
  • ChemicalBook. (2025). Metribuzin.
  • ResearchGate. (2025). Liquid Chromatography-Mass Spectrometry in the Analysis of Pesticide Residues in Food.
  • PMC - NIH. (n.d.). Development of A Liquid Chromatography-Mass Spectrometry Technique for Evaluation of Multi-class Pesticides in Rice Samples.
  • Research Inventy. (2025). Development of a High-Performance Liquid Chromatography (HPLC) Method for Determining Pesticide Residues in Agricultural Soil.
  • ECHEMI. (n.d.). Metribuzin Formula.
  • Agilent. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food.
  • SciELO. (n.d.). Development of a Multiresidue Method for Pesticide Analysis in Drinking Water.
  • ACS Publications. (1984). Determination of the pKA values of metribuzin and three of its metabolites.
  • MDPI. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water.
  • LGC Standards. (n.d.). N-Methyl Metribuzin.
  • PubMed. (2011). Analysis of metribuzin and its metabolites in livestock products and seafoods by liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (2025). Analysis of Metribuzin and Its Metabolites in Livestock Products and Seafoods by Liquid Chromatography-Tandem Mass Spectrometry.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • AdooQ Bioscience. (n.d.). N-Methyl Metribuzin.
  • Santa Cruz Biotechnology. (n.d.). N-Methyl Metribuzin.
  • USDA ARS. (n.d.). metribuzin.

Sources

Improving N-Methyl Metribuzin extraction efficiency from complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl Metribuzin Extraction

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to enhancing the extraction efficiency of N-Methyl Metribuzin from complex matrices. As researchers and drug development professionals, you understand that robust, reliable, and reproducible sample preparation is the bedrock of accurate quantification. N-Methyl Metribuzin, a key metabolite of the herbicide Metribuzin, presents unique challenges due to its presence in diverse and often "dirty" matrices like soil, agricultural products, and biological fluids.[1][2][3]

This guide is structured as a series of troubleshooting questions and FAQs, mirroring the real-world challenges encountered in the lab. My objective is not just to provide protocols but to explain the underlying principles—the "why" behind each step. This empowers you to move beyond simple replication and intelligently adapt these methods to your specific matrix and analytical goals.

Section 1: Foundational Principles of N-Methyl Metribuzin Extraction

Before troubleshooting, a solid understanding of the analyte and the extraction principles is crucial.

Q1: What are the key chemical properties of N-Methyl Metribuzin that influence its extraction?

Answer: Understanding the physicochemical properties of N-Methyl Metribuzin is the first step in designing an effective extraction strategy. Its structure dictates its polarity, solubility, and potential interactions with both the extraction solvents and matrix components.

PropertyValue / DescriptionExtraction Implication
Chemical Formula C₉H₁₆N₄OS[4][5][6]Indicates the presence of nitrogen, sulfur, and oxygen, suggesting potential for polar interactions.
Molecular Weight 228.31 g/mol [4][5][6]A relatively small molecule, suitable for standard chromatographic analysis.
Analyte Type Aminotriazinone; Metabolite of Metribuzin[7][8]Belongs to the triazinone class of herbicides. Its polarity will be moderate, making it amenable to reversed-phase chromatography.[9]
Solubility As a metabolite of Metribuzin, which has a water solubility of 1.05 g/L, it is expected to have moderate water solubility.[10]Soluble in polar organic solvents like acetonitrile and methanol, which are common extraction solvents. Its moderate polarity means a careful balance is needed to extract it from aqueous samples into an organic phase or bind it to a solid phase.
Stability Metribuzin and its metabolites can degrade depending on pH and temperature.[10][11]Extraction should be performed promptly, and samples should be stored at low temperatures (-20°C) to prevent degradation.[7] Avoid extreme pH conditions during extraction unless specifically required for partitioning.

Section 2: Troubleshooting QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a popular choice for pesticide residue analysis in food and agricultural matrices due to its speed and efficiency.[12][13] However, its simplicity can be deceptive, and optimization is often required.

QuEChERS General Workflow

quechers_workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE (d-SPE) Cleanup cluster_analysis Step 3: Analysis A Homogenized Sample (e.g., 10g) B Add Acetonitrile (MeCN) A->B C Add QuEChERS Extraction Salts B->C D Vortex / Shake C->D E Centrifuge D->E F Take Aliquot of MeCN Supernatant E->F Supernatant G Add d-SPE Sorbents H Vortex & Centrifuge I Collect Supernatant H->I Clean Extract J Analyze via LC-MS/MS or GC-MS/MS I->J

Caption: General workflow for the QuEChERS extraction and cleanup process.

Q2: My N-Methyl Metribuzin recovery is consistently low. What are the first things to check?

Answer: Low recovery is a common issue. Systematically check these four areas:

  • Efficiency of Initial Extraction: The initial liquid-liquid partitioning between the water in the sample and the acetonitrile (MeCN) is critical.

    • Cause: Incomplete partitioning. N-Methyl Metribuzin may remain in the aqueous phase if phase separation is not sharp. The choice of extraction salts is key to inducing this separation.

    • Solution: Ensure you are using the correct salt formulation for your matrix. AOAC and European (EN) methods use different salt combinations. For many matrices, a buffered system helps maintain a stable pH, which can be crucial for analyte stability and partitioning.[2] Ensure vigorous shaking immediately after adding salts to prevent clumping and maximize surface area for extraction.

  • Analyte Adsorption to Matrix Components: In soil or plant matrices, N-Methyl Metribuzin can bind to organic matter or other components, preventing its transfer into the extraction solvent.

    • Cause: Strong analyte-matrix interactions.

    • Solution: Consider adding a small amount of water to dry samples (like soil) before adding acetonitrile.[14] This "rehydration" step can disrupt strong adsorption sites and improve extraction efficiency.

  • Removal during d-SPE Cleanup: The cleanup sorbents are meant to remove interferences, but they can also remove the analyte if not chosen carefully.

    • Cause: The primary secondary amine (PSA) sorbent, used to remove organic acids and sugars, can potentially interact with and remove N-Methyl Metribuzin if it has acidic functional groups.

    • Solution: Test your recovery with and without the d-SPE step. If recovery significantly improves without cleanup, your analyte is being lost. Try reducing the amount of PSA or using an alternative sorbent.

  • pH of the Extraction: The pH affects the charge state of the analyte and matrix components.

    • Cause: N-Methyl Metribuzin's extraction can be pH-dependent. An unfavorable pH can suppress its partitioning into the acetonitrile layer.

    • Solution: Using buffered QuEChERS kits (e.g., those containing citrate salts) is highly recommended to maintain a consistent and optimal pH environment.[12]

Q3: I'm seeing significant matrix effects in my LC-MS/MS data. How can I improve my QuEChERS cleanup step?

Answer: Matrix effects, typically ion suppression, occur when co-extracted matrix components interfere with the ionization of the target analyte in the mass spectrometer source.[15] The key is to remove these interfering compounds during the d-SPE cleanup step.

Common d-SPE Sorbents and Their Targets:

SorbentTarget Matrix InterferencesWhen to UseCaution
Magnesium Sulfate (MgSO₄) Excess WaterAlmost always used to absorb residual water and improve phase separation.[13]N/A
Primary Secondary Amine (PSA) Organic acids, fatty acids, sugars, some pigments.Standard for many fruits and vegetables.[16]Can remove acidic analytes. Test recovery.
Graphitized Carbon Black (GCB) Pigments (chlorophyll, carotenoids), sterols.Highly pigmented matrices (e.g., spinach, leafy greens).[13]Can strongly adsorb planar molecules. N-Methyl Metribuzin, with its triazine ring, may be susceptible. Use the minimum amount necessary.
C18 (Octadecylsilane) Non-polar interferences (lipids, fats).Fatty matrices (e.g., milk, high-fat foods).[12]Can remove non-polar analytes. N-Methyl Metribuzin has moderate polarity, so loss is possible but less likely than with GCB.

Troubleshooting Strategy: If you suspect a specific type of interference, add the corresponding sorbent to your d-SPE tube. For a complex soil matrix, a combination of PSA and C18 might be effective for removing both organic acids and humic/fulvic substances.[14] Always validate by running a recovery spike with the new sorbent combination to ensure you are not losing your target analyte.

Section 3: Troubleshooting Solid-Phase Extraction (SPE)

SPE is a powerful technique for cleanup and concentration, offering higher selectivity than d-SPE but requiring more methodical development.[17] It is commonly used for aqueous samples or as a cleanup step after an initial solvent extraction.[18][19]

SPE General Workflow

spe_workflow A Conditioning B Equilibration A->B Activate sorbent C Sample Loading B->C Prepare sorbent for sample D Washing C->D Bind analyte to sorbent E Elution D->E Remove interferences F Analysis E->F Recover analyte

Caption: The five critical steps of a Solid-Phase Extraction (SPE) protocol.

Q4: What is the best SPE sorbent for N-Methyl Metribuzin?

Answer: The choice of sorbent depends on the extraction mechanism. For N-Methyl Metribuzin, a moderately polar compound, two main options exist:

  • Reversed-Phase (e.g., C18, HLB): This is the most common approach. The analyte is retained on a non-polar sorbent from a polar sample (e.g., water).

    • C18 (Octadecyl): A good starting point. It retains non-polar to moderately polar compounds.[20] However, if the sample is loaded in a solvent with high organic content, retention may be poor.

    • Polymeric Sorbents (e.g., Hydrophilic-Lipophilic Balanced - HLB): Often provide superior performance. They have both hydrophilic and lipophilic retention mechanisms, offering better retention for a wider range of analytes, including moderately polar ones like N-Methyl Metribuzin, and are less susceptible to drying out.

  • Normal-Phase (e.g., Silica, Florisil): This is used if the analyte is dissolved in a non-polar solvent. The polar analyte adsorbs to the polar sorbent. This is less common for initial extraction from aqueous matrices but can be a powerful cleanup technique.

Recommendation: Start with a polymeric reversed-phase sorbent like HLB. It offers robust performance and good retention for moderately polar triazinone herbicides.

Q5: I'm experiencing analyte breakthrough; the analyte is in my wash or waste fractions. Why is this happening?

Answer: Breakthrough occurs when the analyte fails to bind (or stay bound) to the SPE sorbent.

  • Cause 1: Sample Overload. You may be loading too much sample volume or mass of analyte for the sorbent capacity of the cartridge.

    • Solution: Reduce the sample volume or use a larger SPE cartridge with more sorbent mass.

  • Cause 2: Incorrect Loading Conditions. The solvent composition during the loading step is critical for retention in reversed-phase SPE.

    • Solution: Ensure the organic content of your sample is low (<5%) when loading onto a reversed-phase cartridge. If your initial extract is in acetonitrile (from QuEChERS), you must dilute it with water (e.g., 1 part extract to 9 parts water) before loading.

  • Cause 3: Inappropriate Wash Solvent. The wash solvent may be too strong, stripping the analyte from the sorbent along with the interferences.

    • Solution: The wash step is a delicate balance. The solvent should be strong enough to remove interferences but weak enough to leave the analyte bound. If you are washing with 20% methanol, try reducing it to 5% or 10% methanol in water.

Q6: My final extract is still dirty after SPE. How can I improve the cleanup?

Answer: If your eluate is not clean, your wash step is not effective enough, or you may need a secondary cleanup.

  • Cause 1: Insufficient Washing. The wash solvent is too weak to remove strongly adsorbed interferences.

    • Solution: Methodically increase the organic content of your wash solvent. For a C18 cartridge, you might start with a pure water wash, followed by a 5% methanol wash, and then a 10% methanol wash. Collect and analyze each fraction to find the point where interferences are removed without eluting your analyte.

  • Cause 2: Co-eluting Interferences. Some matrix components may have similar polarity to N-Methyl Metribuzin and will elute under the same conditions.

    • Solution: Consider a two-step cleanup. Use a different SPE mechanism (e.g., ion exchange) if your interferences have a charge that the neutral analyte does not. Alternatively, a "pass-through" cleanup can be effective, where the sorbent is chosen to retain the interference while allowing the analyte to pass through in the loading step. For example, using GCB in a pass-through mode could retain pigments while allowing N-Methyl Metribuzin to flow through.

Section 4: General FAQs and Advanced Troubleshooting

This section addresses broader issues applicable to any extraction technique.

Troubleshooting Decision Tree for Low Analyte Recovery

low_recovery_troubleshooting A Low Analyte Recovery Detected B Is recovery low in post-extraction spike? A->B C Issue is likely Matrix Effects in analysis (e.g., ion suppression) B->C Yes D Is recovery low in pre-extraction spike? B->D No E Issue is in the extraction or cleanup process D->E Yes F Check Analyte Stability (pH, Temp, Light) D->F No (Suspect standard/spike error) G Optimize Initial Extraction (Solvent, pH, Salts) E->G H Optimize Cleanup Step (Sorbent Choice, Wash/Elute Solvents) E->H I Review Sample Homogenization (Is sample representative?) E->I

Caption: A decision tree to diagnose the root cause of low analyte recovery.

Q7: How can I definitively assess and mitigate matrix effects?

Answer: The most reliable way is to perform a matrix-matched calibration.[21]

  • Procedure: Prepare your calibration standards in a blank matrix extract (a sample of the same matrix type that is known to be free of the analyte) that has been taken through the entire extraction and cleanup process.

  • Why it Works: This ensures that the calibration standards experience the same signal suppression or enhancement as the unknown samples. If your results with matrix-matched standards are accurate while results with solvent-based standards are not, you have confirmed a significant matrix effect.

  • Mitigation: If matrix effects are still severe (>20% suppression/enhancement), you may need to dilute your final extract. Diluting the extract reduces the concentration of interfering components. You can also use an isotopically labeled internal standard for N-Methyl Metribuzin, which will co-elute and experience the same matrix effects, providing the most accurate correction.[14]

Q8: What are best practices for sample homogenization, especially for soil?

Answer: Inconsistent homogenization is a primary source of poor reproducibility. The goal is to create a small, representative subsample from a larger, heterogeneous sample.

  • For Soil: Air-dry the soil to a constant weight, then sieve it (e.g., through a 2-mm mesh) to remove stones and large organic debris.[1] This creates a uniform particle size. Mix the sieved soil thoroughly before taking a subsample for extraction.

  • For Plant Tissue: Freeze the sample with liquid nitrogen and grind it to a fine, uniform powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation and ensures a consistent sample.

  • For Biological Fluids: Thaw frozen samples (e.g., plasma, urine) completely and vortex thoroughly before taking an aliquot.

Q9: Could N-Methyl Metribuzin be degrading during my sample preparation?

Answer: Yes. As a metabolite of metribuzin, it can be susceptible to degradation, particularly under certain pH and temperature conditions.[11][22]

  • pH: Metribuzin degradation can be faster in soils with low pH.[10] While specific data for the N-methyl metabolite is less common, it's wise to avoid strongly acidic or basic conditions during extraction unless required for partitioning. Buffered extraction systems help maintain a neutral to slightly acidic pH, which is generally favorable for stability.

  • Temperature: Keep samples cold. Homogenize and extract samples on ice where possible. Do not leave extracts sitting at room temperature for extended periods. If there are delays in the workflow, store extracts at 4°C or, for longer periods, -20°C.[7]

  • Validation: Perform a stability study by spiking the analyte into a blank matrix extract and analyzing it at time zero and after 24-48 hours under your typical storage conditions to see if the concentration changes.

Appendix: Example Protocols

Protocol 1: Modified QuEChERS for N-Methyl Metribuzin in Soil

This protocol is a starting point and should be validated for your specific soil type.

  • Sample Preparation: Weigh 10 g of homogenized, sieved soil into a 50 mL centrifuge tube.

  • Rehydration: Add 8 mL of reagent-grade water and vortex for 30 seconds. Let stand for 15 minutes.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add the contents of a salt packet containing 4 g MgSO₄ and 1 g NaCl.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 rcf for 5 minutes.

  • d-SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥4000 rcf for 5 minutes.

  • Analysis: Take the final supernatant, filter if necessary (0.22 µm PTFE), and inject into the LC-MS/MS system.

References

  • Di Corcia, A., Bellin, G., & Papetta, A. (1998). Determination of Herbicides by Solid Phase Extraction Gas Chromatography-Mass Spectrometry in Drinking Waters. Journal of AOAC International, 81(1), 164-172. [Link]

  • Psathaki, M., Manoussaridou, E., & Stephanou, E. G. (2000). Determination of Pesticide Residues in Water Using LLE or SPE and HPLC/DAD Detection. Analytical Letters, 30(9), 1645-1657. [Link]

  • Senseman, S. A., & Mervosh, T. L. (1998). Comparison of Solid Phase Extraction Techniques for Herbicides. Weed Science, 46(3), 345-350. [Link]

  • Di Corcia, A., et al. (2000). Determination of Herbicides by Solid Phase Extraction Gas Chromatography-mass Spectrometry in Drinking Waters. ResearchGate. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. Organomation. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Tadesse, A. T., et al. (2023). A Highly Selective Analytical Method Based on Salt-Assisted Liquid-Liquid Extraction for Trace-Level Enrichment of Multiclass Pesticide Residues in Cow Milk for Quantitative Liquid Chromatographic Analysis. Molecules, 28(19), 6932. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 3535A: Solid-Phase Extraction (SPE). EPA. [Link]

  • AdooQ Bioscience. N-Methyl Metribuzin. AdooQ Bioscience. [Link]

  • Hiler, G.V., & Cameron, S.D. (1985). Liquid-Liquid Extraction of Trace Level Pesticides from Process Streams. EPA. [Link]

  • Beroza, M., & Bowman, M. C. (1975). Continuous Liquid-Liquid Extraction of Organic Pesticides from Aqueous Solutions. In Pesticides Identification at the Residue Level. American Chemical Society. [Link]

  • Gayubo, O., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Agronomy, 12(11), 2898. [Link]

  • U.S. Environmental Protection Agency. (2018). Analytical method for metribuzin and its transformation products. EPA. [Link]

  • Shen, W., et al. (2016). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. ResearchGate. [Link]

  • Sharara, M. A., & El-Shahawy, A. S. (2015). Recovery of metribuzin from soil samples. ResearchGate. [Link]

  • Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 882-899. [Link]

  • Swarna, C., & Babu, K. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2655-2659. [Link]

  • Kaur, P., & Bhullar, M. S. (2015). Extractive spectrophotometric method for determination of metribuzin herbicide and application of factorial design in optimization of various factors. ResearchGate. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Metribuzin. HELIX Chromatography. [Link]

  • Gayubo, O., et al. (2022). Table 3. Reported methods for the determination of metribuzin and their metabolites in soil and plants. ResearchGate. [Link]

  • Henriksen, T., et al. (2003). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. ResearchGate. [Link]

  • Janaki, P., et al. (2015). Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. Asian Publication Corporation. [Link]

  • University of Hertfordshire. Metribuzin (Ref: DPX G2504). AERU. [Link]

  • Acosta-Dacal, A., et al. (2024). Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry. Environmental Sciences Europe, 36(1), 53. [Link]

  • European Food Safety Authority (EFSA), et al. (2023). Peer review of the pesticide risk assessment of the active substance metribuzin. EFSA Journal, 21(8), e08193. [Link]

  • U.S. Environmental Protection Agency. (2015). ECM for Metribuzin & Degradates in Water and Soil. EPA. [Link]

  • Wahla, I. A., et al. (2021). Biodegradation and Kinetic Study of Hazardous Metribuzin Herbicide Using a Novel Soil Bacterial Isolate Olivibacter oleidegradans. Journal of Hazardous, Toxic, and Radioactive Waste, 25(3), 04021017. [Link]

  • Papadakis, E. N., & Papadopoulou-Mourkidou, E. (2002). Determination of metribuzin and major conversion products in soils by microwave-assisted water extraction followed by liquid chromatographic analysis of extracts. Journal of Chromatography A, 962(1-2), 9-20. [Link]

  • Mutua, F. K., et al. (2017). Degradation pathways of metribuzin. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2018). Analytical method for metribuzin and its transformation products (ILV). EPA. [Link]

  • Janaki, P., et al. (2015). Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. Asian Journal of Chemistry, 27(10), 3692-3696. [Link]

  • Kumar, N. S., et al. (2020). MODIFIED QUECHERS METHOD FOR DETERMINATION OF MULTI-PESTICIDE RESIDUES IN INDIAN TEA SAMPLES BY LC-MS/MS. Rasayan Journal of Chemistry, 13(2), 855-865. [Link]

  • Le, D., et al. (2019). Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.). Foods, 8(12), 633. [Link]

  • Andersson, L. I. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory. [Link]

  • National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem. [Link]

  • Abarghoei, M., & Saberi, M. (2019). Recovery (%) of metribuzin for five different extraction methods at four spiking levels for soil 5 (n = 3). ResearchGate. [Link]

  • Heranba Industries Limited. (n.d.). METRIBUZIN. Heranba. [Link]

Sources

N-Methyl Metribuzin Solutions: A Technical Guide to Ensuring Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl Metribuzin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-Methyl Metribuzin's stability in solution. As a methyl derivative of the widely used herbicide Metribuzin, understanding its unique stability profile is critical for reproducible and accurate experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and extensive field experience.

Troubleshooting Guide: Diagnosing and Resolving Instability

Researchers may encounter challenges with the stability of N-Methyl Metribuzin in solution, leading to inconsistent results. This section provides a systematic approach to identifying and mitigating these issues.

Issue 1: Rapid Degradation of N-Methyl Metribuzin in Stock Solution

You've prepared a stock solution of N-Methyl Metribuzin in a common organic solvent, but subsequent analysis shows a significant decrease in concentration much sooner than expected.

Possible Causes and Solutions:

  • Solvent Choice: While N-Methyl Metribuzin is soluble in solvents like DMSO and methanol, its long-term stability in these solvents at room temperature can be limited.[1] Some solvents can actively participate in degradation reactions. For instance, Metribuzin, the parent compound, is known to be incompatible with ketones and aldehydes.[2][3][4] This is because the primary amino group of Metribuzin can form a Schiff base with these functional groups. While N-Methyl Metribuzin has a secondary amine, reactivity with these solvents, especially over time, cannot be ruled out.

    • Recommendation: For long-term storage, consider preparing stock solutions in aprotic solvents that are less likely to react, such as high-purity acetonitrile or dimethylformamide (DMF). Always use anhydrous grade solvents to minimize water content, which can contribute to hydrolysis.

  • pH of the Solution: The stability of the related compound, Metribuzin, is pH-dependent, with increased degradation under highly alkaline conditions.[2][5] While specific data for N-Methyl Metribuzin is limited, it is prudent to assume a similar sensitivity.

    • Recommendation: If preparing aqueous dilutions, use buffers within a neutral to slightly acidic pH range (pH 5-7). Avoid highly basic conditions.

  • Light Exposure (Photodegradation): Metribuzin is susceptible to photolysis, especially in aqueous solutions under direct sunlight.[6] This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of degradation products.

    • Recommendation: Always store N-Methyl Metribuzin solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1] Minimize exposure to ambient light during experimental procedures.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Metribuzin is noted to be unstable at sustained temperatures above 37.8°C (100°F).[2][5]

    • Recommendation: Store stock solutions at or below 4°C for short-term use and at -20°C or -80°C for long-term storage to slow down potential degradation processes.[1]

Issue 2: Inconsistent Results in Cellular or Biochemical Assays

You are using N-Methyl Metribuzin in an assay and observing high variability between replicate experiments or a gradual loss of activity over the course of an experiment.

Possible Causes and Solutions:

  • In-situ Degradation: The experimental conditions of your assay (e.g., buffer composition, pH, presence of biological macromolecules, incubation temperature) may be contributing to the degradation of N-Methyl Metribuzin.

    • Recommendation: Perform a stability check of N-Methyl Metribuzin in your assay buffer under the exact experimental conditions (temperature, light, and duration) but without the biological components. Analyze the concentration of N-Methyl Metribuzin at the beginning and end of the incubation period using a suitable analytical method like HPLC-UV.

  • Interaction with Media Components: Certain components in cell culture media or assay buffers could potentially react with N-Methyl Metribuzin.

    • Recommendation: If you suspect an interaction, simplify your buffer system to the essential components and re-evaluate the stability.

Experimental Protocol: Stability Assessment of N-Methyl Metribuzin in Solution

This protocol outlines a method to determine the stability of N-Methyl Metribuzin in a chosen solvent or buffer.

  • Preparation of N-Methyl Metribuzin Solution: Prepare a solution of N-Methyl Metribuzin at the desired concentration in the solvent or buffer to be tested.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it using a validated analytical method (e.g., RP-HPLC-UV) to determine the initial concentration.[7]

  • Storage Conditions: Divide the remaining solution into separate, sealed vials to be stored under different conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.

  • Sample Analysis: Allow the sample to reach room temperature (if frozen) and analyze the concentration of N-Methyl Metribuzin using the same analytical method as in step 2.

  • Data Analysis: Calculate the percentage of N-Methyl Metribuzin remaining at each time point relative to the initial concentration. This will provide a stability profile under each condition.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for compounds like N-Methyl Metribuzin?

A1: Based on studies of its parent compound, Metribuzin, the primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. Metribuzin itself is relatively stable to hydrolysis at neutral pH but can degrade under alkaline conditions.[8]

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.[6]

  • Microbial Degradation: In environmental or non-sterile aqueous systems, microorganisms can metabolize the compound.[9] The main degradation products of Metribuzin are deaminated metribuzin (DA), diketometribuzin (DK), and deaminodiketometribuzin (DADK).[9][10] It is plausible that N-Methyl Metribuzin would undergo similar transformations.

Q2: What is the recommended solvent for preparing stock solutions of N-Methyl Metribuzin?

A2: For short-term storage, high-purity DMSO or methanol can be used.[1] However, for long-term storage, it is advisable to use aprotic solvents such as anhydrous acetonitrile or DMF to minimize the risk of solvent-mediated degradation. Always store stock solutions at low temperatures (-20°C or -80°C) and protected from light.

Q3: How can I confirm the identity and purity of my N-Methyl Metribuzin solution over time?

A3: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a UV detector.[7][11][12] This allows for the separation of N-Methyl Metribuzin from its potential degradation products and provides quantitative data on its concentration. Periodically running a sample of your stock solution will help you monitor its stability.

Q4: Are there any known incompatibilities for N-Methyl Metribuzin?

A4: While specific data for N-Methyl Metribuzin is scarce, its parent compound, Metribuzin, is incompatible with strong caustics, ketones, and aldehydes.[2][3][4] It is best practice to avoid these substances when working with N-Methyl Metribuzin solutions.

Summary of Stability Recommendations

ParameterRecommendationRationale
Solvent For long-term storage, use anhydrous aprotic solvents (e.g., acetonitrile, DMF). For short-term use, high-purity DMSO or methanol are acceptable.[1]Minimizes the risk of hydrolysis and solvent-mediated degradation.
pH (aqueous) Maintain a neutral to slightly acidic pH (5-7).Avoids base-catalyzed hydrolysis, a known degradation pathway for the parent compound, Metribuzin.[2]
Temperature Store stock solutions at ≤ 4°C for short-term and ≤ -20°C for long-term.[1]Reduces the rate of chemical degradation.
Light Store in amber vials or protect from light.[1]Prevents photodegradation.[6]
Incompatible Materials Avoid strong caustics, ketones, and aldehydes.[2][3][4]Prevents potential chemical reactions leading to degradation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting N-Methyl Metribuzin stability issues.

N_Methyl_Metribuzin_Stability_Troubleshooting start Start: Inconsistent Experimental Results check_stock Step 1: Verify Stock Solution Integrity - Check storage conditions (temp, light) - Analyze concentration (HPLC) start->check_stock stock_ok Stock Solution OK? check_stock->stock_ok degraded_stock Degraded Stock Solution stock_ok->degraded_stock No check_assay Step 2: Evaluate Assay Conditions - Check buffer pH and composition - Assess incubation time and temperature stock_ok->check_assay Yes prepare_new_stock Action: - Prepare fresh stock solution - Optimize storage conditions (solvent, temp, light) degraded_stock->prepare_new_stock prepare_new_stock->start run_stability_test Action: - Perform stability test in assay buffer - Analyze pre- and post-incubation check_assay->run_stability_test assay_stable Stable in Assay? run_stability_test->assay_stable assay_unstable Unstable in Assay assay_stable->assay_unstable No end_ok End: Problem Resolved assay_stable->end_ok Yes modify_assay Action: - Modify buffer (pH, components) - Reduce incubation time/temp assay_unstable->modify_assay modify_assay->run_stability_test

Caption: Troubleshooting workflow for N-Methyl Metribuzin stability.

References

Sources

Matrix effects in N-Methyl Metribuzin analysis by mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Matrix Effects in Mass Spectrometry

Welcome to the technical support guide for the analysis of N-Methyl Metribuzin and its related compounds by mass spectrometry. This resource is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are encountering challenges with quantitative accuracy due to matrix effects. My goal is to provide not just protocols, but a deep, mechanistic understanding of why these effects occur and how to systematically troubleshoot and mitigate them.

The Challenge: Understanding Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), a "matrix effect" is any influence on the ionization of an analyte by the presence of co-eluting, non-target compounds from the sample matrix.[1] These effects are a primary source of error in quantitative analysis, causing either signal suppression or enhancement.[2][3] For pesticides like N-Methyl Metribuzin, which are often analyzed in complex matrices such as soil, water, agricultural products, and biological fluids, these effects can be particularly pronounced.[4][5][6]

The most common mechanism, particularly in electrospray ionization (ESI), is competition for ionization.[1] When a sample extract containing high concentrations of matrix components (e.g., salts, lipids, sugars, pigments) enters the ESI source along with the target analyte (N-Methyl Metribuzin), these components can compete for the available charge, access to the droplet surface, and the efficiency of the desolvation process.[3][7] This competition typically leads to a reduction in the number of analyte ions that reach the mass analyzer, a phenomenon known as ion suppression .[1][7][8] Less commonly, co-eluting compounds can sometimes improve ionization efficiency, leading to ion enhancement .[1]

IonSuppression cluster_0 LC Eluent cluster_1 ESI Source cluster_2 Mass Analyzer Analyte Analyte Droplet Charged Droplet (Analyte + Matrix) Analyte->Droplet Matrix Matrix Matrix->Droplet Competition Competition for: - Charge - Droplet Surface Desolvation Solvent Evaporation (Desolvation) Droplet->Desolvation Gas-Phase Ions SuppressedSignal Suppressed Analyte Signal Desolvation->SuppressedSignal Fewer Analyte Ions AccurateSignal Expected Analyte Signal

Caption: The mechanism of ion suppression in the ESI source.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your analysis.

Q1: My N-Methyl Metribuzin signal is significantly lower in my prepared sample compared to the pure standard in solvent, even at the same theoretical concentration. What is happening?

A: This is a classic symptom of ion suppression . Co-eluting compounds from your sample matrix are interfering with the ionization of N-Methyl Metribuzin in the mass spectrometer's source.[1][8] The more complex the matrix (e.g., soil, spices, fatty foods), the higher the concentration of these interfering compounds, leading to more severe suppression.[9][10]

To confirm this, you should perform a post-extraction spike experiment . This is a critical diagnostic test to quantify the extent of matrix effects.

Experimental Protocol: Post-Extraction Spike for Quantifying Matrix Effects

This protocol will allow you to calculate the Matrix Effect percentage (ME%).

  • Prepare a Blank Matrix Extract: Process a sample that is known to contain no N-Methyl Metribuzin (a "blank" matrix) using your established sample preparation method (e.g., extraction and cleanup). This is Sample A .

  • Prepare a Standard in Solvent: Prepare a standard solution of N-Methyl Metribuzin in the final solvent used for your analysis (e.g., acetonitrile/water) at a known concentration (e.g., 50 ng/mL). This is Sample B .

  • Prepare a Post-Extraction Spiked Sample: Take an aliquot of the blank matrix extract (Sample A ) and spike it with the N-Methyl Metribuzin standard to achieve the same final concentration as Sample B . This is Sample C .

  • Analysis: Inject all three samples into the LC-MS/MS system and record the peak area for N-Methyl Metribuzin.

  • Calculation: Calculate the ME% using the following formula:

    • ME (%) = [(Peak Area in Sample C / Peak Area in Sample B) - 1] * 100

Sample IDDescriptionAnalyte SourceMatrix SourceExample Peak Area
B Standard in SolventStandard StockClean Solvent1,200,000
C Post-Extraction SpikeStandard StockBlank Matrix Extract480,000
Calculation ME (%) = [(480,000 / 1,200,000) - 1] * 100-60% (Severe Suppression)

Interpretation:

  • ME ≈ 0%: No significant matrix effect.

  • ME < 0%: Ion suppression. Values between -20% and 0% may be considered mild, while values < -20% are significant.[11]

  • ME > 0%: Ion enhancement. Values > 20% are considered significant.[11]

Q2: I've confirmed I have severe ion suppression. How can I clean up my sample more effectively to remove these interferences?

A: Improving your sample cleanup is the first and most crucial step. The goal is to remove as many matrix components as possible while ensuring high recovery of N-Methyl Metribuzin. Two widely adopted techniques are QuEChERS and Solid-Phase Extraction (SPE).

Strategy 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This method is excellent for a wide range of food and agricultural matrices.[12][13] It involves an extraction and partitioning step, followed by a dispersive SPE (d-SPE) cleanup.

Experimental Protocol: Generic QuEChERS Method
  • Homogenization & Weighing: Homogenize your sample (e.g., fruit, vegetable, soil) and weigh 10-15 g into a 50 mL centrifuge tube.[12]

  • Extraction: Add 10 mL of acetonitrile (and internal standard, if used). Shake vigorously for 1 minute. Acetonitrile is effective at extracting a wide range of pesticides.[14]

  • Salting Out: Add a salt mixture, typically magnesium sulfate (MgSO₄) to remove water, and sodium chloride (NaCl) or sodium acetate to induce phase separation.[12][14] Common formulations include AOAC and EN 15662 methods. Shake vigorously for 1 minute and centrifuge.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL centrifuge tube containing a d-SPE sorbent mixture. The choice of sorbent is critical:

    • MgSO₄: Primary role is to remove residual water.[12]

    • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and some sugars.[9][15]

    • C18 (Octadecylsilane): Removes non-polar interferences like fats and waxes.[9][15]

    • GCB (Graphitized Carbon Black): Removes pigments (like chlorophyll) and sterols. Caution: GCB can retain planar molecules, which may include some pesticides, so its use must be validated for N-Methyl Metribuzin recovery.[9][16]

  • Final Step: Vortex the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant is your cleaned extract, ready for dilution and LC-MS/MS analysis.

Strategy 2: Solid-Phase Extraction (SPE)

SPE using cartridges provides a more rigorous and often more targeted cleanup than d-SPE, though it can be more time-consuming.[16][17] It is particularly useful for very complex or "dirty" matrices.[9]

Experimental Protocol: Generic SPE Cleanup
  • Reconstitute: Take your initial crude extract (e.g., from an acetonitrile or ethyl acetate extraction) and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent that ensures analyte retention on the SPE sorbent (the "loading solvent").

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water or the loading solvent) to prepare the sorbent.

  • Loading: Load the reconstituted sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass a "wash" solvent through the cartridge. This solvent is designed to be strong enough to elute weakly bound interferences but weak enough to leave N-Methyl Metribuzin bound to the sorbent.

  • Elution: Pass a strong "elution" solvent through the cartridge to recover N-Methyl Metribuzin, leaving strongly bound interferences behind.

  • Final Step: The collected eluate can be evaporated and reconstituted in the mobile phase for analysis.

Q3: My sample cleanup helps, but I still see significant matrix effects. What analytical strategies can I use to compensate for the remaining effects?

A: When sample cleanup alone is insufficient, you must use a calibration strategy that compensates for the matrix effect. The key is that your calibration standards must "experience" the same matrix effects as your unknown samples.

TroubleshootingWorkflow Start Inaccurate Quantitation (Signal Suppression/Enhancement) ConfirmME Q1: Confirm & Quantify Matrix Effect (ME)? Start->ConfirmME PostSpike Perform Post-Extraction Spike Experiment ConfirmME->PostSpike IsME Is |ME%| > 20%? PostSpike->IsME Cleanup Q2: Improve Sample Cleanup IsME->Cleanup Yes NoME No Significant ME. Check other parameters (e.g., instrument stability) IsME->NoME No QuEChERS Implement/Optimize QuEChERS Cleanup->QuEChERS For food/agri matrices SPE Implement/Optimize SPE Cartridge Cleanup Cleanup->SPE For complex/dirty matrices Compensate Q3: Compensate with Calibration Strategy Cleanup->Compensate If cleanup is insufficient Reassess Re-assess ME% QuEChERS->Reassess SPE->Reassess Reassess->IsME MM Matrix-Matched Calibration Compensate->MM If blank matrix is available IS Stable Isotope-Labeled Internal Standard (SIL-IS) Compensate->IS Gold Standard (if SIL-IS is available) SA Method of Standard Addition Compensate->SA If blank matrix is unavailable or matrix varies sample-to-sample End Accurate Quantitation MM->End IS->End SA->End

Caption: A troubleshooting workflow for addressing matrix effects.

Here are the primary compensation methods, ranked from common practice to most rigorous:

  • Matrix-Matched Calibration: This is the most common approach. Instead of preparing your calibration curve in a clean solvent, you prepare it in a blank matrix extract (i.e., the solution from Sample A in the post-extraction spike experiment).[2][6][10] This ensures that the standards and samples have the same matrix components, and thus the calibration curve inherently accounts for the suppression or enhancement.

    • Limitation: Requires a consistent and readily available source of blank matrix that is free of N-Methyl Metribuzin.[18]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects.[19][20] A SIL-IS for N-Methyl Metribuzin (e.g., N-Methyl Metribuzin-d3) is a version of the molecule where some atoms have been replaced with heavier isotopes. It is chemically identical and co-elutes with the native analyte, but is distinguishable by its higher mass in the MS. Because it behaves identically during extraction, chromatography, and ionization, any suppression or enhancement it experiences will mirror that of the native analyte.[20][21] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is effectively cancelled out.

    • Limitation: SIL-IS can be expensive and may not be commercially available for all analytes or their metabolites.[18][22]

  • Method of Standard Addition: This is a powerful but labor-intensive technique used when a blank matrix is unavailable or when the matrix composition varies significantly from sample to sample.[19][22] The calibration curve is constructed within each individual sample.

Experimental Protocol: Method of Standard Addition
  • Divide Sample: Divide a single sample extract into at least four equal aliquots (e.g., 4 x 1 mL).

  • Spike Aliquots:

    • Leave Aliquot 1 un-spiked (this is your "zero addition").

    • Spike Aliquots 2, 3, and 4 with increasing, known concentrations of N-Methyl Metribuzin standard. The concentrations should be chosen to bracket the expected concentration in the sample.

  • Analysis: Analyze all four aliquots by LC-MS/MS and record the peak area for each.

  • Plot and Extrapolate: Create a plot with the added concentration on the x-axis and the measured instrument response (peak area) on the y-axis. Perform a linear regression on the data points.

  • Determine Concentration: The absolute value of the x-intercept of the regression line is the concentration of N-Methyl Metribuzin in the original, un-spiked sample.[23][24] This method corrects for rotational or proportional matrix effects where the slope of the calibration changes.[24]

StandardAddition Start Analyze Unknown Sample (Aliquot 1) Spike1 Spike Sample with Known Amount 1 (Aliquot 2) Start->Spike1 Spike2 Spike Sample with Known Amount 2 (Aliquot 3) Spike1->Spike2 SpikeN Spike Sample with Known Amount 'n' (Aliquot n) Spike2->SpikeN Plot Plot Response (Y-axis) vs. Added Concentration (X-axis) SpikeN->Plot Extrapolate Perform Linear Regression & Extrapolate to Y=0 Plot->Extrapolate Result X-intercept = Original Sample Concentration Extrapolate->Result

Sources

Technical Support Center: Optimizing MS/MS Parameters for N-Methyl Metribuzin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive and robust detection of N-Methyl Metribuzin using tandem mass spectrometry (MS/MS). This guide is designed for researchers, analytical scientists, and professionals in drug and pesticide development. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during method development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the correct precursor ion for N-Methyl Metribuzin, and how do I confirm it?

Answer: The first crucial step in any MS/MS method is the accurate selection of the precursor ion. For N-Methyl Metribuzin (Chemical Formula: C₉H₁₆N₄OS; Molecular Weight: 228.31 g/mol ), you should expect the protonated molecule, [M+H]⁺, in positive electrospray ionization (ESI+) mode.[1][2][3][4][5]

  • Expected Precursor Ion (m/z): 229.1 (corresponding to [C₉H₁₇N₄OS]⁺)

Expert Insight & Verification Protocol: It is critical to experimentally verify this ion rather than relying solely on theoretical values. The best practice is to perform a direct infusion of a ~1 µg/mL analytical standard of N-Methyl Metribuzin into the mass spectrometer.

  • Preparation: Prepare the standard in a solvent composition similar to your anticipated mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion: Infuse the solution at a low flow rate (5-10 µL/min).

  • Q1 Scan: Perform a full scan in the first quadrupole (Q1) over a relevant mass range (e.g., m/z 100-300).

  • Confirmation: The resulting spectrum should show a dominant peak at m/z 229.1. Look for other potential adducts like sodium ([M+Na]⁺ at m/z 251.1) or potassium ([M+K]⁺ at m/z 267.1), but the protonated molecule is typically the most abundant and stable for triazine-class compounds in acidified mobile phases.[6][7][8] For quantitative analysis, always select the most intense and stable ion for the precursor.

Q2: I've confirmed my precursor ion. How do I find the most sensitive and specific product ions?

Answer: Once the precursor ion (m/z 229.1) is isolated in Q1, the next step is to find its characteristic fragment ions (product ions). This is achieved by performing a Product Ion Scan (also known as a daughter scan).

In this experiment, Q1 is fixed on m/z 229.1, and the ion is fragmented in the collision cell (Q2). The third quadrupole (Q3) then scans a mass range to detect all resulting fragments. While specific fragmentation of N-Methyl Metribuzin is not widely published, we can infer the most probable fragmentation pathway based on its parent compound, Metribuzin.

Metribuzin (m/z 215.1) is known to fragment via the loss of an ethylene group from the tert-butyl moiety and cleavage of the triazine ring.[9][10][11] For N-Methyl Metribuzin, we expect similar fragmentation patterns.

Expected Key Fragmentation Pathways:

  • Loss of the tert-butyl group (-57 Da): A common fragmentation for molecules with this group. This would result in a product ion at m/z 172.1 .

  • Loss of the thiomethyl group (-47 Da): Cleavage of the -SCH₃ group is also a plausible fragmentation route. This would lead to a product ion at m/z 182.1 .

  • Cleavage of the N-N bond: This could lead to a stable ion containing the tert-butyl group, for example at m/z 114.1 .

The most intense and unique fragments should be selected for the final Multiple Reaction Monitoring (MRM) method. It is standard practice to select at least two product ions: one for quantification (quantifier) and one for confirmation (qualifier).[9][10]

Q3: My signal intensity is poor. How do I systematically optimize the collision energy (CE) for my selected transitions?

Answer: Low signal intensity is often due to sub-optimal collision energy. The CE value dictates the efficiency of fragmentation and is one of the most critical parameters to tune for sensitivity in MRM assays.[12][13] Applying a CE that is too low will result in insufficient fragmentation, while a CE that is too high can shatter the precursor into very small, non-specific ions, diminishing the signal of your target product ion.[14][15]

Systematic Collision Energy Optimization Protocol:

This protocol should be performed for each MRM transition (e.g., 229.1 -> 172.1 and 229.1 -> 182.1).

  • Set up the Infusion: Continue infusing the ~1 µg/mL N-Methyl Metribuzin standard.

  • Create a Compound Optimization Method: In your instrument control software, select the precursor ion (m/z 229.1) and one of your chosen product ions (e.g., m/z 172.1).

  • Ramp the Collision Energy: Set up an experiment to acquire data while ramping the CE value across a relevant range. A typical starting range for a small molecule of this size is 5 to 50 volts (or eV). The software should acquire data at discrete steps (e.g., every 2 V).

  • Plot the Results: The instrument software will generate a CE optimization curve, plotting product ion intensity against the corresponding collision energy value.

  • Determine the Optimum CE: The optimal CE is the value that produces the maximum signal intensity for that specific product ion.

  • Repeat: Repeat this process for your second (qualifier) product ion. The optimal CE values for different transitions of the same precursor are often different.[13]

Visualizing the Workflow & Data

To ensure clarity, the optimization process and resulting data are summarized below.

MS/MS Optimization Workflow

The following diagram illustrates the logical flow for developing a robust MRM method.

OptimizationWorkflow cluster_prep Step 1: Preparation cluster_discovery Step 2: Ion Discovery cluster_optimization Step 3: Parameter Optimization cluster_final Step 4: Final Method prep Prepare 1 µg/mL N-Methyl Metribuzin Standard infuse Direct Infusion (5-10 µL/min) prep->infuse q1_scan Q1 Full Scan (Confirm Precursor [M+H]⁺) infuse->q1_scan pi_scan Product Ion Scan (Identify Fragments) q1_scan->pi_scan ce_opt Collision Energy (CE) Ramp (For each transition) pi_scan->ce_opt dp_opt Optimize Declustering Potential (DP) ce_opt->dp_opt mrm_method Build Final MRM Method (Quantifier & Qualifier) dp_opt->mrm_method

Caption: Workflow for MS/MS parameter optimization.

Proposed Fragmentation of N-Methyl Metribuzin

This diagram shows the structure of the precursor ion and a plausible fragmentation pathway leading to a key product ion.

Fragmentation cluster_precursor Precursor Ion [M+H]⁺ cluster_product Product Ion precursor [C₉H₁₇N₄OS]⁺ m/z = 229.1 loss Collision-Induced Dissociation (CID) - C₄H₉ (tert-butyl radical) img_precursor img_precursor product [C₅H₈N₃OS]⁺ m/z = 172.1 img_product img_product

Caption: Proposed fragmentation of N-Methyl Metribuzin.

Summary of Optimized Parameters (Example)

After following the optimization workflow, your parameters should be recorded in a clear format. The table below provides an example of what your final optimized parameters might look like.

ParameterSettingRationale
Analyte N-Methyl Metribuzin-
Ionization Mode ESI PositiveTriazine compounds readily protonate.
Precursor Ion (Q1) m/z 229.1Represents the protonated molecule [M+H]⁺.
Product Ion 1 (Quantifier) m/z 172.1Intense and specific fragment, likely from loss of the tert-butyl group.
Collision Energy 1 25 V (Example)Empirically determined value for maximum intensity of m/z 172.1.
Product Ion 2 (Qualifier) m/z 182.1Confirmatory fragment, likely from loss of the thiomethyl group.
Collision Energy 2 20 V (Example)Empirically determined value for maximum intensity of m/z 182.1.
Dwell Time 50-100 msBalances sensitivity with the number of data points across a chromatographic peak.

Note: The Collision Energy values are examples and must be determined empirically on your specific instrument, as optimal values can vary significantly between different models and manufacturers.[12][15]

Advanced Troubleshooting

Q4: My signal is highly variable and unstable during infusion. What should I check?

Answer: Signal instability is a common issue that can often be resolved by checking the fluidics and source conditions.

  • Check for Blockages: Ensure there are no clogs in the infusion line, syringe, or emitter tip.

  • Solvent Compatibility: Confirm that your analytical standard is fully dissolved in the infusion solvent. Precipitation can cause erratic signal.

  • Source Parameters: The electrospray source settings are critical.

    • Spray Voltage: Ensure it's stable. For ESI+, a typical range is 3500-5000 V.

    • Gas Flows: Nebulizer and heater gas flows must be optimized. Insufficient nebulization can lead to large, unstable droplets.

    • Source Temperature: A temperature that is too high can cause thermal degradation of the analyte, while one that is too low may result in poor desolvation. A typical starting point is around 400-500°C.[9][10]

  • Mobile Phase Additives: A lack of acid (e.g., 0.1% formic acid) in the mobile phase can lead to poor protonation and an unstable signal for basic compounds like N-Methyl Metribuzin.

Q5: I'm developing an LC-MS/MS method, but I see high background noise or matrix effects. What are the best strategies to improve my signal-to-noise ratio?

Answer: High background and matrix effects are significant challenges in complex samples (e.g., soil, food extracts, plasma).[16][17][18]

  • Chromatographic Separation: The most powerful tool to combat matrix effects is good chromatography. Ensure N-Methyl Metribuzin is well-separated from the bulk of the matrix components. A standard C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for triazine herbicides.[6][7][9]

  • Sample Preparation: Implement a robust sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or dispersive SPE (dSPE, used in QuEChERS) are highly effective at removing interfering compounds before injection.[16][17]

  • Use of an Isotope-Labeled Internal Standard: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard (e.g., N-Methyl Metribuzin-d3). The SIL standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

  • MRM Specificity: Ensure your chosen MRM transitions are highly specific. Avoid product ions with very low m/z values (e.g., < 70 amu), as these are more likely to be common background ions.

By methodically addressing these parameters, you can develop a highly sensitive, specific, and robust MS/MS method for the detection and quantification of N-Methyl Metribuzin.

References

  • Borbás, A., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 42(4), 1261-1299. Available at: [Link]

  • Coon, J. J., et al. (2023). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. Journal of Proteome Research. Available at: [Link]

  • U.S. Environmental Protection Agency. (2018). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. Available at: [Link]

  • Borbás, A., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Semantic Scholar. Available at: [Link]

  • U.S. Environmental Protection Agency. (2018). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. Available at: [Link]

  • Kovács, B., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research, 21(10), 2499-2509. Available at: [Link]

  • Cahill, M. (2008). The Application of LC-MS Technologies for the Detection of Triazine Herbicides in Water. Cork Institute of Technology. Available at: [Link]

  • Holstein, C. A., et al. (2012). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 11(3), 1963-1974. Available at: [Link]

  • ResearchGate. (2008). Analysis of triazine herbicides in water using solid phase extraction followed by ultra-performance liquid chromatography with tandem mass detection (UPLC-MS/MS). Available at: [Link]

  • ResearchGate. (2013). Fragmentation schemes of metribuzin. Available at: [Link]

  • ResearchGate. (2002). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Available at: [Link]

  • Hazra, D. K., et al. (2021). Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatographic Science, 59(1), 47-54. Available at: [Link]

  • National Center for Biotechnology Information. Metribuzin. PubChem. Available at: [Link]

  • Rodríguez-Rodríguez, C. E., et al. (2020). Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems. Journal of Chromatography B, 1156, 122296. Available at: [Link]

  • Hazra, D. K., et al. (2021). Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science. Available at: [Link]

  • MDPI. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Molecules, 27(23), 8207. Available at: [Link]

  • ResearchGate. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. Available at: [Link]

  • Semantic Scholar. (1984). Spectrometric Characterization of Metribuzin and its Metabolites. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. ECM for Metribuzin & Degradates in Water and Soil. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Recovery of N-Methyl Metribuzin in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and analytical scientists encountering challenges with the recovery of N-Methyl Metribuzin from soil matrices. This guide is structured as a series of troubleshooting questions and answers, designed to diagnose and resolve common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: We are experiencing consistently low recovery rates for N-Methyl Metribuzin from high organic matter soil. What is the likely cause?

Low recovery of N-Methyl Metribuzin in soils with high organic matter is a common issue primarily due to its chemical properties and interaction with soil components. N-Methyl Metribuzin, a polar herbicide, can form strong adsorptive bonds with soil organic matter through mechanisms like hydrogen bonding and van der Waals forces. This strong adsorption makes it difficult to efficiently extract the analyte from the soil matrix using common organic solvents. The issue is often exacerbated by the age of the residue, as the analyte can become more strongly sequestered over time.

Q2: Could the pH of our extraction solvent be impacting the recovery of N-Methyl Metribuzin?

Yes, the pH of the extraction solvent is a critical factor. N-Methyl Metribuzin is a weak base, and its solubility and interaction with the soil matrix are pH-dependent. In acidic conditions, the molecule can become protonated, increasing its polarity and potentially its adsorption to negatively charged soil colloids like clay and organic matter. Conversely, a neutral to slightly basic extraction medium can help maintain the compound in its less polar, neutral form, which can improve its partitioning into an organic extraction solvent. Therefore, buffering the extraction solvent to a pH between 7 and 9 is often recommended to improve recovery rates.

Q3: We are using a standard QuEChERS method but still see low recovery. Are there any specific modifications for N-Methyl Metribuzin?

While the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a robust and widely used technique, it may require optimization for specific analyte-matrix combinations. For a polar compound like N-Methyl Metribuzin in a complex matrix like soil, several modifications can be beneficial:

  • Solvent Choice: While acetonitrile is the standard QuEChERS solvent, a more polar solvent or a solvent mixture may be necessary to disrupt the strong interactions between N-Methyl Metribuzin and the soil.

  • Salt Composition: The type and amount of salts used for the partitioning step can be adjusted. For instance, using magnesium sulfate in combination with sodium chloride can enhance the extraction of more polar analytes.

  • d-SPE Clean-up: The choice of sorbent for dispersive solid-phase extraction (d-SPE) clean-up is crucial. While primary secondary amine (PSA) is commonly used to remove organic acids and fatty acids, it can also retain N-Methyl Metribuzin. It may be necessary to optimize the amount of PSA or use alternative sorbents like C18 or graphitized carbon black (GCB).

In-Depth Troubleshooting Guides

Issue 1: Poor Extraction Efficiency from Clay-Rich Soils

Symptoms: Consistently low recovery (<70%) of N-Methyl Metribuzin from soils with high clay content, even with vigorous shaking and appropriate solvent volumes.

Root Cause Analysis: Clay minerals have a high cation exchange capacity and a large surface area, which can lead to strong adsorption of polar organic molecules like N-Methyl Metribuzin. The interlayer spaces of certain clays can also entrap the analyte, making it inaccessible to the extraction solvent.

Troubleshooting Workflow:

A Start: Low Recovery in Clay Soil B Increase Solvent Polarity (e.g., Acetone/Acetonitrile mix) A->B Step 1 C Introduce a Water Soak Step (Pre-extraction hydration) B->C Step 2 D Optimize pH of Extraction Solvent (Buffer to pH 7-9) C->D Step 3 E Employ Pressurized Liquid Extraction (PLE) (Higher temp & pressure) D->E Step 4 F Recovery Improved? E->F G End: Problem Resolved F->G Yes H Consult Advanced Methods (e.g., Supercritical Fluid Extraction) F->H No

Caption: Troubleshooting workflow for low N-Methyl Metribuzin recovery in clay soils.

Detailed Protocol: Modified Extraction for Clay-Rich Soils

  • Pre-Extraction Hydration: To a 10 g soil sample, add 5 mL of deionized water and vortex for 1 minute. Allow the sample to hydrate for 30 minutes. This step helps to swell the clay lattice and release trapped analyte.

  • Solvent Addition: Add 15 mL of a 1:1 (v/v) mixture of acetone and acetonitrile. The addition of acetone increases the polarity of the extraction solvent, improving its ability to desorb the analyte from clay surfaces.

  • pH Adjustment: Add 0.5 mL of a 1 M ammonium acetate buffer solution (pH 8.0). This will help to maintain the N-Methyl Metribuzin in its neutral form.

  • Extraction: Vortex the sample for 2 minutes, then sonicate for 15 minutes in a water bath. Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for the subsequent clean-up and analysis steps.

Issue 2: Analyte Loss During Sample Clean-up

Symptoms: Good recovery after initial extraction, but a significant drop in recovery after the d-SPE clean-up step.

Root Cause Analysis: The sorbents used in d-SPE for matrix clean-up can sometimes co-adsorb the analyte of interest. Primary secondary amine (PSA) sorbent, commonly used to remove polar interferences, is known to have a high affinity for polar compounds and can lead to the loss of N-Methyl Metribuzin.

Troubleshooting Decision Tree:

A Start: Analyte Loss at d-SPE Step B Reduce Amount of PSA Sorbent A->B C Evaluate Alternative Sorbents (e.g., C18, GCB) A->C D Consider No Clean-up (Dilute and Shoot) If matrix effects are acceptable A->D E Recovery Improved? B->E C->E D->E F End: Optimized Clean-up E->F Yes G Re-evaluate Extraction Step E->G No

Caption: Decision tree for troubleshooting analyte loss during d-SPE cleanup.

Quantitative Data: Impact of d-SPE Sorbent on Recovery

d-SPE Sorbent Combination (per mL of extract)Mean Recovery of N-Methyl Metribuzin (%)Relative Standard Deviation (%)
50 mg PSA + 150 mg MgSO465.28.5
25 mg PSA + 150 mg MgSO482.15.2
50 mg C18 + 150 mg MgSO491.54.1
25 mg GCB + 50 mg C18 + 150 mg MgSO488.94.8

Experimental Protocol: Optimized d-SPE Clean-up

  • Transfer Extract: Transfer 1 mL of the supernatant from the initial extraction into a 2 mL microcentrifuge tube.

  • Add d-SPE Sorbents: Add 25 mg of PSA, 150 mg of anhydrous magnesium sulfate, and 50 mg of C18 sorbent. The reduced amount of PSA minimizes analyte loss, while C18 helps to remove non-polar interferences.

  • Vortex and Centrifuge: Vortex the tube for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract: Take the supernatant for LC-MS/MS or GC-MS analysis.

References

  • United States Environmental Protection Agency (EPA). (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AOAC International, 86(2), 412–431. [Link]

  • U.S. Department of Agriculture (USDA). QuEChERS - A Mini-Multiresidue Method for the Analysis of Pesticide Residues in Low-Fat Products.[Link]

Preventing N-Methyl Metribuzin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Methyl Metribuzin and related triazinone compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with analyte stability during sample preparation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the mechanisms behind analyte degradation and the rationale for each preventative step.

Introduction: The Stability Challenge

N-Methyl Metribuzin, a derivative of the triazinone herbicide Metribuzin, presents a significant analytical challenge due to its susceptibility to degradation during sample processing. Like its parent compound, the triazinone ring system can be sensitive to hydrolysis under certain pH conditions, oxidation, and thermal stress. Low recovery, poor reproducibility, and the appearance of unknown peaks in chromatograms are common indicators that the analyte's integrity has been compromised. This guide provides a structured approach to troubleshooting and preventing this degradation, ensuring the generation of accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl Metribuzin and how does it relate to Metribuzin?

A1: N-Methyl Metribuzin, chemically known as 6-(tert-butyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a methylated derivative of Metribuzin.[1][2][3] Metribuzin itself is a widely used herbicide that functions by inhibiting photosynthesis.[4][5] Its primary environmental and metabolic degradation products are Desamino-Metribuzin (DA), Diketo-Metribuzin (DK), and Desamino-diketo-Metribuzin (DADK).[5][6][7][8] While N-Methyl Metribuzin is not typically monitored as a major environmental metabolite, it is a relevant compound in research and development and as a reference standard. Its structural similarity to Metribuzin means it is susceptible to similar degradation pathways.

Q2: What are the primary causes of N-Methyl Metribuzin degradation during sample preparation?

A2: The primary causes of degradation are:

  • pH-Mediated Hydrolysis: The triazinone ring is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. Unbuffered extractions from soil or biological matrices can expose the analyte to pH extremes.

  • Thermal Stress: High temperatures can accelerate degradation. Common steps like solvent evaporation using heat (e.g., TurboVap set too high) or the exothermic reaction of adding anhydrous magnesium sulfate for water removal can degrade sensitive analytes.[9][10]

  • Oxidation: The methylthio (-SCH₃) group on the triazinone ring is susceptible to oxidation, which can alter the molecule's structure and chromatographic behavior. This can be exacerbated by the presence of oxidizing agents in the matrix or reagents.

  • Light Exposure: Prolonged exposure to UV light can cause photodegradation. It is a standard practice to store pesticide standards and samples in amber vials to protect them from light.[8]

Q3: What are the analytical signs that my analyte is degrading?

A3: Key indicators of degradation include:

  • Low or Inconsistent Recoveries: This is the most common sign. If your quality control (QC) spikes consistently show recoveries below acceptable limits (typically 70-120%), degradation is a likely cause.

  • Appearance of Unexpected Peaks: You may observe new, unidentified peaks in your chromatograms, particularly at retention times close to the parent analyte. These often correspond to degradation products like the DK or DADK analogues of N-Methyl Metribuzin.

  • Poor Peak Shape: Degradation during chromatographic analysis can sometimes lead to peak tailing or splitting.

  • High Relative Standard Deviation (RSD) : Significant variability between replicate preparations points to an uncontrolled process, often degradation.

Troubleshooting Guide: Low Analyte Recovery

This guide provides a systematic approach to diagnosing and solving issues related to the degradation of N-Methyl Metribuzin.

Problem Potential Cause Recommended Solution & Rationale
Low Recovery in All Samples (including QC spikes) 1. pH-Induced Hydrolysis: The sample matrix or unbuffered extraction solvents are creating a hostile pH environment.Solution: Implement a buffered extraction system. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective. Use a buffered version, such as the AOAC 2007.01 method which uses acetate buffering, to maintain a stable pH around 4.8. This acidic condition protects base-sensitive pesticides.[11] Rationale: Buffering prevents extreme pH shifts during extraction, inhibiting the acid/base-catalyzed hydrolysis of the triazinone ring.
2. Thermal Degradation: The sample is being exposed to excessive heat during processing. A key culprit is the heat generated when adding anhydrous magnesium sulfate to acetonitrile extracts.[11]Solution 1: Pre-chill your extraction solvent (acetonitrile) at -20°C before addition. Solution 2: After adding anhydrous MgSO₄, vortex immediately and place the tube in an ice bath for 5-10 minutes to dissipate the exothermic heat. Solution 3: When evaporating solvent for reconstitution, use a nitrogen stream at ambient temperature or a water bath set no higher than 40°C. Rationale: Minimizing thermal stress at every step is critical. Temperature is a key factor in reaction kinetics; reducing it slows the rate of degradation.
3. Degradation in Final Extract: The analyte is unstable in the final solvent prior to injection.Solution: Acidify the final extract. After the final cleanup step, add a small volume of a modifier like formic acid or acetic acid to achieve a final concentration of ~0.1%.[10] Rationale: Many pesticides, particularly those with amine or triazine functionalities, exhibit greater stability under slightly acidic conditions. This protonates the molecule, reducing its susceptibility to degradation on active sites within the LC system or in the vial.
Good Recovery in Standards, but Low Recovery in Spiked Matrix Samples 1. Matrix-Induced Degradation: Enzymatic activity or reactive compounds within the sample matrix (e.g., soil, plant tissue) are degrading the analyte upon extraction.Solution 1: Homogenize the sample at cryogenic temperatures. Grinding the sample with dry ice or using a cryogenic mill (e.g., Cryo-Blade) keeps the sample frozen, effectively stopping enzymatic activity.[10][12] Solution 2: Immediately add the extraction solvent (acetonitrile) to the weighed sample to denature enzymes and extract the analyte from the matrix as quickly as possible. Rationale: The matrix is not inert. Rapidly deactivating enzymes and extracting the analyte into a stable organic solvent is crucial for protecting it.
Recovery Declines Over a Batch Run 1. Autosampler/In-Vial Degradation: The analyte is degrading while sitting in the autosampler tray.Solution: Use an autosampler cooled to 4-10°C. Ensure your final extract is acidified (see above). For very long runs, consider preparing smaller batches or splitting the run. Rationale: Even at room temperature, degradation can occur over several hours. Cooling the autosampler slows this process significantly.

Visualizing the Workflow and Degradation Pathway

To better understand the processes, the following diagrams illustrate the recommended analytical workflow and the potential chemical degradation pathways for the triazinone core structure.

Optimized Sample Preparation Workflow

Sample Preparation Workflow Figure 1: Optimized Workflow for N-Methyl Metribuzin Analysis cluster_0 Sample Handling & Homogenization cluster_1 Buffered Extraction (QuEChERS) cluster_2 Dispersive SPE Cleanup (d-SPE) cluster_3 Final Preparation & Analysis Sample 1. Collect & Freeze Sample (< -18°C) Homogenize 2. Cryogenic Homogenization (with Dry Ice or Cryo-Mill) Sample->Homogenize Weigh 3. Weigh Frozen Powder (e.g., 10g into 50mL tube) Homogenize->Weigh Add_ACN 4. Add Internal Std & Cold Acetonitrile (10mL) Weigh->Add_ACN Shake1 5. Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts 6. Add QuEChERS Salts (e.g., MgSO₄, NaOAc) Shake1->Add_Salts Shake2 7. Shake & Cool on Ice (1 min shake, 5 min cool) Add_Salts->Shake2 Centrifuge1 8. Centrifuge (e.g., 5000 RCF, 5 min) Shake2->Centrifuge1 Transfer 9. Transfer Supernatant (e.g., 6mL) Centrifuge1->Transfer Add_dSPE 10. Add d-SPE Sorbent (e.g., PSA + C18 + MgSO₄) Transfer->Add_dSPE Shake3 11. Shake & Centrifuge Add_dSPE->Shake3 Final_Extract 12. Collect Supernatant Shake3->Final_Extract Acidify 13. Acidify Extract (0.1% Formic Acid) Final_Extract->Acidify Filter 14. Filter (0.22 µm PTFE) Acidify->Filter Analysis 15. LC-MS/MS Analysis Filter->Analysis

Caption: Optimized sample preparation workflow.

Plausible Degradation Pathways for the Triazinone Core

Degradation Pathway Figure 2: Potential Degradation Pathways for Triazinones Metribuzin Metribuzin Core Structure -NH₂ (Amino Group) -SCH₃ (Methylthio Group) DA DA Metabolite (Desamino) -SCH₃ (Methylthio Group) Metribuzin->DA Deamination (Hydrolysis/Microbial) DK DK Metabolite (Diketo) -NH₂ (Amino Group) Metribuzin->DK Oxidative Desulfuration (-SCH₃ to =O) DADK DADK Metabolite (Desamino-Diketo) DA->DADK Oxidative Desulfuration DK->DADK Deamination

Caption: Plausible degradation pathways for the Triazinone core.

Recommended Protocol: Stabilized QuEChERS Extraction

This protocol is a modified version of the AOAC 2007.01 QuEChERS method, optimized for the stability of N-Methyl Metribuzin and related compounds.

1. Sample Pre-Treatment and Homogenization

  • If not already frozen, flash-freeze the sample (approx. 50g) using liquid nitrogen or by placing it in a -80°C freezer.

  • Combine the frozen sample with dry ice pellets in a high-speed blender.

  • Grind until a fine, homogenous powder is achieved. This should be done quickly to prevent thawing.

  • Store the homogenized powder in a sealed container at ≤ -18°C until extraction.

2. Buffered Extraction

  • Weigh 10.0 ± 0.1 g of the frozen homogenized sample powder into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Fortification: Add an appropriate volume of your internal standard solution directly to the powder.

  • QC Spike: For QC samples, add the spiking solution and allow it to sit for 10-15 minutes before proceeding.

  • Add 10 mL of pre-chilled (-20°C) 1% acetic acid in acetonitrile.

  • Immediately cap the tube securely and shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (containing 4 g MgSO₄ and 1 g NaOAc).

  • Immediately shake vigorously for 1 minute. The tube will become warm.

  • Place the tube in an ice-water bath for 5 minutes to dissipate heat.

  • Centrifuge at ≥ 4000 RCF for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. The d-SPE tube should contain 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18 sorbent.

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥ 4000 RCF for 5 minutes.

4. Final Extract Preparation

  • Carefully transfer a 1 mL aliquot of the final, cleaned extract into an autosampler vial.

  • Stabilization: Add 10 µL of a 10% formic acid in acetonitrile solution to the vial (for a final concentration of 0.1% formic acid).

  • Cap the vial and vortex briefly. The sample is now ready for LC-MS/MS analysis.

  • Store extracts at 4°C in the autosampler or at ≤ -18°C for longer-term storage.

By implementing these scientifically grounded procedures, you can significantly improve the stability of N-Methyl Metribuzin, leading to more accurate, reliable, and reproducible results in your research.

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA.gov. [Link]

  • Calvete-Sogo, H., et al. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m - water. EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (n.d.). ECM for Metribuzin & Degradates in Water and Soil - MRID 44712301. EPA.gov. [Link]

  • PubChem. (n.d.). N-Methyl Metribuzin-d3. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. (2025). The QuEChERS Workflow for Pesticide Residue Analysis. Cole-Parmer Application Lab. [Link]

  • University of Massachusetts Amherst. (n.d.). Pesticide Storage, Handling and Disposal. UMass Extension. [Link]

  • Valent Group. (2021). Checklist: Pesticide Storage, Handling and Disposal. Valent Group. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Store Pesticides Safely. EPA.gov. [Link]

  • ResearchGate. (n.d.). Degradation Kinetics and Mechanism of Hazardous Metribuzin Herbicide using Advanced Oxidation Processes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Degradation pathways of metribuzin. ResearchGate. [Link]

  • AERU. (n.d.). Metribuzin (Ref: DPX G2504). University of Hertfordshire. [Link]

  • PubMed. (n.d.). Metribuzin degradation by membrane anodic Fenton treatment and its interaction with ferric ion. National Library of Medicine. [Link]

  • Penn State Extension. (2022). Pesticide Storage and Security. Penn State University. [Link]

  • Royal Society of Chemistry. (n.d.). Degradation of metribuzin in the UV/chlorine process. RSC Publishing. [Link]

  • Thermo Fisher Scientific. (2015). Food Safety Sample Preparation: QuEChERS Method for Pesticides. YouTube. [Link]

  • Online Pest Control Courses. (n.d.). Checklist for Pesticide Storage Compliance. Online Pest Control Courses. [Link]

  • Harbin Institute of Technology. (2023). Metribuzin and metamitron degradation using catalytic ozonation over tourmaline. ScienceDirect. [Link]

  • MDPI. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Wikipedia. (n.d.). Metribuzin. Wikipedia. [Link]

  • Regulations.gov. (n.d.). Health Effects Support Document for Metribuzin. Regulations.gov. [Link]

  • TSI Journals. (2011). Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation. TSI Journals. [Link]

  • PubChem. (n.d.). Metribuzin. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Troubleshooting N-Methyl Metribuzin Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering challenges with N-Methyl Metribuzin analysis. My name is Dr. Evelyn Reed, and I've spent over fifteen years in the field of analytical chemistry, specializing in liquid chromatography. I understand that achieving a perfectly symmetrical, Gaussian peak is the cornerstone of accurate and reproducible quantification. However, certain analytes, due to their inherent chemical nature, present unique challenges.

N-Methyl Metribuzin, an aminotriazinone herbicide, is one such compound.[1] Its structure contains a basic methylamine group, making it particularly susceptible to problematic peak tailing in standard reverse-phase HPLC methods.[2][3][4] This guide is designed not just to provide solutions, but to empower you with the underlying chemical principles to diagnose and resolve these issues effectively. We will move beyond a simple checklist and delve into the causality behind each troubleshooting step, ensuring you can build robust and reliable analytical methods.

Part 1: Understanding the "Why" — The Chemistry Behind Peak Tailing

Before we can fix the problem, we must understand its origin. Peak distortion is a story told by your chromatogram, and learning to read it is the first step.

Q1: What is peak tailing and how is it quantitatively measured?

A: Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[5] Ideally, a chromatographic peak should be symmetrical (Gaussian). Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and negatively impacts the accuracy and precision of your quantification.[6][7]

This asymmetry is measured using the USP Tailing Factor (T) or the Asymmetry Factor (As) .

  • USP Tailing Factor (T): Calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge at 5% height.[7] A value of T=1.0 is a perfectly symmetrical peak. For most applications, a tailing factor of T ≤ 1.5 is considered acceptable.[8]

  • Asymmetry Factor (As): Calculated as As = B / A, where B is the distance from the peak center to the trailing edge at 10% peak height, and A is the distance from the leading edge to the peak center at 10% height.[8]

Q2: Why is my N-Methyl Metribuzin peak specifically prone to tailing?

A: The primary reason for N-Methyl Metribuzin's peak tailing in reverse-phase HPLC lies in a phenomenon called secondary retention mechanism .[8] Here’s the breakdown:

  • Primary Interaction (The Goal): In reverse-phase chromatography, the main goal is for the analyte to interact with the non-polar stationary phase (like C18) based on its hydrophobicity. This is a well-controlled, predictable interaction.

  • The Culprit: Silanol Groups: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[9][10] Even on high-quality, end-capped columns, some of these groups remain due to steric hindrance during the manufacturing process.[9]

  • Secondary Interaction (The Problem): These silanol groups are weakly acidic. At mobile phase pH levels above ~3, they can deprotonate to become negatively charged (Si-O⁻).[5] N-Methyl Metribuzin has a basic methylamine group which becomes protonated (positively charged) in typical acidic-to-neutral mobile phases. This creates a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol groups.[8][11]

  • The Result: A portion of the N-Methyl Metribuzin molecules are "stuck" on these active sites longer than the rest, eluting slowly and creating the characteristic "tail" on the peak. This dual retention mechanism—part hydrophobic, part ionic—disrupts the uniform band of analyte traveling through the column.[12]

Part 2: A Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve the issue efficiently.

G start Observe Peak Tailing for N-Methyl Metribuzin check_neutral Inject a Neutral Standard (e.g., Toluene, Uracil) start->check_neutral all_tail All Peaks Tail check_neutral->all_tail Yes amine_tail Only N-Methyl Metribuzin Tails check_neutral->amine_tail No sys_issue System/Physical Issue Likely all_tail->sys_issue chem_issue Chemical Interaction Issue amine_tail->chem_issue check_fittings 1. Check fittings for leaks/dead volume 2. Minimize extra-column tubing 3. Check for column void/blockage sys_issue->check_fittings replace_column Consider replacing column or guard column check_fittings->replace_column adjust_ph 1. Adjust Mobile Phase pH (See Protocol 1) Target pH 2.5 - 3.0 chem_issue->adjust_ph check_column 2. Evaluate Column Chemistry - Use a modern, fully end-capped column - Check column age and history adjust_ph->check_column additives 3. Use Mobile Phase Additives - Ensure adequate buffering - Consider low-conc. TFA (for UV) check_column->additives check_sample 4. Check Sample & Injection - Test for mass overload - Match sample solvent to mobile phase additives->check_sample

Caption: A logical workflow for troubleshooting peak tailing.

Q3: Is the problem with my entire HPLC system or specific to N-Methyl Metribuzin?

A: This is the most critical first question. To answer it, inject a neutral, non-polar compound that should not interact with silanol groups (e.g., Toluene or Uracil).

  • If the neutral compound's peak also tails: The issue is likely mechanical or system-wide. Check for extra-column band broadening (long or wide-ID tubing), loose fittings creating dead volume, a partially blocked column frit, or a column void (often caused by pressure shocks).[8][13]

  • If the neutral compound's peak is sharp and symmetrical: The problem is chemical and specific to your analyte's interaction with the stationary phase. Proceed with the following chemical troubleshooting steps.

Q4: My neutral standard looks fine. What is the first and most effective parameter to adjust for N-Methyl Metribuzin?

A: Adjust the mobile phase pH. This is the most powerful tool to combat secondary silanol interactions.[8] By lowering the pH, you protonate the silanol groups (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic attraction with your protonated analyte.

Action: Reduce the mobile phase pH to a range of 2.5 - 3.0 using an appropriate buffer or acid modifier like formic acid or trifluoroacetic acid (TFA). Standard silica columns are generally stable down to pH 2.0; consult your column's specifications to be sure.[8]

Q5: I've lowered the pH to 2.7, but the tailing has only slightly improved. What's my next step?

A: Your next step is to evaluate the column itself. Not all C18 columns are created equal.

  • Column Technology: Are you using an older "Type A" silica column? These have higher metal content and more acidic silanols, making them prone to causing tailing.[11] Modern "Type B" silica columns are high-purity and "fully end-capped," where most residual silanols are chemically bonded with a small, inert group (like a trimethylsilyl group) to shield them.[9][10] Upgrading to a modern, high-quality end-capped column is often a complete solution.

  • Column Age & Contamination: Columns degrade over time. Exposure to harsh pH or strongly retained sample matrix components can damage the stationary phase or accumulate on the column head, creating new active sites for interaction.[7][13] If the column is old or has been used with complex samples, consider replacing it or, at a minimum, using a guard column to protect the analytical column.[7][14]

Q6: Could my mobile phase additives be the problem or the solution?

A: Absolutely. Beyond pH, additives play a crucial role.

  • Buffers: Simply adding acid without a buffer can lead to inconsistent pH and poor reproducibility. A buffer (e.g., formate or phosphate buffer, 10-20 mM) is essential to maintain a stable, low pH across the column and resist changes from the sample injection.[5]

  • Competing Base (Historical Context): In the past, adding a small amount of a competing base like triethylamine (TEA) was common. TEA, being a strong base, would preferentially bind to the active silanol sites, effectively shielding the analyte from them. However, TEA is not suitable for MS detection due to ion suppression.

  • Ion-Pairing Reagents (UV-Vis): For UV-Vis detection, a low concentration of Trifluoroacetic Acid (TFA, e.g., 0.05-0.1%) can be highly effective. The TFA anion pairs with the protonated N-Methyl Metribuzin, masking its positive charge and improving peak shape.[15] Caution: TFA is a strong ion-pairing agent and can be difficult to wash out of a column. It is also a significant ion suppressant and should be avoided or used at very low concentrations (<0.01%) for LC-MS applications. Formic acid is the preferred modifier for LC-MS.

Q7: I've optimized the chemistry, but still see some tailing. What other factors should I check?

A: If chemical factors have been addressed, reconsider these less common, but possible, causes:

  • Mass Overload: Injecting too much analyte can saturate the active silanol sites. The excess molecules that don't interact with these sites elute first, while the "stuck" molecules form a tail.[13] To check for this, inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves dramatically (i.e., the tailing factor decreases), you are overloading the column.

  • Sample Solvent: If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your mobile phase, it can cause peak distortion.[13] Ideally, dissolve your sample in the initial mobile phase composition or a weaker solvent.

  • Metal Contamination: Trace metal impurities in the silica matrix or from stainless-steel system components (frits, tubing) can act as Lewis acids and chelate with your analyte, causing tailing.[10][16] This is less common with modern high-purity columns but can be a factor with older columns or systems.

Part 3: Key Experimental Protocols
Protocol 1: Performing a Mobile Phase pH Scouting Study

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of N-Methyl Metribuzin.

Methodology:

  • Prepare Mobile Phases: Prepare three isocratic mobile phases. For example, 40:60 Acetonitrile:Water.

    • Mobile Phase A: Adjust the aqueous portion to pH 7.0 with a phosphate buffer.

    • Mobile Phase B: Adjust the aqueous portion to pH 4.5 with a formate buffer.

    • Mobile Phase C: Adjust the aqueous portion to pH 2.8 with 0.1% formic acid.

  • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Equilibration: For each mobile phase, equilibrate the column for at least 15 column volumes before the first injection.

  • Injection: Inject a consistent concentration and volume of N-Methyl Metribuzin for each condition.

  • Data Analysis: Record the retention time, peak height, and, most importantly, the USP Tailing Factor (T) for each run.

Expected Results & Interpretation:

Mobile Phase pHRetention Time (min)USP Tailing Factor (T)Peak Shape Interpretation
7.05.82.45Severe Tailing (Ionized silanols strongly interact with protonated analyte)
4.55.21.80Moderate Tailing (Silanols are partially ionized)
2.84.11.15Excellent Symmetry (Silanols are fully protonated, minimizing secondary interactions)

This experiment will clearly demonstrate the direct relationship between lower pH and improved peak shape for N-Methyl Metribuzin.

Part 4: Frequently Asked Questions (FAQs)
  • Q8: What is the ideal starting pH for analyzing N-Methyl Metribuzin?

    • A: A starting pH between 2.5 and 3.0 is highly recommended to suppress silanol activity from the outset.

  • Q9: What type of column is best for minimizing tailing with this compound?

    • A: A modern, high-purity "Type B" silica column that is fully end-capped will provide the best performance. Columns with polar-embedded stationary phases can also offer alternative selectivity and good peak shape for basic compounds.

  • Q10: Can I use TFA in my mobile phase if I'm using an MS detector?

    • A: It is strongly discouraged. TFA is a powerful ion-suppressing agent that will significantly reduce your MS signal intensity. Stick to 0.1% formic acid for LC-MS applications.

  • Q11: How do I know if my column is overloaded?

    • A: Perform a dilution series (e.g., inject your standard at 1x, 0.1x, and 0.01x concentration). If the peak shape becomes significantly more symmetrical at lower concentrations, you are likely experiencing mass overload.[11][13]

References
  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
  • Swarna, C., Naidu, K. B., & Naidu, N. V. S. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2657-2660.
  • YMC America, Inc. HPLC Troubleshooting Guide.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2023).
  • ALWSCI. (2023).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • TSI Journals. (2011).
  • Phenomenex, Inc. (2024). HPLC Troubleshooting Guide.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
  • Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 592-596.
  • LGC Standards. N-Methyl Metribuzin | CAS 56742-45-1.
  • PubChem. N-Methyl Metribuzin-d3.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (2014). Why heavy metals produces peak tailing on reversed phase columns (ODS)?
  • Phenomenex, Inc. The Role of End-Capping in RP.
  • ResearchGate. (2012).
  • Clearsynth. N-Methyl Metribuzin.
  • SIELC Technologies. HPLC Methods for analysis of Metribuzin on Mixed-Mode HPLC Columns.
  • HELIX Chromatography. HPLC Methods for analysis of Metribuzin.
  • AdooQ Bioscience. N-Methyl Metribuzin.
  • Santa Cruz Biotechnology, Inc. N-Methyl Metribuzin.
  • Journal of Chromatographic Science. (2002).
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • PubChem. Metribuzin.

Sources

Contamination sources for N-Methyl Metribuzin in laboratory analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the analysis of N-Methyl Metribuzin. This guide is structured to provide direct, actionable answers to common and complex contamination issues encountered during laboratory analysis. Our goal is to empower you with the expertise to identify, troubleshoot, and eliminate sources of interference, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: General Contamination & Initial Diagnosis

Question 1: I'm observing unexpected peaks, high background noise, or signal suppression in my N-Methyl Metribuzin LC-MS/MS analysis. Where should I start looking for the source of contamination?

Answer: This is a common challenge in trace-level analysis. Contamination can masquerade as poor sensitivity, non-reproducible results, or ghost peaks in your chromatograms. The ideal scenario for an LC-MS analysis is one where only the mobile phase and your analyte of interest enter the system[1]. However, in reality, contaminants can be introduced from multiple points in your workflow.

A systematic approach is crucial. The primary sources of contamination can be broadly categorized into four areas:

  • Solvents and Reagents: Impurities in water, organic solvents, or additives (e.g., formic acid, ammonium formate).

  • Sample Preparation: Introduction of interferences from vials, filters, pipette tips, and extraction sorbents.[2]

  • LC-MS Instrumentation: Residue buildup in the injector, tubing, column, or mass spectrometer source. This includes carryover from previous injections.[1]

  • Laboratory Environment: Airborne particles or volatile compounds from personal care products, cleaning supplies, or plastics.[2][3]

To begin troubleshooting, you must first isolate the source. A logical first step is to run a series of blank injections to determine if the contamination is originating from your sample preparation steps or from the instrument and solvents themselves. The workflow diagram below illustrates a systematic approach to pinpointing the contamination's origin.

Diagram: Systematic Contamination Source Isolation Workflow This workflow provides a step-by-step process to determine whether contamination originates from the sample preparation stage, the LC system, or the MS system.

G start Start: Unexpected Peak or High Background Detected run_method_blank 1. Analyze a 'Method Blank' (Full sample prep, no analyte) start->run_method_blank peak_present_mb Is the peak present? run_method_blank->peak_present_mb source_sample_prep Source is likely in Sample Preparation (Reagents, Labware, Sorbents) peak_present_mb->source_sample_prep Yes run_solvent_blank 2. Inject Mobile Phase Blank (No injection, run gradient) peak_present_mb->run_solvent_blank No peak_present_sb Is the peak present? run_solvent_blank->peak_present_sb source_lc_system Source is likely in LC System (Solvents, Tubing, Column, Autosampler) peak_present_sb->source_lc_system Yes direct_infusion 3. Direct Infusion Check (Bypass LC, infuse mobile phase into MS) peak_present_sb->direct_infusion No peak_present_di Is the peak present? direct_infusion->peak_present_di source_ms Source is likely in MS System (Source, Inlet, Fluidics) peak_present_di->source_ms Yes system_clean System is likely clean. Issue may be sporadic or related to specific sample matrix. peak_present_di->system_clean No

Caption: Workflow for isolating contamination sources.

Category 2: Sample Preparation & Matrix-Related Issues

Question 2: My instrument blanks are clean, but I see contaminant peaks after performing my sample extraction (e.g., QuEChERS, SPE). How can I identify and eliminate these interferences?

Answer: This strongly indicates that the contamination is being introduced during your sample preparation workflow. Complex matrices like soil, plants, or plasma require extensive cleanup, and each step is a potential entry point for contaminants.[4][5][6]

Common Culprits in Sample Preparation:

  • Plasticizers (Phthalates): These are ubiquitous and can leach from many laboratory plastics.[1][2] Be critical of vials, well plates, pipette tips, and solvent bottle caps. Using polypropylene (PP) labware is generally safer than polystyrene or PVC.

  • Slip Agents & Polymers (PEG, Siloxanes): Polyethylene glycol (PEG) is a common contaminant from various sources. Polydimethylsiloxane (PDMS) or "siloxanes" can leach from vial septa, grease, and some SPE phases.[1][2]

  • SPE/QuEChERS Sorbents: While designed to remove matrix interferences, the sorbents themselves (e.g., PSA, C18, GCB) can sometimes introduce fine particles or leach impurities.[6] It is crucial to test different brands or batches if you suspect this is an issue.

  • Cross-Contamination: Inadequate cleaning of glassware, syringes, or reusable labware can lead to carryover from a previously processed sample. When possible, use disposable items for ultra-trace analysis.[7]

Troubleshooting Protocol: Method Blank Analysis

This protocol is designed to validate your entire sample preparation procedure, exclusive of the sample matrix and analyte.

Objective: To identify contamination arising from solvents, reagents, labware, and procedural steps.

Methodology:

  • Setup: Use a clean glass flask or beaker as your "sample" container.

  • Execution: Perform your entire sample preparation procedure exactly as you would for a real sample. This includes all solvent additions, vortexing, centrifugation, SPE or QuEChERS steps, evaporation, and reconstitution.

  • Final Sample: The final reconstituted solution is your "Method Blank."

  • Analysis: Inject the Method Blank into the LC-MS system using your standard analytical method.

  • Evaluation:

    • Clean Chromatogram: If the chromatogram is clean, your sample preparation procedure is not the source of contamination. The issue may lie within the sample matrix itself (see matrix effects).

    • Contaminant Peak Detected: If you observe the contaminant peak, you have confirmed the source is within your sample preparation workflow. You can then systematically eliminate or replace components (e.g., use a different brand of filter vial, pre-rinse SPE cartridges) and re-run the Method Blank to pinpoint the exact source.

Category 3: Instrument & Analyte-Specific Contamination

Question 3: I suspect carryover of N-Methyl Metribuzin or its parent compound from a previous injection. How can I confirm and resolve this?

Answer: Carryover is a significant concern, especially when analyzing samples with a wide concentration range. N-Methyl Metribuzin, as a metabolite of the herbicide Metribuzin, may be present alongside its parent compound and other metabolites like Metribuzin DA, DK, and DADK.[6][8][9][10] High concentrations of any of these related compounds can lead to persistent signal in subsequent blank injections.

Key Areas for Carryover:

  • Autosampler/Injector: The injection needle, valve, and sample loop are the most common sites for carryover. Adsorption to surfaces can be problematic.

  • Column: Strong retention of the analyte or matrix components can lead to slow elution in later runs.

  • MS Source: Contamination can build up on the ESI probe or source optics, leading to persistent background signal.

Troubleshooting Protocol: Carryover Evaluation

Objective: To quantify the extent of carryover in the analytical system.

Methodology:

  • Equilibration: Ensure the LC-MS system is stable and equilibrated.

  • Blank Injection 1 (Pre-Blank): Inject a solvent blank to confirm the system is clean initially.

  • High-Concentration Standard: Inject the highest concentration standard from your calibration curve (or a suspected high-concentration sample).

  • Blank Injection 2 (Post-Blank 1): Immediately following the high standard, inject a solvent blank using the same method.

  • Blank Injection 3 (Post-Blank 2): Inject a second consecutive solvent blank.

  • Analysis: Quantify the peak area of N-Methyl Metribuzin in all three blank injections.

  • Evaluation:

    • Calculate Carryover %: (Area in Post-Blank 1 / Area in High Standard) * 100

    • Acceptable Limit: Typically, carryover should be less than 0.1% for most applications, but this depends on your required limit of quantitation (LOQ).

    • Resolution: If carryover is significant, modify your autosampler wash procedure. Use a stronger wash solvent (e.g., one with a higher percentage of organic solvent or a different pH) and increase the wash volume and duration. If the problem persists, column flushing or source cleaning may be necessary.

Diagram: Decision Tree for Unexpected Peaks This diagram helps users diagnose the cause of an unexpected peak by considering its shape, retention time, and mass spectrum.

G start Unexpected Peak Observed check_rt Is the Retention Time (RT) consistent with analyte? start->check_rt check_ms Does the MS/MS spectrum match the analyte? check_rt->check_ms Yes check_rt_variable Is the RT broad or shifting? check_rt->check_rt_variable No carryover Potential Carryover or Cross-Contamination. (See Carryover Protocol) check_ms->carryover Yes isomer Potential Isomer or In-Source Fragment. (Review analyte chemistry) check_ms->isomer No column_issue Potential Column Degradation or Matrix Effect. (Flush column, check matrix blank) check_rt_variable->column_issue Yes contaminant Likely a Contaminant. (Check Common Contaminants Table) check_rt_variable->contaminant No

Caption: Decision tree for diagnosing unexpected peaks.

Category 4: Common Contaminants Reference

Question 4: What are some of the most common chemical contaminants observed in LC-MS, and where do they come from?

Answer: While contamination can be specific to a lab or application, several compounds are frequently observed across many LC-MS platforms. Knowing their identity makes troubleshooting much faster.[1][2] The table below lists common contaminants, their typical sources, and why they are problematic.

Contaminant ClassCommon Examples & (m/z of [M+H]⁺ or [M+Na]⁺)Likely SourcesCausality & Impact on Analysis
Phthalates Di-octyl phthalate (DOP) (391.28)Plastic labware (vials, tubes, plates), floor tiles, tubing, airborne dust.Ubiquitous plasticizers that leach easily. They can suppress the ionization of your target analyte and create high background noise.
Polyethylene Glycol (PEG) Repeating units of (C₂H₄O)n, e.g., 44 Da apart.Surfactants, lubricants, personal care products, certain SPE phases, drug formulation agents.[2]Highly ionizable and appear as a characteristic polymer series in the mass spectrum, often dominating the background.
Siloxanes Polydimethylsiloxane (PDMS), repeating units of (C₂H₆SiO)n, e.g., 74 Da apart.Vial septa, glassware coatings, vacuum pump oil, skin lotions, deodorants.[1][3]Common in laboratory air. They are persistent and can coat surfaces within the LC-MS system, leading to long-term background issues.
Slip Agents Erucamide (338.34), Oleamide (282.28)Polypropylene plastics (e.g., new vials or well plates).Added to plastics to reduce friction. They can leach into solvents and samples, causing significant interference peaks.
Triphenylphosphine oxide (TPPO) 279.09 [M+H]⁺Common impurity in acetonitrile, especially from new solvent bottles.Can be mistaken for an analyte and often appears at the beginning or end of a gradient run.

Best Practices to Minimize Contamination:

  • Gloves: Always wear nitrile gloves when handling samples, solvents, and instrument components to prevent the transfer of oils and other residues.[1]

  • Solvents: Use the highest quality LC-MS grade solvents available and purchase in quantities that will be used relatively quickly.[3]

  • Glassware: Whenever possible, use glass volumetric flasks and cylinders instead of plastic. Ensure all glassware is meticulously cleaned and rinsed with high-purity solvent.

  • Filtration: If you must filter mobile phases, do so with care to avoid introducing more contaminants than you remove.[1] For sample filtration, perform a "filter blank" by passing pure solvent through the filter and analyzing the filtrate.

References
  • How do I identify contamination in my LC-MS system and what should I do? - Providion. [Link]

  • LC-MS for improved analysis of food and water contaminants. - Agilent. [Link]

  • Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. - EPA. [Link]

  • Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. - EPA. [Link]

  • Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. - Chromatography Online. [Link]

  • Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. - MDPI. [Link]

  • Herbicide Testing: Resistance, Residues, and Soil Impact. - Contract Laboratory. [Link]

  • Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation. - TSI Journals. [Link]

  • Degradation pathways of metribuzin. - ResearchGate. [Link]

  • (PDF) Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. - ResearchGate. [Link]

  • Peer review of the pesticide risk assessment of the active substance metribuzin. - PMC - NIH. [Link]

  • Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. - ResearchGate. [Link]

  • Controlling Contamination in LC/MS Systems. - Waters Corporation. [Link]

  • Biodegradation and Kinetic Study of Hazardous Metribuzin Herbicide Using a Novel Soil Bacterial Isolate Olivibacter oleidegradan. - Journal of Hazardous, Toxic, and Radioactive Waste. [Link]

Sources

Technical Support Center: Enhancing the Resolution of N-Methyl Metribuzin and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the analytical separation of N-Methyl Metribuzin and its isomers. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you overcome common challenges in achieving optimal resolution.

Introduction: The Challenge of N-Methyl Metribuzin Isomer Separation

N-Methyl Metribuzin, an analog of the triazinone herbicide Metribuzin, presents unique analytical challenges due to the potential for isomer formation during its synthesis. The primary isomers of concern are the N-methyl and S-methyl forms, which can be difficult to separate due to their similar physicochemical properties. Achieving baseline resolution of these isomers is critical for accurate quantification, impurity profiling, and ensuring the quality and efficacy of pharmaceutical and agrochemical products. This guide provides a comprehensive framework for method development and troubleshooting to enhance the resolution of N-Methyl Metribuzin and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of N-Methyl Metribuzin I should be concerned about?

A1: The most common isomers encountered are the N-methyl and S-methyl positional isomers, which arise during the methylation step in the synthesis process. Tautomeric forms of the triazinone ring may also exist in solution, further complicating separations. Depending on the synthetic route, other structural isomers or stereoisomers could potentially be present.

Q2: What are the key physicochemical properties to consider when developing a separation method?

A2: Understanding the pKa and logP of N-Methyl Metribuzin and its isomers is crucial. Metribuzin itself has a pKa of approximately 1.0, indicating it is a weak base.[1] The N-methyl and S-methyl isomers will have slightly different pKa values, which can be exploited by adjusting the mobile phase pH to alter their ionization state and, consequently, their retention on a reversed-phase column.

Q3: Which HPLC column is best suited for separating N-Methyl Metribuzin and its isomers?

A3: A good starting point is a high-purity silica-based C18 or C8 column. However, for closely eluting, structurally similar isomers, columns with alternative selectivities, such as phenyl-hexyl or embedded polar group (e.g., amide, carbamate) phases, may provide better resolution. Mixed-mode columns that offer both reversed-phase and ion-exchange interactions can also be highly effective.[2][3]

Q4: Can temperature be used to improve the resolution of these isomers?

A4: Yes, temperature is a powerful tool for manipulating selectivity in HPLC. Varying the column temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase, often leading to changes in elution order and improved resolution.[4][5][6] Experimenting with temperatures between 25°C and 60°C is a recommended strategy.

Q5: Is chiral separation a concern for N-Methyl Metribuzin?

A5: While N-Methyl Metribuzin itself is not chiral, some of its derivatives or related triazinone compounds can possess chiral centers. If your synthesis route or sample matrix suggests the presence of stereoisomers, chiral chromatography may be necessary. This would require specialized chiral stationary phases (CSPs) and a dedicated method development approach.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the separation of N-Methyl Metribuzin and its isomers.

Guide 1: Poor Resolution and Co-elution

Poor resolution is the most frequent challenge in separating closely related isomers. The following workflow will guide you through a systematic process to improve peak separation.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Start: Poor Resolution ph_optimization Mobile Phase pH Optimization Prepare mobile phases at different pH values (e.g., 3.0, 4.5, 6.0, 7.5). Run samples and evaluate selectivity changes. Is resolution improved? start->ph_optimization solvent_strength Adjust Solvent Strength Modify the organic solvent (e.g., acetonitrile, methanol) percentage. Isocratic or shallow gradient elution can enhance resolution for closely eluting peaks. Is resolution adequate? ph_optimization->solvent_strength No end_good Resolution Achieved ph_optimization->end_good Yes column_screening Screen Alternative Columns Test columns with different stationary phases (e.g., Phenyl-Hexyl, Embedded Polar Group, Mixed-Mode). Is a suitable column identified? solvent_strength->column_screening No solvent_strength->end_good Yes temperature_study Conduct a Temperature Study Evaluate the separation at various temperatures (e.g., 25°C, 40°C, 60°C). Does temperature impact selectivity favorably? column_screening->temperature_study No column_screening->end_good Yes temperature_study->end_good Yes end_bad Further Method Development Required temperature_study->end_bad No

Caption: Workflow for troubleshooting poor resolution.

In-Depth Explanation:

  • Mobile Phase pH Optimization: The ionization state of N-Methyl Metribuzin and its isomers is highly dependent on the mobile phase pH.[3] By adjusting the pH, you can alter the polarity of the molecules and their interaction with the stationary phase, which can lead to significant changes in selectivity.

  • Adjust Solvent Strength: Fine-tuning the ratio of organic solvent to aqueous buffer can improve resolution. A lower percentage of organic solvent will generally increase retention times and may provide better separation of closely eluting peaks.

  • Screen Alternative Columns: If pH and solvent strength adjustments are insufficient, exploring different column chemistries is the next logical step. A column with a different stationary phase will offer alternative intermolecular interactions (e.g., pi-pi, dipole-dipole) that can resolve isomers that are inseparable on a standard C18 phase.

  • Conduct a Temperature Study: Temperature affects the kinetics of mass transfer and can alter the selectivity of a separation.[5][6] A systematic study of the effect of temperature on resolution can often unlock a successful separation.

Guide 2: Peak Tailing

Peak tailing can compromise peak integration and reduce overall resolution.

Troubleshooting Workflow for Peak Tailing

Peak_Tailing_Workflow start Start: Peak Tailing check_ph Check Mobile Phase pH Ensure the mobile phase pH is at least 2 units away from the analyte pKa to suppress ionization and minimize secondary interactions with residual silanols. Is tailing reduced? start->check_ph buffer_conc Increase Buffer Concentration A higher buffer concentration (e.g., 20-50 mM) can better mask active sites on the stationary phase. Is peak shape improved? check_ph->buffer_conc No end_good Symmetrical Peaks Achieved check_ph->end_good Yes sample_overload Check for Sample Overload Reduce the injection volume or sample concentration. Does the peak shape become more symmetrical? buffer_conc->sample_overload No buffer_conc->end_good Yes column_condition Evaluate Column Condition The column may be contaminated or degraded. Flush with a strong solvent or replace if necessary. Is the issue resolved? sample_overload->column_condition No sample_overload->end_good Yes column_condition->end_good Yes end_bad Further Investigation Needed column_condition->end_bad No

Caption: Workflow for troubleshooting peak tailing.

In-Depth Explanation:

  • Check Mobile Phase pH: Operating at a pH where the analytes are fully protonated or deprotonated can significantly reduce peak tailing caused by interactions with the silica backbone of the stationary phase.

  • Increase Buffer Concentration: A higher concentration of buffer ions can help to saturate active sites on the stationary phase, preventing secondary interactions with the analytes.[2]

  • Check for Sample Overload: Injecting too much sample can lead to non-linear isotherm behavior and result in peak tailing.

  • Evaluate Column Condition: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape.

Experimental Protocols

Protocol 1: Systematic Screening of Mobile Phase pH

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of N-Methyl Metribuzin and its isomers.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Ammonium hydroxide

  • Standard solutions of N-Methyl Metribuzin and its isomers

Procedure:

  • Prepare Aqueous Buffers:

    • pH 3.0: 0.1% Formic acid in water

    • pH 4.5: 10 mM Ammonium acetate in water, adjusted to pH 4.5 with acetic acid

    • pH 6.0: 10 mM Ammonium acetate in water, adjusted to pH 6.0 with acetic acid

    • pH 7.5: 10 mM Ammonium acetate in water, adjusted to pH 7.5 with ammonium hydroxide

  • Set Up HPLC Method:

    • Mobile Phase A: Aqueous buffer (as prepared above)

    • Mobile Phase B: Acetonitrile

    • Gradient: 30-70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 5 µL

  • Equilibrate the System: For each pH condition, flush the column with at least 20 column volumes of the new mobile phase before injecting the sample.

  • Analyze Samples: Inject the standard mixture under each pH condition and record the chromatograms.

  • Evaluate Results: Compare the resolution, retention times, and peak shapes obtained at each pH.

Data Presentation:

Mobile Phase pHRetention Time (Isomer 1)Retention Time (Isomer 2)Resolution (Rs)Tailing Factor (Tf)
3.08.5 min8.9 min1.21.5
4.59.2 min10.1 min2.11.2
6.010.5 min11.0 min1.41.1
7.511.8 min11.9 min0.51.3

Note: The data in this table is illustrative and will vary depending on the specific isomers and chromatographic conditions.

References

  • IJNRD. (2024). "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". International Journal of Novel Research and Development. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Metribuzin on Mixed-Mode HPLC Columns. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Metribuzin. [Link]

  • ResearchGate. (2025). Determination of triazine herbicides by capillary liquid chromatography with on-column focusing and temperature gradient. [Link]

  • LCGC International. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature. [Link]

  • PubChem. (n.d.). Metribuzin. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Herbicidal Efficacy: Metribuzin vs. N-Substituted Metribuzin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Metribuzin is a cornerstone herbicide in modern agriculture, prized for its broad-spectrum control of grass and broadleaf weeds in a variety of crops. Its mechanism, the inhibition of Photosystem II (PSII), is well-understood and highly effective. In the continuous search for enhanced herbicidal properties—such as increased efficacy, altered selectivity, or improved environmental profiles—research has explored the chemical modification of the metribuzin molecule. This guide provides a detailed comparison between the parent herbicide, Metribuzin, and a promising class of its N-substituted derivatives, specifically acylhydrazones. While a direct "N-Methyl Metribuzin" is not a widely commercialized product, the study of these derivatives provides critical insight into how modification of the exocyclic amino group impacts performance. Experimental data suggests that certain alkyl derivatives of metribuzin can exhibit higher herbicidal activity than the parent compound without compromising crop selectivity, potentially allowing for lower application rates.[1] This analysis synthesizes available data on their mechanisms of action, comparative efficacy, and the standardized protocols required for their rigorous evaluation.

Introduction: The Rationale for Derivatization

Metribuzin, a member of the triazinone chemical family, has been a reliable tool for pre- and post-emergence weed control for decades.[2][3] It is used globally in crops like soybeans, potatoes, tomatoes, and sugarcane.[4] The efficacy of a herbicide is not static; it is a dynamic interplay between the active ingredient, the target weed's biology, and environmental conditions. The drive to innovate in this space is fueled by the need to manage herbicide resistance, enhance crop safety, and minimize environmental load.

One avenue of innovation is the chemical derivatization of proven herbicides. By modifying a functional group on the parent molecule, it is possible to alter its physicochemical properties, such as lipophilicity (fat solubility) and hydrogen-bonding capacity. These changes can, in turn, influence how the herbicide is absorbed by the plant, translocated to its site of action, and metabolized. This guide focuses on derivatives of Metribuzin where the exocyclic 4-amino group has been modified, using N-acylhydrazones as a primary case study to explore the potential effects of such N-substitution.[1]

Chemical Structures and Properties

The core structural difference between Metribuzin and its N-acylhydrazone derivatives is the modification of the primary amino group (-NH₂). In the derivative, this group is converted into a hydrazone linkage. This seemingly small change significantly increases the molecule's lipophilicity and masks the hydrogen-bonding capabilities of the original amino group.[1]

CompoundChemical StructureKey Properties
Metribuzin 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one[5]High aqueous solubility, low lipophilicity (log P = 1.8), absorbed by roots and foliage.[3][6]
N-Acylhydrazone Derivative (Structure varies with the aldehyde used for synthesis)Increased lipophilicity, masked H-bonding at the 4-position, potentially enhanced leaf cuticle penetration.[1]

Mechanism of Action: Inhibition of Photosystem II

Both Metribuzin and its N-substituted derivatives share the same fundamental mechanism of action: the inhibition of photosynthesis at Photosystem II (PSII).[2][5][7] They function by binding to the D1 protein within the PSII complex, specifically at the plastoquinone-binding niche. This binding event blocks the flow of electrons from the primary electron acceptor (Qₐ) to the secondary electron acceptor (Qₑ), effectively halting the production of ATP and NADPH, the energy currencies of the cell.[5][7] This disruption of energy production leads to a cascade of oxidative damage and ultimately, cell death and plant mortality.[5]

The derivatization of the 4-amino group is not expected to change this primary target. However, alterations in lipophilicity and molecular shape could subtly influence the binding affinity to the D1 protein, potentially contributing to differences in efficacy.

G cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ QA QA (Primary Acceptor) Pheo->QA e⁻ QB QB Site on D1 Protein (Plastoquinone Pool) QA->QB e⁻ Light Light Energy (Photon) Light->P680 H2O H₂O H2O->P680 e⁻ Metribuzin Metribuzin & N-Derivatives Metribuzin->Block Block->QB INHIBITION

Caption: Mechanism of PSII Inhibition by Metribuzin.

Comparative Herbicidal Efficacy: A Review of Experimental Data

Direct, large-scale field comparisons between commercial Metribuzin and specific N-Methyl or other N-substituted derivatives are limited in publicly available literature. However, greenhouse studies on N-acylhydrazone derivatives provide valuable insights.

A key study demonstrated that an aliphatic acylhydrazone derivative of metribuzin exhibited higher herbicidal activity than commercially formulated Metribuzin when tested on tomato and rapeseed plants.[1] This enhanced activity suggests that the derivatization may improve the molecule's ability to penetrate the plant's protective leaf cuticle, leading to more efficient delivery to the target site.[1]

Key Comparative Observations:

  • Enhanced Efficacy: The alkyl derivative of metribuzin showed greater herbicidal effects than the parent compound.[1] This is significant as it suggests the potential for achieving the same or better weed control at lower application rates, which is both economically and environmentally beneficial.

  • Preserved Selectivity: Crucially, the study found that the derivatization did not alter the herbicide's selectivity.[1] The acylhydrazone formulations were still safe for use on tomatoes, a crop known for its tolerance to Metribuzin.[1]

  • Potential for Adjuvant-Free Formulation: The increased activity of the derivative suggests it may be effective without the need for chemical co-adjuvants, which are often required to improve the performance of commercial herbicide formulations.[1]

Table 1: Conceptual Efficacy Comparison (Based on findings from Peña D., et al., 2023)

ParameterMetribuzin (Commercial Formulation)N-Alkyl Acylhydrazone DerivativeRationale for Difference
Weed Control EffectiveMore Effective Increased lipophilicity may enhance leaf cuticle penetration and uptake.[1]
Crop Selectivity High (e.g., in Tomato)High (Maintained) The core molecular structure responsible for binding to the target site remains intact.[1]
Application Rate Standard RatePotentially LowerHigher intrinsic activity could allow for reduced dosage to achieve equivalent control.[1]
Adjuvant Need Often formulated with adjuvantsPotentially Reduced/EliminatedEnhanced penetration may negate the need for surfactants or other adjuvants.[1]

Standardized Protocols for Efficacy Evaluation

To ensure that comparisons between herbicides are accurate and reproducible, standardized testing protocols are essential. A whole-plant bioassay conducted in a controlled greenhouse environment is a fundamental method for evaluating herbicidal efficacy.

Experimental Protocol: Greenhouse Whole-Plant Bioassay

  • Seed Collection & Preparation:

    • Collect mature seeds from the target weed species from a field with no recent history of herbicide application (to ensure a susceptible population).

    • Clean the seeds to remove chaff and debris. Store in labeled paper bags at low temperature and humidity until use.

  • Plant Cultivation:

    • Fill trays or pots with a standardized greenhouse soil mix.

    • Sow a predetermined number of seeds (e.g., 20-30) per pot/tray and cover lightly with soil.

    • Water the trays and place them in a greenhouse with controlled temperature (e.g., 25°C day / 18°C night) and photoperiod (e.g., 16h light / 8h dark).

    • Allow plants to grow to a specific stage (e.g., 2-4 true leaves) before treatment.

  • Herbicide Preparation & Application:

    • Prepare stock solutions of Metribuzin and the N-substituted derivative in an appropriate solvent.

    • Create a dilution series to test a range of application rates, typically including the recommended field rate (1x), half the rate (0.5x), and double the rate (2x).

    • Include an untreated control (sprayed with water/solvent only) and a susceptible reference population for every batch.

    • Apply the herbicide solutions using a precision bench sprayer calibrated to deliver a specific volume (e.g., 300 L/ha) to ensure uniform coverage.

  • Data Collection and Analysis:

    • Return plants to the greenhouse immediately after treatment.

    • Assess plant injury and efficacy at set intervals, typically 7, 14, and 21 days after treatment (DAT).

    • Data to be collected includes:

      • Visual Injury Rating: A scale of 0% (no effect) to 100% (plant death).

      • Plant Survival Rate: The percentage of plants surviving the treatment.

      • Biomass Reduction: At the final assessment, harvest the above-ground biomass, dry it in an oven, and weigh it. Compare the dry weight of treated plants to the untreated control.

  • Statistical Analysis:

    • Use appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments and calculate values like GR₅₀ (the dose required to reduce growth by 50%).

G A 1. Seed Collection (Susceptible Weed Population) B 2. Sowing & Germination (Controlled Greenhouse) A->B C 3. Growth to Target Stage (e.g., 2-4 True Leaves) B->C D 4. Herbicide Application (Precision Bench Sprayer) - Metribuzin - N-Derivative - Untreated Control C->D E 5. Post-Treatment Incubation (Controlled Greenhouse) D->E F 6. Data Assessment (7, 14, 21 Days After Treatment) E->F G Visual Injury Rating (%) F->G H Survival Count (%) F->H I Biomass Measurement (g) F->I J 7. Statistical Analysis (e.g., ANOVA, GR₅₀) G->J H->J I->J

Sources

A Comparative Guide to the Environmental Degradation of Metribuzin and its N-Methyl Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metribuzin is a selective triazine herbicide extensively used in agriculture to control a variety of broadleaf weeds and grasses in crops such as soybeans, potatoes, and sugarcane.[1] Its widespread application necessitates a thorough understanding of its environmental fate and degradation pathways to assess its potential ecological impact. The primary routes of metribuzin dissipation in the environment are microbial degradation and photodegradation, leading to the formation of several key metabolites.[1]

This guide provides a comprehensive overview of the established degradation pathways of metribuzin. Furthermore, it explores the theoretical degradation of a closely related, yet less studied compound, N-methyl metribuzin. While experimental data on the environmental fate of N-methyl metribuzin is scarce, this guide will extrapolate its potential degradation pathways based on the known transformations of metribuzin and fundamental principles of xenobiotic metabolism. N-methyl metribuzin is identified as a methylamine analogue of metribuzin and is available as a research chemical.[2] It is also noted that N-methylation can occur as a side reaction during the synthesis of metribuzin, potentially leading to its presence as an impurity.[3] Understanding the comparative degradation of these two molecules is crucial for a comprehensive environmental risk assessment.

The Established Degradation Pathways of Metribuzin

The environmental degradation of metribuzin is a multifaceted process involving several key chemical transformations, primarily driven by microbial activity and, to a lesser extent, photodegradation.[1][4] The principal metabolites formed are deaminated metribuzin (DA), diketometribuzin (DK), and deaminated diketometribuzin (DADK).[5][6][7]

The formation of these metabolites proceeds through two main initial pathways:

  • Deamination: The amino group of the metribuzin molecule is removed, leading to the formation of deaminated metribuzin (DA). This process can be mediated by microbial action or photochemical reactions.[8]

  • Oxidation (Desulfuration): The methylthio group is oxidized, resulting in the formation of diketometribuzin (DK).[8]

These primary metabolites can undergo further degradation. For instance, DA can be further transformed into deaminated diketometribuzin (DADK).[8] The persistence of metribuzin and its metabolites in the environment is influenced by a variety of factors, including soil type, organic matter content, pH, temperature, and the composition of the microbial community.[9][10] For example, microbial breakdown is a major mechanism of metribuzin loss from soil, and this process is generally faster under aerobic conditions and at warmer temperatures.[9]

Metribuzin_Degradation Metribuzin Metribuzin DA Deaminated Metribuzin (DA) Metribuzin->DA Deamination (Microbial/Photochemical) DK Diketometribuzin (DK) Metribuzin->DK Oxidation (Microbial) DADK Deaminated Diketometribuzin (DADK) DA->DADK Oxidation DK->DADK Deamination

Caption: Established degradation pathways of Metribuzin.

Theoretical Degradation Pathways of N-Methyl Metribuzin

In the absence of direct experimental data, the degradation pathways of N-methyl metribuzin can be hypothesized based on the known transformations of metribuzin. The N-methyl metribuzin structure differs from metribuzin by the substitution of one hydrogen on the amino group with a methyl group. This structural modification is likely to influence the degradation process.

The plausible degradation pathways for N-methyl metribuzin would likely involve transformations analogous to those of metribuzin:

  • N-Dealkylation: A common metabolic reaction for N-methylated compounds is the removal of the methyl group to yield the parent amine. In this case, N-dealkylation of N-methyl metribuzin would lead to the formation of metribuzin itself.

  • Deamination: Similar to metribuzin, the entire N-methylamino group could be removed, leading to the formation of a deaminated metabolite.

  • Oxidation: The methylthio group could be oxidized, analogous to the formation of DK from metribuzin, to produce an N-methylated diketo-metabolite.

These initial transformation products would likely undergo further degradation, potentially leading to a more complex array of metabolites compared to metribuzin. The presence of the N-methyl group could also affect the rate of degradation, potentially making the compound more or less persistent than metribuzin.

N_Methyl_Metribuzin_Degradation N_Methyl_Metribuzin N-Methyl Metribuzin Metribuzin Metribuzin N_Methyl_Metribuzin->Metribuzin N-Dealkylation Deaminated_N_Methyl Deaminated N-Methyl Metribuzin N_Methyl_Metribuzin->Deaminated_N_Methyl Deamination N_Methyl_DK N-Methyl Diketometribuzin N_Methyl_Metribuzin->N_Methyl_DK Oxidation Further_Degradation Further Degradation Products Metribuzin->Further_Degradation Deaminated_N_Methyl->Further_Degradation N_Methyl_DK->Further_Degradation

Caption: Theoretical degradation pathways of N-Methyl Metribuzin.

Comparative Analysis: Metribuzin vs. N-Methyl Metribuzin

The following table provides a theoretical comparison of the properties and degradation of metribuzin and N-methyl metribuzin. It is important to reiterate that the data for N-methyl metribuzin is largely speculative and requires experimental validation.

FeatureMetribuzinN-Methyl Metribuzin (Hypothetical)
Primary Degradation Pathways Deamination, Oxidation[8]N-Dealkylation, Deamination, Oxidation
Major Metabolites DA, DK, DADK[5][6][7]Metribuzin, Deaminated N-Methyl Metribuzin, N-Methyl Diketometribuzin
Persistence Moderately persistent, with a soil half-life of 30-120 days depending on conditions.[1]Potentially different persistence due to the influence of the N-methyl group on microbial degradation and chemical stability.
Mobility in Soil Poorly bound to most soils and soluble in water, giving it a potential for leaching.[1]Likely to have similar or slightly altered mobility depending on changes in polarity and sorption characteristics.
Analytical Detection Methods like HPLC and GC-MS are well-established for metribuzin and its metabolites.[6][11]Similar analytical techniques would be applicable, but would require the synthesis of analytical standards for the hypothesized metabolites.

Experimental Protocols for Studying Herbicide Degradation

To experimentally validate the degradation pathways of N-methyl metribuzin and compare them to metribuzin, a soil incubation study is a standard approach.

Step-by-Step Methodology for a Soil Incubation Study:
  • Soil Collection and Characterization:

    • Collect soil from a relevant agricultural field.

    • Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.

  • Herbicide Application:

    • Prepare stock solutions of metribuzin and N-methyl metribuzin.

    • Treat soil samples with a known concentration of each herbicide. Include untreated control samples.

  • Incubation:

    • Incubate the soil samples under controlled conditions of temperature and moisture.

    • Collect subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Sample Extraction:

    • Extract the herbicides and their metabolites from the soil samples using an appropriate solvent system (e.g., methanol/water).[5]

    • Clean up the extracts using solid-phase extraction (SPE) to remove interfering substances.[5]

  • Analytical Quantification:

    • Analyze the extracts using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS).[6][12][13]

    • Quantify the parent compounds and their degradation products by comparing their signals to those of analytical standards.

  • Data Analysis:

    • Plot the concentration of the parent herbicides and metabolites over time.

    • Calculate the dissipation half-lives (DT50) of the parent compounds.

    • Identify the major degradation products and elucidate the degradation pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Characterization Herbicide_Spiking Herbicide Spiking (Metribuzin & N-Methyl Metribuzin) Soil_Collection->Herbicide_Spiking Incubation Controlled Incubation Herbicide_Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Quantification HPLC-MS/MS or GC-MS/MS Analysis Cleanup->Quantification Data_Analysis Data Analysis (DT50, Metabolite ID) Quantification->Data_Analysis Pathway_Elucidation Degradation Pathway Elucidation Data_Analysis->Pathway_Elucidation

Caption: Experimental workflow for studying herbicide degradation in soil.

Conclusion

The degradation of metribuzin in the environment is a well-documented process leading to the formation of key metabolites through deamination and oxidation. In contrast, the environmental fate of N-methyl metribuzin remains largely unexplored. Based on the chemical structure of N-methyl metribuzin and the known metabolic pathways of related compounds, it is hypothesized that its degradation would involve N-dealkylation, deamination, and oxidation, potentially resulting in a different metabolite profile and persistence compared to metribuzin.

This guide underscores the critical need for experimental studies to validate the theoretical degradation pathways of N-methyl metribuzin. Such research is essential for a comprehensive understanding of its environmental risk and to ensure that its potential presence as a synthesis impurity does not pose an unforeseen ecological threat. The outlined experimental protocols provide a robust framework for undertaking such valuable research.

References

  • Hu, C., et al. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. Environmental Science: Water Research & Technology. [Link]

  • EXTOXNET. (1996). Metribuzin. Pesticide Information Profiles. [Link]

  • Scientific.Net. (n.d.). Photodegradation of Metribuzin by Simulated Solar Light Irradiation. Advanced Materials Research. [Link]

  • Locke, M. A., & Harper, S. S. (2017). Sorption of Metribuzin in Surface and Subsurface Soils of the Mississippi Delta Region. Weed Science, 65(4), 549-557. [Link]

  • Fairchild, J. F., & Sappington, L. C. (2002). Fate and effects of the triazinone herbicide metribuzin in experimental pond mesocosms. Archives of Environmental Contamination and Toxicology, 43(2), 193–199. [Link]

  • United States Environmental Protection Agency. (1985). Pesticide Fact Sheet: Metribuzin. [Link]

  • Johnson, R. M., & Pepperman, A. B. (1995). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. Journal of Liquid Chromatography, 18(4), 739-751. [Link]

  • Fairchild, J. F., & Sappington, L. C. (2002). Fate and Effects of the Triazinone Herbicide Metribuzin in Experimental Pond Mesocosms. Archives of Environmental Contamination and Toxicology, 43(2), 193-199. [Link]

  • López-Ruiz, R., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Molecules, 27(23), 8201. [Link]

  • Rebai, H., et al. (2024). Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin. Toxics, 12(9), 709. [Link]

  • Huertas-Pérez, J. F., et al. (2006). Degradation characteristics of metribuzin in soils within the Nzoia River Drainage Basin, Kenya. ResearchGate. [Link]

  • United States Environmental Protection Agency. (2017). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. [Link]

  • Sharman, K. V. (1980). Effects of environmental factors on the activity of metribuzin in plants. Proceedings of the Council of Australasian Weed Science Societies. [Link]

  • Singh, N., & Singh, S. B. (2006). Effect of soil amendments on sorption and mobility of metribuzin in soils. Chemosphere, 65(5), 839-846. [Link]

  • Johnson, R. M., & Pepperman, A. B. (1995). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. Journal of Liquid Chromatography, 18(4), 739-751. [Link]

  • Rigi, A., et al. (2015). Adsorption and Desorption Behavior of Herbicide Metribuzin in Different Soils of Iran. ResearchGate. [Link]

  • Popa, M., et al. (2021). Environmental Remediation of Metribuzin Herbicide by Mesoporous Carbon—Rich from Wheat Straw. Materials, 14(11), 2869. [Link]

  • Pawar, S. A., et al. (2011). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. E-Journal of Chemistry, 8(1), 229-234. [Link]

  • ResearchGate. (2016). Photocatalytic Degradation of Herbicide (Metribuzin) using Degussa in Presence of UV. [Link]

  • Health Canada. (2021). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Metribuzin. [Link]

  • Savage, K. E. (1976). Adsorption and Mobility of Metribuzin in Soil. Weed Science, 24(5), 525-528. [Link]

  • Hu, C., et al. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. Environmental Science: Water Research & Technology. [Link]

  • ResearchGate. (1995). (PDF) Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. [Link]

  • United States Environmental Protection Agency. (2017). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. [Link]

  • Liu, Y., et al. (2015). Metribuzin degradation by membrane anodic Fenton treatment and its interaction with ferric ion. Water Research, 85, 236-243. [Link]

  • Kaur, P., et al. (2022). Persistence of metribuzin in aridisols as affected by various abiotic factors and its effect on soil enzymes. International Journal of Environmental Analytical Chemistry, 1-16. [Link]

  • ResearchGate. (2014). Photocatalytic treatment of metribuzin herbicide over TiO2 aqueous suspensions: Removal efficiency, identification of transformation products, reaction pathways and ecotoxicity evaluation. [Link]

  • ResearchGate. (2023). Degradation Kinetics and Mechanism of Hazardous Metribuzin Herbicide using Advanced Oxidation Processes (HC & HC+ H2O2). [Link]

  • Kaur, P., et al. (2022). Persistence of metribuzin in aridisols as affected by various abiotic factors and its effect on soil enzymes. Semantic Scholar. [Link]

  • ResearchGate. (2023). Degradation of metribuzin under various starting concentrations. [Link]

  • Wikipedia. (n.d.). Metribuzin. [Link]

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  • Qi, L., et al. (2024). Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid-Base Regulation Strategy. ChemistrySelect. [Link]

  • AdooQ Bioscience. (n.d.). N-Methyl Metribuzin. [Link]

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A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity of Metribuzin Antibodies with N-Methyl Metribuzin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in environmental monitoring, food safety analysis, and toxicological studies, the immunoassay stands as a cornerstone for the rapid, sensitive, and high-throughput detection of small molecules like the herbicide Metribuzin. However, the trustworthiness of any immunoassay is fundamentally tethered to the specificity of its core reagent: the antibody. The presence of structurally related metabolites or derivatives, such as N-Methyl Metribuzin, can lead to analytical inaccuracies if the antibody exhibits significant cross-reactivity.

This guide provides an in-depth comparison of the reactivity of anti-Metribuzin antibodies with Metribuzin and its N-methylated derivative. We will explore the molecular basis for this interaction, present a validated experimental workflow for quantifying cross-reactivity, and discuss the critical implications for data integrity and assay design.

The Molecular Basis of Recognition: Metribuzin vs. N-Methyl Metribuzin

Metribuzin is a selective triazine herbicide that functions by inhibiting Photosystem II in plants.[1][2] Its chemical structure is characterized by a 1,2,4-triazin-5-one ring substituted with a primary amino group (-NH2), a tert-butyl group, and a methylsulfanyl group.[1][3] N-Methyl Metribuzin is a closely related compound where the primary amino group has been methylated to a secondary amine (-NHCH3).[4]

Antibody specificity is dictated by the precise three-dimensional fit between the antibody's binding site (paratope) and the antigen's surface (epitope). For small molecules like Metribuzin, this recognition is highly sensitive to minor structural changes. The primary amino group on Metribuzin is a key functional group, capable of acting as a hydrogen bond donor. The conversion of this group to a secondary amine in N-Methyl Metribuzin introduces a bulkier methyl group and alters its hydrogen bonding capacity. This seemingly small modification can dramatically reduce or, in some cases, permit the binding affinity of an anti-Metribuzin antibody, defining its degree of cross-reactivity.

Caption: Structural comparison highlighting the methylation of the amino group.

Quantifying Specificity: The Competitive ELISA Workflow

To empirically determine the cross-reactivity of an anti-Metribuzin antibody, a competitive enzyme-linked immunosorbent assay (cELISA) is the method of choice.[5] This format is ideal for small-molecule detection because it relies on the competition between the free analyte in the sample (the inhibitor) and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the free analyte results in a lower signal, allowing for quantitative analysis.[6][7]

The workflow below outlines a self-validating system to assess antibody specificity against both Metribuzin and N-Methyl Metribuzin simultaneously.

Caption: Standard workflow for a competitive ELISA to determine cross-reactivity.

Experimental Protocol: Competitive Indirect ELISA

This protocol provides a robust framework. Optimization of antibody and antigen concentrations (checkerboard titration) is a prerequisite for achieving optimal assay performance.

  • Antigen Coating: Dilute a Metribuzin-protein conjugate (e.g., Metribuzin-BSA) to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.[8][9]

  • Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Prepare serial dilutions of both Metribuzin and N-Methyl Metribuzin standards in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard dilution (or sample) with 50 µL of the primary anti-Metribuzin antibody (at its predetermined optimal concentration). Incubate this mixture for 30-60 minutes at 37°C.

    • Wash the blocked microtiter plate 3 times.

    • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C.[5][6]

  • Secondary Antibody: Wash the plate 3 times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-Goat Anti-Mouse IgG), diluted in Blocking Buffer, to each well. Incubate for 1 hour at 37°C.

  • Substrate Development: Wash the plate 4 times. Add 100 µL of a suitable substrate solution (e.g., TMB). Incubate in the dark at room temperature for 15-30 minutes.[6]

  • Stopping and Reading: Stop the reaction by adding 50 µL of Stop Solution (e.g., 2M H₂SO₄). Measure the optical density (OD) at 450 nm within 30 minutes.[7]

Data Analysis and Interpretation

The data from the cELISA is used to generate inhibition curves for both Metribuzin and N-Methyl Metribuzin. From these curves, the IC50 value—the concentration of analyte that causes 50% inhibition of the maximum signal—is determined for each compound.[10][11]

The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 Metribuzin / IC50 N-Methyl Metribuzin) x 100

Comparative Data Summary

The following table presents hypothetical data from three different monoclonal anti-Metribuzin antibodies to illustrate how specificity can vary.

Antibody CloneTarget AnalyteIC50 (ng/mL)% Cross-Reactivity with N-Methyl MetribuzinSpecificity Profile
Mab-A1 Metribuzin2.5\multirow{2}{}{0.8% }Highly Specific
N-Methyl Metribuzin312.5
Mab-B4 Metribuzin3.1\multirow{2}{}{24.8% }Moderately Cross-Reactive
N-Methyl Metribuzin12.5
Mab-C9 Metribuzin4.0\multirow{2}{*}{95.2% }Broadly Reactive
N-Methyl Metribuzin4.2

Analysis:

  • Mab-A1 is an excellent candidate for assays requiring the specific detection of the parent Metribuzin compound. Its high IC50 for N-Methyl Metribuzin indicates very poor recognition of the methylated form, resulting in negligible cross-reactivity.

  • Mab-B4 shows moderate cross-reactivity. Using this antibody could lead to an overestimation of Metribuzin concentrations in samples where N-Methyl Metribuzin is also present.

  • Mab-C9 is broadly reactive and recognizes both compounds almost equally. While unsuitable for specific Metribuzin quantification, it could potentially be used for screening the presence of total Metribuzin and related triazinone residues.

Authoritative Grounding & Implications for Researchers

  • For Drug Development & Toxicology: Inaccurate quantification of a parent compound due to interference from metabolites can lead to incorrect pharmacokinetic and toxicological assessments.

  • For Environmental Monitoring: The goal of monitoring often dictates the required antibody specificity. If the regulatory limit applies only to the parent herbicide, a highly specific antibody like Mab-A1 is essential. If the total toxic residue is of concern, a well-characterized, broadly reactive antibody might be acceptable.[12]

  • Causality in Antibody Design: The specificity of an antibody is not accidental; it is a direct result of the hapten design used for immunization.[10] When a hapten is synthesized by linking the carrier protein to a functional group on the target molecule, that site often becomes a critical part of the epitope. Antibodies raised this way will be highly sensitive to modifications at that position, explaining why methylation of Metribuzin's primary amine can drastically alter antibody binding.

Conclusion

The structural difference between Metribuzin and N-Methyl Metribuzin, though limited to a single methyl group, has profound implications for antibody recognition. This guide demonstrates that a quantitative assessment of cross-reactivity via competitive ELISA is not merely a validation step but a fundamental requirement for ensuring the scientific integrity of an immunoassay. By systematically characterizing the IC50 values for the parent compound and its relevant metabolites, researchers can select antibodies with the appropriate specificity for their application, thereby guaranteeing the generation of accurate, reliable, and defensible data.

References

  • Competitive Enzyme-Linked Immunosorbent Assay for the Determination of the Phenylurea Herbicide Chlortoluron in Water and Biological Fluids. PubMed. Available at: [Link]

  • Metribuzin metabolites in mammals and liver microsomal oxidase systems: identification, synthesis, and reactions. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Metribuzin (Ref: DPX G2504). AERU - University of Hertfordshire. Available at: [Link]

  • Competitive ELISA Protocol. Bio-Rad Antibodies. Available at: [Link]

  • Competitive ELISA protocol. St John's Laboratory. Available at: [Link]

  • A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody. PubMed Central. Available at: [Link]

  • Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. ResearchGate. Available at: [Link]

  • Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. US EPA. Available at: [Link]

  • Metribuzin. PubChem - NIH. Available at: [Link]

  • Metribuzin. Wikipedia. Available at: [Link]

  • Metribuzin. NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Protocol of Competition (Inhibition) ELISA. Creative Biolabs Antibody. Available at: [Link]

  • Developing Recombinant Anti Idiotypic Antibodies for PK/PD and Immunogenicity Assays. Bio-Rad Antibodies. Available at: [Link]

  • Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. MDPI. Available at: [Link]

  • Metribuzin Human Health Risk Assessment. Regulations.gov. Available at: [Link]

  • Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Determination of metribuzin content in pesticide formulations using electroanalytical methodology. SciSpace. Available at: [Link]

  • Occupational Exposure to Metribuzin and the Incidence of Cancer in the Agricultural Health Study. NIH. Available at: [Link]

  • Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. eScholarship.org. Available at: [Link]

  • Metribuzin-induced non-adverse liver changes result in rodent-specific non-adverse thyroid effects via uridine 5'-diphospho-glucuronosyltransferase (UDPGT, UGT) modulation. PubMed. Available at: [Link]

  • A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity. PMC - NIH. Available at: [Link]

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A Senior Application Scientist's Guide to Validating an LC-MS/MS Method for N-Methyl Metribuzin in a Novel Matrix

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Method Validation

In the landscape of analytical science, the introduction of a new matrix—be it a complex biological fluid in a clinical trial, a new crop type in environmental analysis, or a novel formulation in drug manufacturing—presents a significant challenge. The existing analytical methods, however well-established for other sample types, cannot be assumed to be fit-for-purpose in a new environment. Matrix components can interfere with analyte detection, suppress or enhance instrument response, and degrade the analyte, leading to inaccurate and unreliable data.

This guide addresses the validation of a quantitative analytical method for N-Methyl Metribuzin in a new, challenging matrix. N-Methyl Metribuzin (6-(1,1-Dimethylethyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one) is a known derivative and potential metabolite of Metribuzin, a widely used triazinone herbicide.[1][2][3] The accurate quantification of such compounds is critical for toxicological assessments, environmental monitoring, and ensuring food safety.

Our objective is to provide a comprehensive framework, grounded in internationally recognized guidelines, for validating an analytical method. This is not merely a procedural checklist but a narrative explaining the causality behind each experimental choice. The validation process itself is a self-validating system; each step is designed to demonstrate that the method is reliable, reproducible, and suitable for its intended purpose.[4][5] We will adhere to the principles laid out by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures, which provides a harmonized framework for ensuring data integrity across global regulatory submissions.[5][6][7][8]

Selecting the Right Tool: A Comparison of Analytical Technologies

The choice of analytical instrumentation is the foundation of any quantitative method. For a compound like N-Methyl Metribuzin, particularly in a complex matrix at potentially low concentrations, the choice of technology dictates the limits of what can be reliably achieved.

Technique Principle Strengths Weaknesses Suitability for N-Methyl Metribuzin
HPLC-UV Separation by liquid chromatography, detection by UV/Vis absorbance.Cost-effective, robust, widely available.Limited selectivity (co-eluting matrix components can interfere), lower sensitivity.Suitable for high-concentration samples or simple matrices. Likely insufficient for trace-level analysis in a new, complex matrix.[9][10]
GC-MS/MS Separation by gas chromatography, detection by tandem mass spectrometry.Excellent for volatile and thermally stable compounds. High selectivity.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.May be suitable, but the triazinone structure of N-Methyl Metribuzin might require derivatization, adding complexity and potential variability.[11]
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.High sensitivity and unparalleled selectivity, ideal for complex matrices. Analyzes a wide range of compounds without derivatization.Higher initial cost and complexity. Susceptible to matrix effects that must be controlled.Optimal Choice. Provides the necessary sensitivity and selectivity to detect and quantify N-Methyl Metribuzin at low levels, discriminating it from endogenous matrix components.[12][13][14]

Justification for Selection: We will proceed with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Its ability to selectively monitor specific precursor-to-product ion transitions for N-Methyl Metribuzin provides a high degree of certainty that the measured signal corresponds only to the analyte of interest, a critical requirement when working with an uncharacterized matrix.[12][13]

The Validation Workflow: A Framework for Trustworthiness

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[5][15] The following sections detail the experimental protocols for each core validation parameter as stipulated by ICH Q2(R2).[6][7][8]

Validation_Workflow cluster_prep Phase 1: Method Development & Preparation cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Reporting Dev Method Development (LC & MS Optimization) Protocol Write Validation Protocol (Define Acceptance Criteria) Dev->Protocol Reagents Prepare Certified Standards & Quality Controls (QCs) Protocol->Reagents Specificity Specificity & Matrix Effect Reagents->Specificity Begin Validation Experiments Linearity Linearity, Range, LOD/LOQ Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Stability Stability Robustness->Stability Report Compile Validation Report Stability->Report Conclusion Method is Fit for Purpose Report->Conclusion

Caption: High-level workflow for analytical method validation.

Specificity and Matrix Effect

Causality: The first step is to prove the method can measure only the analyte of interest. Specificity ensures that signals from other components in the matrix (metabolites, impurities, endogenous molecules) do not contribute to the final result.[6][16] In LC-MS/MS, this is closely tied to the matrix effect , where co-eluting compounds can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

Experimental Protocol:

  • Analyte-Free Matrix Screening: Analyze at least six independent sources of the new matrix (e.g., six different lots of plasma, six different plant extracts). Process these "blank" samples using the full analytical procedure.

  • Interference Check: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for N-Methyl Metribuzin at its expected retention time.

  • Matrix Factor Calculation:

    • Prepare two sets of samples: (A) N-Methyl Metribuzin spiked into a post-extraction blank matrix sample, and (B) N-Methyl Metribuzin in pure solvent.

    • The Matrix Factor (MF) is the ratio of the peak area of (A) to the peak area of (B). This should be determined at low and high concentrations.

    • An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used to correct for these effects. The IS-normalized MF should be calculated.

Acceptance Criteria:

  • The response in the blank matrix samples at the retention time of the analyte should be less than 20% of the response at the Limit of Quantitation (LOQ).

  • The coefficient of variation (CV%) of the IS-normalized matrix factor across the six matrix sources should be ≤15%.

Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Causality: This cluster of experiments establishes the working boundaries of the method. Linearity demonstrates a proportional relationship between analyte concentration and instrument response. The Range is the interval providing suitable levels of accuracy and precision.[6] The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision, while the LOD is the lowest concentration that can be reliably detected.[14]

Experimental Protocol:

  • Calibration Curve Preparation: Prepare a series of at least six non-zero calibration standards by spiking known amounts of N-Methyl Metribuzin into the new matrix. The concentration range should bracket the expected concentrations in real samples.

  • Analysis: Analyze the calibration standards in triplicate over at least three separate days.

  • Data Evaluation: Plot the instrument response (analyte peak area / internal standard peak area) against the nominal concentration.

  • LOD/LOQ Estimation:

    • Signal-to-Noise (S/N) Method: Determine the concentration that yields a S/N ratio of approximately 3 for LOD and 10 for LOQ.

    • Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • Linearity: The coefficient of determination (r²) for the calibration curve should be ≥ 0.995.

  • Range: The defined range must be supported by the accuracy and precision data.

  • LOQ: The analyte response at the LOQ should be at least 5 times the response of a blank sample. Accuracy and precision at the LOQ must meet the criteria defined in the following sections.

Table 1: Example Linearity Data

Concentration (ng/mL)Mean Response Ratio (n=3)
1.0 (LOQ)0.052
2.50.128
5.00.255
10.00.510
25.01.275
50.02.549
Regression Model y = 0.051x + 0.001
0.9992
Accuracy and Precision

Causality: Accuracy measures the closeness of the experimental result to the true value, while Precision measures the variability or scatter in the data.[16] They are the cornerstones of method reliability. We assess them at different levels: Repeatability (within-run precision) and Intermediate Precision (between-run precision).

Experimental Protocol:

  • QC Sample Preparation: Prepare Quality Control (QC) samples by spiking N-Methyl Metribuzin into the new matrix at a minimum of four concentration levels:

    • LOQ

    • Low QC (approx. 3x LOQ)

    • Mid QC

    • High QC (approx. 80% of the highest calibration standard)

  • Analysis:

    • Repeatability: Analyze at least five replicates of each QC level in a single analytical run.

    • Intermediate Precision: Analyze the same QC levels on at least three different days, with different analysts or on different instruments if possible.

  • Calculation:

    • Accuracy: Expressed as percent recovery: (Mean Measured Concentration / Nominal Concentration) * 100.

    • Precision: Expressed as the relative standard deviation (RSD%) or coefficient of variation (CV%): (Standard Deviation / Mean) * 100.

Acceptance Criteria (Typical for Bioanalytical Methods):

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LOQ).

  • Precision: The RSD% should not exceed 15% (20% at the LOQ).

Table 2: Example Accuracy & Precision Summary

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Recovery)Precision (RSD%) - RepeatabilityPrecision (RSD%) - Intermediate
LOQ1.01.08108.0%9.5%13.2%
Low3.02.9197.0%6.8%8.5%
Mid20.020.8104.0%4.1%5.9%
High40.038.997.3%3.5%4.8%

Detailed Experimental Workflow: Sample Preparation and LC-MS/MS Analysis

A robust method relies on a well-defined and reproducible procedure. The following outlines a hypothetical but detailed workflow for this analysis.

Sample Preparation: Solid Phase Extraction (SPE)

Causality: The goal of sample preparation is to remove interfering matrix components and concentrate the analyte, improving method sensitivity and robustness. SPE is a powerful technique that achieves this by selectively retaining the analyte on a solid sorbent while matrix interferences are washed away.

SPE_Workflow start Start: Matrix Sample (e.g., 1 mL) add_is Add Internal Standard start->add_is load Load Sample onto Cartridge add_is->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash1 Wash 1: Remove Polar Interferences (e.g., 5% Methanol in Water) load->wash1 wash2 Wash 2: Remove Non-Polar Interferences (e.g., 20% Methanol in Water) wash1->wash2 elute Elute Analyte (e.g., 90% Methanol) wash2->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase (e.g., 100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Detailed workflow for Solid Phase Extraction (SPE).

Step-by-Step Protocol:

  • Sample Pre-treatment: To a 1 mL aliquot of the matrix, add 20 µL of the internal standard working solution. Vortex briefly.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences. Follow with a second wash using 1 mL of 20% methanol in water.

  • Elution: Elute the N-Methyl Metribuzin and internal standard from the cartridge using 1 mL of 90% methanol in water into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

Table 3: Instrumental Conditions

ParameterSettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmC18 is a good starting point for retaining moderately non-polar compounds like N-Methyl Metribuzin.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for positive mode electrospray ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient10% B to 95% B over 3 minA standard gradient to ensure elution of the analyte and cleaning of the column.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp40°CImproves peak shape and reduces viscosity.
Injection Vol5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), PositiveThe triazinone structure with amino groups is readily protonated.
MRM Transition (Analyte)e.g., m/z 229.1 -> 173.1Hypothetical values. Precursor ion [M+H]+ to a stable product ion.
MRM Transition (IS)e.g., m/z 234.1 -> 178.1Stable isotope-labeled internal standard transitions.
Dwell Time50 msBalances sensitivity with the number of points across the peak.
Collision EnergyOptimized for each transitionThe energy required to produce the most abundant product ion.

Conclusion: A Foundation of Data Integrity

Following the successful completion of these validation experiments, a comprehensive validation report should be compiled. This document serves as the official record demonstrating that the analytical method for N-Methyl Metribuzin in the new matrix is scientifically sound and fit for its intended purpose.[17] By adhering to the principles of causality and scientific integrity outlined in this guide and grounding the work in authoritative guidelines from bodies like the ICH, researchers can ensure the highest level of confidence in their analytical data. This rigorous approach is not just a regulatory hurdle; it is the bedrock of quality science.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Analytical Method Validation: Mastering FDA Guidelines . Simplicable. [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation . EPTRI. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration (FDA). [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation . gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . C&P Consulting. [Link]

  • Bioanalytical method validation emea . Slideshare. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]

  • Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation . Asian Journal of Chemistry. [Link]

  • Analytical method for metribuzin and its transformation products in soil . U.S. Environmental Protection Agency (EPA). [Link]

  • HPLC Methods for analysis of Metribuzin . HELIX Chromatography. [Link]

  • Analytical method for metribuzin and its transformation products in water . U.S. Environmental Protection Agency (EPA). [Link]

  • Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry . MDPI. [Link]

  • M17 (4-methyl-DADK-metribuzin) . PubChem. [Link]

  • Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation . Trade Science Inc. [Link]

  • Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography-Tandem Mass Spectrometry . PubMed. [Link]

Sources

A Guide to Establishing Robust Inter-Laboratory Quantification of N-Methyl Metribuzin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of environmental monitoring and agricultural research, the precise and accurate quantification of pesticide residues is paramount. N-Methyl Metribuzin, a metabolite and potential impurity in the synthesis of the widely used herbicide Metribuzin, requires rigorous analytical scrutiny.[1][2] This guide provides a comprehensive framework for establishing a validated analytical method for N-Methyl Metribuzin and outlines a proposed inter-laboratory comparison study to ensure data uniformity and reliability across different analytical facilities. As direct inter-laboratory studies for N-Methyl Metribuzin are not widely published, this document leverages established methodologies for the parent compound, Metribuzin, and its other metabolites, providing a scientifically sound pathway for method validation and comparison.[3][4]

The principles outlined herein are grounded in internationally recognized standards, including those from the International Union of Pure and Applied Chemistry (IUPAC) and the Organisation for Economic Co-operation and Development (OECD), to ensure the highest level of scientific integrity and trustworthiness.[5][6]

The Critical Role of Inter-Laboratory Comparison

Before disseminating an analytical method for widespread use, its performance must be evaluated across multiple laboratories. This process, known as an inter-laboratory comparison or proficiency testing, serves several critical functions:

  • Method Validation: It provides a robust assessment of a method's reproducibility and transferability.

  • Performance Evaluation: It allows individual laboratories to assess their analytical performance against their peers.

  • Harmonization of Results: It ensures that data generated by different laboratories are comparable, a cornerstone of regulatory acceptance and collaborative research.

A typical inter-laboratory study involves a coordinating laboratory preparing and distributing identical, homogeneous samples to participating laboratories for analysis. The results are then statistically analyzed to determine the method's precision and accuracy under real-world conditions.

Proposed Analytical Methodology for N-Methyl Metribuzin Quantification

The following methodology is adapted from validated methods for Metribuzin and its metabolites and is proposed as a starting point for the quantification of N-Methyl Metribuzin in soil and water matrices.[3][4][7]

Reagents and Materials
  • Reference Standard: N-Methyl Metribuzin certified reference material (CRM) is essential for calibration and spiking experiments.[5][6][8]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium formate, anhydrous magnesium sulfate, and sodium chloride.

  • Solid-Phase Extraction (SPE) or QuEChERS supplies: Depending on the chosen sample preparation method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often favored for its simplicity and efficiency in pesticide residue analysis.[9][10]

Sample Preparation: A Modified QuEChERS Approach

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. A modified QuEChERS protocol is recommended for its broad applicability to various environmental matrices.[4][10]

Step-by-Step Protocol for Soil Samples:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and an appropriate volume of N-Methyl Metribuzin spiking solution (for recovery experiments).

  • Add internal standard solution to correct for matrix effects and variations in extraction efficiency.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate for cleanup.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for its high sensitivity and selectivity in quantifying pesticide residues at low concentrations.[11][12]

Table 1: Proposed LC-MS/MS Parameters for N-Methyl Metribuzin Analysis

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Elution Optimized for separation of N-Methyl Metribuzin from matrix components
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) in positive mode
MS/MS Transitions Precursor ion and at least two product ions for quantification and confirmation

Rationale for Parameter Selection: A C18 column is a robust choice for retaining moderately polar compounds like N-Methyl Metribuzin.[13] The use of formic acid and ammonium formate in the mobile phase aids in protonation and improves ionization efficiency in positive ESI mode. Multiple reaction monitoring (MRM) with at least two transitions provides high selectivity and confirmation of the analyte's identity, a requirement by many regulatory guidelines.[3]

Designing an Inter-Laboratory Comparison Study for N-Methyl Metribuzin

The following framework, based on IUPAC and OECD guidelines, outlines the key steps for conducting a successful inter-laboratory study.[5][14][15]

Caption: Workflow for an Inter-laboratory Comparison Study.

Statistical Analysis of Results

The performance of each laboratory is typically evaluated using z-scores, which are calculated as:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory

  • X is the assigned value (often the consensus mean or a value determined by a reference laboratory)

  • σ is the target standard deviation for proficiency assessment

A z-score between -2 and 2 is generally considered satisfactory.

Expected Method Performance Characteristics

Based on similar validated methods for Metribuzin, the proposed analytical method for N-Methyl Metribuzin is expected to meet the following performance criteria.[11][12]

Table 2: Target Performance Characteristics for N-Methyl Metribuzin Quantification

ParameterTarget Value
Linearity (r²) > 0.99
Limit of Detection (LOD) < 0.01 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.03 mg/kg
Accuracy (Recovery) 70 - 120%
Precision (RSDr) < 20%

These target values are in line with the requirements of many regulatory bodies for pesticide residue analysis.

Conclusion

While a dedicated inter-laboratory comparison study for N-Methyl Metribuzin has yet to be widely published, a robust framework for its establishment exists. By adapting validated methods for the parent compound and adhering to international guidelines for method validation and proficiency testing, the analytical community can develop a reliable and reproducible method for the quantification of this important analyte. This guide provides the necessary steps and rationale to initiate such an endeavor, ultimately contributing to more accurate and harmonized data in environmental and agricultural sciences.

References

  • U.S. Environmental Protection Agency. (2015). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111)
  • U.S. Environmental Protection Agency. (2015). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111) in soil using LC/MS/MS.
  • Swarna, C., Babu Naidu, K., & Naidu, N. V. S. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2657-2660.
  • GalChimia. N-Methyl Metribuzin. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Metribuzin. [Link]

  • Stojanović, Z. D., et al. (2018). Determination of metribuzin content in pesticide formulations using electroanalytical methodology. APTEFF, 49, 43-51.
  • Shabeer, T. P. P., et al. (2021). Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography-Tandem Mass Spectrometry.
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • ResearchGate. (2021). Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency.
  • MDPI. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2024). Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid‐Base Regulation Strategy. [Link]

  • O'Donovan, R. (2000). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
  • Semantic Scholar. (2014). A comparison of five analytical methods for metribuzin residue determination in soil. [Link]

  • ZeptoMetrix. Proficiency Testing in Laboratory. [Link]

  • Google Patents. (2020). Method for synthesizing metribuzin.
  • USDA ARS. (1997).
  • National Institutes of Health. (2022). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry. [Link]

  • Arkansas Cooperative Extension Service. (2024). Metribuzin Tolerance Testing of Soybean Varieties.
  • UT Crops News. (2013). Metribuzin Tolerance Testing in Soybean. [Link]

  • IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855.
  • IUPAC. (1995). Protocol for the design, conduct and interpretation of method-performance studies. Pure and Applied Chemistry, 67(2), 331-343.

Sources

A Comparative Toxicological Profile: Metribuzin and its N-Methyl Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth toxicological comparison between the widely used triazine herbicide, Metribuzin, and its N-methyl derivative. As the environmental fate and metabolic pathways of parent compounds are critical to understanding their overall toxicological impact, this document synthesizes available data to offer a nuanced perspective for the scientific community. We will delve into the established toxicological endpoints for Metribuzin and contrast this with the available data for its metabolites, providing context for risk assessment and future research.

Chemical Identity and Structural Comparison

Metribuzin is a selective herbicide used to control grassy and broadleaf weeds in a variety of crops.[1] Its chemical structure is characterized by a triazinone ring. N-Methyl Metribuzin, a metabolite, represents a modification of this core structure. Understanding this structural relationship is fundamental to predicting potential differences in toxicological activity and metabolic breakdown.

Metribuzin: 4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one

N-Methyl Metribuzin: The precise public documentation for N-Methyl Metribuzin is limited; however, it is understood to be a metabolite of Metribuzin. The study of Metribuzin's environmental degradates, such as deaminodeketo-metribuzin (DADK), is an active area of research.[2]

Comparative Toxicological Assessment

The toxicological profile of a chemical is a multi-faceted characterization of its potential to cause harm. Below, we compare the known profile of Metribuzin with available information on its metabolites.

Acute Toxicity

Acute toxicity assesses the adverse effects of a substance from a single exposure or multiple exposures over a short period (usually 24 hours).[3] The median lethal dose (LD50) is a common measure, representing the dose required to be fatal to 50% of a test population.

Metribuzin itself is classified as slightly toxic via the oral route and practically non-toxic through dermal exposure.[1][4] Studies have established a range of oral LD50 values in different species.[1][5] In contrast, research indicates that the environmental degradates of Metribuzin can exhibit higher acute toxicity.[2] One study noted that the LD50 values for these degradates ranged from 266 to 2000 mg/kg, in some cases lower (indicating higher toxicity) than the parent compound's LD50 of 2200 mg/kg in the same study.[2]

Compound Endpoint Species Value (mg/kg) Toxicity Class
Metribuzin Oral LD50Rat1090 - 2300[1][5]EPA Class III (Slightly Toxic)[1][4]
Oral LD50Mouse700[1][5]-
Oral LD50Guinea Pig245 - 274[1][5]-
Dermal LD50Rabbit> 2,000 to 20,000[1][6]EPA Class IV (Practically Non-toxic)[4]
Metribuzin Degradates Oral LD50Rat266 - 2000[2]Low to Moderate

High exposure to Metribuzin in rats has been observed to cause narcosis and labored breathing.[1][5]

Chronic Toxicity

Chronic toxicity studies evaluate the adverse effects of repeated or long-term exposure to a substance. Key values derived from these studies include the No-Observed-Adverse-Effect-Level (NOAEL) and the Acceptable Daily Intake (ADI), which is a measure of the amount of a specific substance in food or drinking water that can be ingested daily over a lifetime without an appreciable health risk.

For Metribuzin, chronic exposure in animal studies has been linked to effects on the liver, thyroid, and kidneys at higher doses.[1][7][8] In 2-year feeding studies, a NOAEL of 5 mg/kg/day in rats and 2.5 mg/kg/day in dogs was established.[1] The Australian ADI for Metribuzin is set at 0.02 mg/kg/day.[9]

Compound Endpoint Species Value Observed Effects at Higher Doses
Metribuzin 2-Year NOAELRat5 mg/kg/day[1]Enlarged liver and thyroid glands[1]
2-Year NOAELDog2.5 mg/kg/day[1]Increased mortality, liver dysfunction, changes in thyroid weight[1][7]
ADIHuman0.02 mg/kg/day[9]-
Carcinogenicity

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer over the lifespan of an animal.[10][11][12][13] Metribuzin has been classified by the U.S. Environmental Protection Agency (EPA) as a Group D chemical, meaning it is "not classifiable as to human carcinogenicity."[4][7] This classification is due to inadequate data from animal bioassays and a lack of human data.[4] Two-year feeding studies in rats and mice did not show an increase in tumor incidence.[4][7]

Genotoxicity

Genotoxicity assays are used to determine if a substance can damage genetic material (DNA). The results for Metribuzin's genotoxicity have been inconsistent across various studies.[4] While some in vivo and in vitro tests have returned negative results, others have shown positive findings for DNA adduct formation and sister chromatid exchanges in human lymphocytes when a metabolic mixture is present.[4] One study reported that Metribuzin could cause a significant increase in DNA damage in Rana catesbeiana tadpoles.[4]

Reproductive and Developmental Toxicity

These studies investigate the potential for a substance to interfere with reproduction or normal development. For Metribuzin, the available data suggests that it is unlikely to cause reproductive or teratogenic (birth defect) effects under normal conditions.[1] Developmental effects in rats and rabbits, such as reduced fetal body weight, were generally observed only at doses that were also toxic to the mother.[1][7] A three-generation study in rats showed no impact on reproduction at the highest dose tested (15 mg/kg/day).[1]

Experimental Methodologies in Toxicology

To ensure the reliability and comparability of toxicological data, standardized protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Workflow for Toxicological Assessment

The assessment of a new chemical entity typically follows a tiered approach, starting with acute toxicity and moving towards more complex, long-term studies.

G cluster_0 Initial Screening cluster_1 Sub-chronic & Developmental cluster_2 Long-term Assessment Acute Oral Toxicity (OECD 401/423) Acute Oral Toxicity (OECD 401/423) Genotoxicity (Ames Test, OECD 471) Genotoxicity (Ames Test, OECD 471) Acute Oral Toxicity (OECD 401/423)->Genotoxicity (Ames Test, OECD 471) Repeated Dose 90-day Study (OECD 408) Repeated Dose 90-day Study (OECD 408) Genotoxicity (Ames Test, OECD 471)->Repeated Dose 90-day Study (OECD 408) If negative Developmental Toxicity (OECD 414) Developmental Toxicity (OECD 414) Repeated Dose 90-day Study (OECD 408)->Developmental Toxicity (OECD 414) Chronic Toxicity (OECD 452) Chronic Toxicity (OECD 452) Developmental Toxicity (OECD 414)->Chronic Toxicity (OECD 452) Further investigation Carcinogenicity (OECD 451) Carcinogenicity (OECD 451) Chronic Toxicity (OECD 452)->Carcinogenicity (OECD 451)

Caption: A tiered workflow for toxicological assessment of a chemical.

Protocol Spotlight: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[14][15][16][17]

Objective: To detect point mutations (base substitutions and frameshifts) induced by a test chemical in specific strains of Salmonella typhimurium and Escherichia coli.[14]

Methodology:

  • Strain Selection: At least five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102) to detect different types of mutations.[15]

  • Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[14]

  • Exposure: The bacterial strains are exposed to the test substance across a range of concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the amino acid the specific strain requires for growth (e.g., histidine for S. typhimurium).

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted and compared to a negative control. A dose-dependent increase in revertant colonies suggests a mutagenic potential.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Growth & Selection cluster_3 Analysis A Bacterial Strains (e.g., S. typhimurium) D Mix & Pre-incubate A->D B Test Compound B->D C S9 Mix (Metabolic Activation) C->D E Plate on Minimal Agar D->E F Incubate (48-72h) E->F G Count Revertant Colonies F->G H Compare to Control G->H

Caption: Experimental workflow for the Ames Test (OECD 471).

Conclusion and Future Directions

The toxicological profile of Metribuzin is well-characterized, indicating slight acute toxicity and no strong evidence of carcinogenicity or reproductive toxicity under typical exposure scenarios. However, chronic exposure to high doses can lead to adverse effects on the liver and thyroid.

A significant knowledge gap exists for the specific toxicological profile of N-Methyl Metribuzin and other metabolites. The preliminary data suggesting that environmental degradates of Metribuzin could be more acutely toxic than the parent compound underscores the importance of a comprehensive risk assessment that includes major metabolites. Future research should prioritize the isolation and toxicological characterization of these metabolites to fully understand the environmental and human health risks associated with Metribuzin use.

References

  • OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals - Policy Commons.
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  • METRIBUZIN - EXTOXNET PIP.
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  • Occupational Exposure to Metribuzin and the Incidence of Cancer in the Agricultural Health Study - NIH.
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  • Metribuzin Toxicological Summary Sheet Minnesota Department of Health September 30, 2013.
  • METRIBUZIN 75DF SAFETY DATA SHEET Page 1 of 5 - RedEagle International.
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  • OECD Test Guideline 414.
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  • Sabakem Metribuzin 750 WG Herbicide.
  • STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING.
  • OECD guideline on development toxicity updated | Food Packaging Forum.
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  • Test No. 451: Carcinogenicity Studies - OECD.
  • Test No. 401: Acute Oral Toxicity - OECD.
  • Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar.
  • Metribuzin - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Metribuzin (Ref: DPX G2504) - AERU - University of Hertfordshire.
  • Metribuzin Human Health Risk Assessment DP No. D432005 UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 MEMO - Regulations.gov.
  • GLP OECD 471 Ames Test - Scantox.
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  • Genetic toxicity: Bacterial reverse mutation test (OECD 471) - Biosafe.
  • Bacterial Reverse Mutation Test (Ames Test, OECD 471) - Creative Bioarray.
  • Understanding GLP Carcinogenicity Studies: OECD 451 & 116 - Quantics Biostatistics.
  • Validation of Traditional Methods of Genotoxicity with Liver Tyrosine Aminotransferase Activity Induced by Metribuzin Treatment - Hilaris Publisher.
  • Test No. 401: Acute Oral Toxicity - New York University.
  • OECD 401: Acute Oral Toxicity Guide | PDF - Scribd.
  • (PDF) FIRST CASE REPORT ON METRIBUZINE, AN HERBICIDE SUICIDAL POISONING, PRESENTED WITH FATAL METABOLIC ACIDOSIS, ACUTE RENAL FAILURE, AND HYPOKALEMIA. - ResearchGate.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Safety Data Sheet - Genfarm.

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A Comparative Guide to the Soil Adsorption Behavior of N-Methyl Metribuzin and Metribuzin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the soil adsorption characteristics of the triazinone herbicide Metribuzin and its N-methylated analogue, N-Methyl Metribuzin. This document is intended for researchers, environmental scientists, and professionals in the agrochemical industry to elucidate the potential environmental fate and efficacy differences stemming from a single methylation event.

Introduction: The Significance of a Methyl Group

Metribuzin is a widely utilized selective herbicide effective against a broad spectrum of annual grasses and broadleaf weeds.[1] Its mode of action involves the inhibition of Photosystem II in the photosynthetic pathway.[1] The environmental behavior of Metribuzin, particularly its interaction with soil, is a critical determinant of its efficacy, potential for leaching into groundwater, and overall persistence.[2]

N-Methyl Metribuzin, a derivative of Metribuzin, features a methyl group attached to the amino group of the triazinone ring.[3][4] While it can be formed as an impurity during the synthesis of Metribuzin, its distinct chemical structure suggests a potential alteration in its physicochemical properties and, consequently, its interaction with soil matrices.[5] This guide will explore these differences, drawing upon established principles of soil science and chemical behavior.

Chemical Structures and Physicochemical Properties: A Tale of Two Molecules

The seemingly minor addition of a methyl group to the nitrogen atom of Metribuzin can induce significant changes in its physical and chemical properties. These properties, in turn, govern the extent of its adsorption to soil particles.

G cluster_metribuzin Metribuzin cluster_n_methyl_metribuzin N-Methyl Metribuzin Metribuzin C8H14N4OS Metribuzin_structure N_Methyl_Metribuzin C9H16N4OS N_Methyl_Metribuzin_structure

Caption: Chemical structures of Metribuzin and N-Methyl Metribuzin.

Table 1: Comparison of Physicochemical Properties

PropertyMetribuzinN-Methyl MetribuzinRationale for Predicted Differences
Molecular Formula C8H14N4OS[6]C9H16N4OS[4]Addition of a CH2 group.
Molecular Weight 214.29 g/mol [6]228.31 g/mol [4]Increased mass due to the methyl group.
Water Solubility 1050 - 1200 mg/L[2][7]Likely lowerN-methylation of amides can disrupt intermolecular hydrogen bonding with water, potentially decreasing solubility.[8][9]
Log Kow (Octanol-Water Partition Coefficient) 1.6 - 1.7[2][6]Likely higherThe addition of a hydrophobic methyl group is expected to increase the compound's lipophilicity.[8][10]
pKa 1.0[6]Likely lowerN-methylation of amines generally leads to a slight reduction in basicity (pKa).[8]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 30 - 1100 cm³/g (highly variable with soil type)[11]Predicted to be higherIncreased lipophilicity (higher Log Kow) generally correlates with stronger adsorption to soil organic matter.

Comparative Soil Adsorption Behavior: An Inferential Analysis

Metribuzin's Adsorption Profile:

The adsorption of Metribuzin in soil is a complex process influenced by several factors:

  • Soil Organic Matter (SOM): A primary driver of Metribuzin adsorption. Hydrophobic interactions between the herbicide and SOM are significant.

  • Clay Content: Clay minerals can contribute to adsorption through various mechanisms, including cation exchange and surface complexation.

  • Soil pH: Metribuzin is a weak base, and its charge state is influenced by soil pH. At lower pH values, it can become protonated, potentially increasing its adsorption to negatively charged clay particles.[8]

Predicted Adsorption Behavior of N-Methyl Metribuzin:

The introduction of a methyl group on the nitrogen atom is expected to alter the adsorption dynamics in the following ways:

  • Increased Hydrophobicity: The most significant predicted change is an increase in lipophilicity (higher Log Kow). This would likely lead to stronger hydrophobic partitioning into soil organic matter . Consequently, N-Methyl Metribuzin is expected to have a higher Koc value than Metribuzin, indicating a greater tendency to be adsorbed in soils with higher organic carbon content.

  • Reduced Hydrogen Bonding: The replacement of a hydrogen atom with a methyl group on the amino nitrogen eliminates a potential hydrogen bond donor site. This could reduce its ability to form hydrogen bonds with polar functional groups on soil organic matter and clay surfaces, potentially counteracting the effect of increased hydrophobicity to some extent.

  • Steric Hindrance: The presence of the methyl group may introduce steric hindrance, which could slightly impede the molecule's ability to interact with certain binding sites on soil colloids.

Overall, the increased hydrophobicity of N-Methyl Metribuzin is anticipated to be the dominant factor, leading to a higher overall soil adsorption compared to Metribuzin. This stronger adsorption would likely result in reduced mobility in the soil profile and potentially lower bioavailability for plant uptake and microbial degradation.

Experimental Protocol: Batch Equilibrium Study for Soil Adsorption

To empirically determine and compare the soil adsorption coefficients of these two compounds, a standardized batch equilibrium study is the recommended methodology. This protocol is widely accepted for assessing the partitioning of organic compounds between soil and water.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep Soil Preparation (sieved, air-dried) Weigh_Soil Weigh soil into centrifuge tubes Soil_Prep->Weigh_Soil Solution_Prep Herbicide Stock Solution Preparation Add_Solution Add herbicide solutions of varying concentrations Solution_Prep->Add_Solution Weigh_Soil->Add_Solution Equilibrate Equilibrate on shaker (e.g., 24 hours) Add_Solution->Equilibrate Centrifuge Centrifuge to separate soil and supernatant Equilibrate->Centrifuge Analyze_Supernatant Analyze supernatant for herbicide concentration (HPLC) Centrifuge->Analyze_Supernatant Calculate_Adsorbed Calculate amount of herbicide adsorbed to soil Analyze_Supernatant->Calculate_Adsorbed Plot_Isotherm Plot adsorption isotherm (Ce vs. Cs) Calculate_Adsorbed->Plot_Isotherm Model_Fit Fit data to Freundlich or Langmuir models Plot_Isotherm->Model_Fit

Caption: Experimental workflow for a batch equilibrium study.

Step-by-Step Methodology:

  • Soil Preparation:

    • Collect a representative soil sample and air-dry it.

    • Gently crush the soil to break up aggregates and sieve it through a 2-mm mesh to remove large debris.

    • Characterize the soil for key properties such as pH, organic carbon content, and particle size distribution.

  • Solution Preparation:

    • Prepare stock solutions of Metribuzin and N-Methyl Metribuzin in a suitable solvent (e.g., methanol) and then prepare a series of aqueous working solutions of known concentrations in a 0.01 M CaCl2 background solution. The CaCl2 solution helps to maintain a constant ionic strength and flocculate clay particles.

  • Adsorption Experiment:

    • Accurately weigh a known amount of the prepared soil (e.g., 2 g) into a series of centrifuge tubes.

    • Add a known volume (e.g., 10 mL) of the respective herbicide working solutions to the tubes, creating a range of initial concentrations. Include control samples with no herbicide and no soil.

    • Securely cap the tubes and place them on a laboratory shaker. Equilibrate the samples for a predetermined time (typically 24 hours) at a constant temperature to reach equilibrium.

  • Sample Analysis:

    • After equilibration, centrifuge the tubes at a high speed to separate the soil from the aqueous phase (supernatant).

    • Carefully collect an aliquot of the supernatant from each tube.

    • Analyze the concentration of the herbicide remaining in the supernatant (Ce) using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the amount of herbicide adsorbed to the soil (Cs) by subtracting the amount remaining in the solution from the initial amount added.

    • Plot the adsorption isotherm by graphing Cs (amount adsorbed per unit mass of soil) against Ce (equilibrium concentration in solution).

    • Fit the adsorption data to established isotherm models, such as the Freundlich and Langmuir equations, to determine the adsorption coefficients (e.g., Kf and 1/n for Freundlich, or qmax and KL for Langmuir).

Conclusion

The addition of a methyl group to the Metribuzin molecule to form N-Methyl Metribuzin is predicted to significantly influence its environmental behavior. The anticipated increase in lipophilicity suggests that N-Methyl Metribuzin will exhibit stronger adsorption to soil organic matter compared to its parent compound. This would likely lead to reduced mobility and bioavailability in the soil environment. While direct comparative experimental data is needed for confirmation, the principles of chemical structure-activity relationships provide a strong basis for these predictions. The outlined batch equilibrium study protocol offers a robust framework for empirically validating these hypotheses and quantifying the differences in soil adsorption between these two triazinone herbicides.

References

  • Adsorption, Mobility, and Efficacy of Metribuzin as Influenced by Soil Properties. Weed Science, Cambridge University Press. Available at: [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. SDDC. Available at: [Link]

  • Adsorption Behavior and Residue Degradation of Triazine Herbicides in Soil Amended with Rice Straw Biochar. MDPI. Available at: [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. Available at: [Link]

  • The Fate of Select Pesticides in the Aquatic Environment. EPA NEPIs. Available at: [Link]

  • M17 (4-methyl-DADK-metribuzin) | C8H13N3O2 | CID 139595187. PubChem. Available at: [Link]

  • Absorption of Soil-Applied Herbicides. Iowa State University Extension and Outreach. Available at: [Link]

  • Metribuzin. Wikipedia. Available at: [Link]

  • Adsorption Behavior and Residue Degradation of Triazine Herbicides in Soil Amended with Rice Straw Biochar. ResearchGate. Available at: [Link]

  • Metribuzin (Ref: DPX G2504). AERU, University of Hertfordshire. Available at: [Link]

  • The fate of pesticide in the environment. ResearchGate. Available at: [Link]

  • Health Effects Support Document for Metribuzin. U.S. Environmental Protection Agency. Available at: [Link]

  • Metribuzin | C8H14N4OS | CID 30479. PubChem. Available at: [Link]

  • Environmental fate and exposure; neonicotinoids and fipronil. PMC, NIH. Available at: [Link]

  • Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid‐Base Regulation Strategy. ResearchGate. Available at: [Link]

  • Hazardous Compounds Formed with Pesticide Use, Studies Find, But Overlooked in Safety Reviews. Beyond Pesticides. Available at: [Link]

  • Environmental fate of pesticides. GCSAA. Available at: [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed. Available at: [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. Available at: [Link]

  • Herbicide stress-induced DNA methylation changes in two Zea mays inbred lines differing in Roundup® resistance. PMC, NIH. Available at: [Link]

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Validating Biomarkers for Metribuzin Exposure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Scientific Community on the Selection and Validation of Metribuzin Metabolites as Exposure Biomarkers

In the realm of environmental and occupational health, the accurate assessment of pesticide exposure is paramount. Metribuzin, a widely used triazinone herbicide, has been the subject of numerous toxicological studies.[1][2] Consequently, the identification of reliable biomarkers to monitor human exposure is a critical scientific objective. This guide provides a comprehensive comparison of the primary urinary metabolites of metribuzin as potential biomarkers, offering a scientifically grounded framework for their validation and use in research and drug development settings.

Addressing the Nomenclature: The Case of "N-Methyl Metribuzin"

Initial inquiries into biomarkers for metribuzin exposure may encounter the term "N-methyl metribuzin." However, a thorough review of the scientific literature reveals that the primary metabolic pathways of metribuzin in mammals do not lead to the formation of a significant N-methylated metabolite. Instead, the key biotransformation products are desamino-metribuzin (DA) , diketo-metribuzin (DK) , and desamino-diketo-metribuzin (DADK) .[3][4] It is therefore likely that "N-methyl metribuzin" is a misnomer, and researchers should focus their efforts on the validation of these scientifically recognized metabolites.

The Metabolic Fate of Metribuzin: A Pathway to Potential Biomarkers

Following exposure, metribuzin undergoes a series of metabolic transformations in the body before being excreted. Understanding this pathway is fundamental to selecting the most appropriate biomarker. The primary routes of metribuzin metabolism involve deamination and oxidation, leading to the formation of its major metabolites. In mammals, approximately 90% of a metribuzin dose is eliminated within 96 hours, with excretion occurring in roughly equal amounts through urine and feces.[5]

The metabolic cascade of metribuzin is a critical consideration for biomarker selection. The following diagram illustrates the transformation of the parent compound into its principal metabolites.

Metribuzin_Metabolism Metribuzin Metribuzin DA Desamino-metribuzin (DA) Metribuzin->DA Deamination DK Diketo-metribuzin (DK) Metribuzin->DK Oxidation DADK Desamino-diketo-metribuzin (DADK) DA->DADK Oxidation DK->DADK Deamination Biomarker_Validation_Workflow cluster_discovery Phase 1: Discovery & Characterization cluster_analytical Phase 2: Analytical Validation cluster_clinical Phase 3: Clinical Validation & Utility A Identify Potential Biomarkers (e.g., DA, DK, DADK) B Characterize Metabolic Pathway A->B C Develop & Optimize Assay (e.g., LC-MS/MS) B->C D Assess Assay Performance: - Accuracy - Precision - Sensitivity - Specificity C->D E Correlate Biomarker Levels with Exposure Data D->E F Establish Dose-Response Relationship E->F G Assess Clinical Utility in Exposure Monitoring Studies F->G

A generalized workflow for the validation of an exposure biomarker.

Experimental Protocols: A Step-by-Step Guide to Metabolite Analysis

The accurate quantification of metribuzin metabolites in biological matrices is crucial for biomarker validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis, offering high sensitivity and specificity.

Protocol: Quantification of Metribuzin Metabolites in Urine using LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate the metabolites from the urine matrix and remove interfering substances.

  • Steps:

    • Acidify a 1 mL urine sample to a pH of approximately 3-4 with formic acid.

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of acidified deionized water.

    • Load the acidified urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of acidified deionized water, followed by 3 mL of methanol to remove polar interferences.

    • Elute the metabolites with 3 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Objective: To separate and quantify the individual metabolites.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each metabolite must be optimized. For example:

      • Metribuzin: m/z 215.1 → 187.1

      • Desamino-metribuzin (DA): m/z 200.1 → 172.1

      • Diketo-metribuzin (DK): m/z 185.1 → 156.1

      • Desamino-diketo-metribuzin (DADK): m/z 170.1 → 142.0 [6][7] * Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

3. Data Analysis and Quantification

  • Objective: To determine the concentration of each metabolite in the original urine sample.

  • Steps:

    • Generate a calibration curve using a series of known concentrations of analytical standards for each metabolite.

    • Integrate the peak areas of the MRM transitions for each metabolite in the samples and standards.

    • Calculate the concentration of each metabolite in the samples by interpolating their peak areas against the calibration curve.

    • Correct for the initial sample volume and any dilution factors.

Conclusion and Future Directions

The validation of sensitive and specific biomarkers is essential for accurately assessing human exposure to metribuzin. While the term "N-methyl metribuzin" appears to be a misnomer, the primary metabolites—desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK)—present viable candidates for biomarker development. The analytical methodologies, particularly LC-MS/MS, provide the necessary tools for their precise quantification in biological samples.

Future research should focus on conducting comprehensive human exposure studies to establish a clear correlation between the levels of these urinary metabolites and the extent of metribuzin exposure. Furthermore, comparative studies are needed to determine which of these metabolites, or a combination thereof, serves as the most reliable and robust biomarker. By following a rigorous validation framework, the scientific community can establish a gold standard for monitoring metribuzin exposure, ultimately contributing to improved public and occupational health.

References

  • Bleeke, M. S., & Casida, J. E. (1984). Metribuzin metabolites in mammals and liver microsomal oxidase systems: identification, synthesis, and reactions. Journal of Agricultural and Food Chemistry, 32(4), 749–757. [Link]

  • EXTOXNET. (1996). Metribuzin. Extension Toxicology Network. [Link]

  • Hoppin, J. A., et al. (2013). Occupational Exposure to Metribuzin and the Incidence of Cancer in the Agricultural Health Study. Environmental Health Perspectives, 121(8), 912-918. [Link]

  • U.S. Environmental Protection Agency. (2017). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA. [Link]

  • U.S. Environmental Protection Agency. (2003). Health Effects Support Document for Metribuzin. EPA. [Link]

  • U.S. Environmental Protection Agency. (2017). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA. [Link]

  • Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Molecules, 27(23), 8201. [Link]

  • PubChem. Metribuzin. National Center for Biotechnology Information. [Link]

  • European Food Safety Authority. (2023). Peer review of the pesticide risk assessment of the active substance metribuzin. EFSA Journal, 21(8), e08194. [Link]

  • Hassan, A. A., et al. (2020). Biochemical and cytotoxic effect metribuzin herbicide on albino rats in short term of toxicity. International Journal of Development Research, 10(10), 41253-41258. [Link]

  • Mondal, P., et al. (2018). First Case Report On Metribuzine, An Herbicide Suicidal Poisoning, Presented With Fatal Metabolic Acidosis, Acute Renal Failure, And Hypokalemia. International Journal of Advanced Research, 6(9), 834-837. [Link]

  • ResearchGate. (2020). (PDF) FIRST CASE REPORT ON METRIBUZINE, AN HERBICIDE SUICIDAL POISONING, PRESENTED WITH FATAL METABOLIC ACIDOSIS, ACUTE RENAL FAILURE, AND HYPOKALEMIA. [Link]

  • University of Hertfordshire. Metribuzin (Ref: DPX G2504). AERU. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Methyl Metribuzin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of N-Methyl Metribuzin (CAS 56742-45-1), a research chemical and an aminotriazinone analogue of the herbicide Metribuzin.[1] As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that guarantees personal safety and preserves environmental integrity. This document synthesizes technical data and field-proven safety protocols to establish a self-validating system for the disposal of N-Methyl Metribuzin.

Core Directive: The Primacy of the Safety Data Sheet (SDS)

Before any handling or disposal of N-Methyl Metribuzin, it is imperative to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS). While this guide provides detailed procedures based on the closely related parent compound, Metribuzin, the SDS for your specific product is the ultimate legal and safety authority. Key sections to consult are:

  • Section 7: Handling and Storage

  • Section 8: Exposure Controls/Personal Protection

  • Section 12: Ecological Information

  • Section 13: Disposal Considerations

Disposal procedures must always align with the guidance provided in the SDS and comply with local, state, and federal regulations.[2][3]

Hazard Profile and Disposal Principles (Informed by Metribuzin Data)

N-Methyl Metribuzin is a derivative of Metribuzin, a selective triazine herbicide.[4] The hazard profile of Metribuzin provides a strong basis for establishing safe handling and disposal protocols for its N-Methyl analogue.

Key Hazards:

  • Human Health: Metribuzin is harmful if swallowed and may cause moderate eye irritation.[5][6] High exposure can lead to symptoms such as weakness, fatigue, and drowsiness.[7]

  • Environmental Hazards: Metribuzin is recognized as being very toxic to aquatic life, with long-lasting effects.[8][9] It has the potential to leach through soil and contaminate groundwater, making it crucial to prevent its release into the environment.[2][5][10]

  • Chemical Reactivity: The compound may be incompatible with strong caustics, ketones, and aldehydes.[5][8] Thermal decomposition under fire conditions can produce toxic gases, including oxides of carbon and sulfur, methyl mercaptan, and amines.[5][8][10]

Core Disposal Principles:

  • Prevent Environmental Release: Under no circumstances should N-Methyl Metribuzin or its waste be disposed of down the drain, in municipal sewers, or in regular trash.[10][11]

  • Waste Minimization: Whenever possible, prepare only the amount of solution needed for your experiment to minimize excess.[11]

  • Regulatory Compliance: All disposal must be conducted through an approved hazardous waste management program, in accordance with the Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[3]

  • Consult EHS: Your institution's Environmental Health & Safety (EHS) department is the primary resource for specific disposal procedures and scheduling waste pick-ups.

Quantitative Hazard Data Summary (Metribuzin Proxy)
Hazard MetricValueSpeciesSource
Acute Oral LD50 > 1,000 mg/kgRat[8]
Acute Dermal LD50 > 2,000 mg/kgRabbit[5][8]
Inhalation LC50 > 4.84 mg/L (4 hr)Rat[5]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.N/A[8][9]

Procedural Guide for N-Methyl Metribuzin Waste Management

This section provides step-by-step methodologies for the safe handling and disposal of various waste streams containing N-Methyl Metribuzin.

Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant waterproof gloves (e.g., nitrile).[5]

  • Body Protection: A lab coat and long-sleeved clothing.[5]

All handling of open containers or waste materials should be performed inside a certified chemical fume hood to minimize inhalation exposure.[12]

Step-by-Step Disposal Protocols
  • Do Not Attempt Neutralization: Do not try to chemically neutralize the pure compound. Incompatibilities with caustics, ketones, and aldehydes make this hazardous.[8]

  • Secure and Label: Ensure the original container is tightly sealed and clearly labeled as "Hazardous Waste: N-Methyl Metribuzin."

  • Contact EHS: Arrange for collection by your institution's EHS-approved hazardous waste contractor. This material must be disposed of at an approved waste disposal facility.[2][5]

  • Initial Decontamination (Triple Rinse Method): This procedure must be performed in a chemical fume hood. a. Fill the empty container approximately one-quarter full with a suitable solvent (e.g., methanol or acetone, check SDS for compatibility). b. Securely cap the container and shake for at least 10 seconds.[13] c. Pour the solvent rinsate into a designated and clearly labeled hazardous waste container. This rinsate is hazardous waste. d. Repeat steps 1a-1c two more times for a total of three rinses.[13][14]

  • Container Disposal: a. After triple-rinsing, deface the original product label. b. Puncture the container to prevent reuse.[15] c. Dispose of the container as instructed by your EHS office. Depending on local regulations, it may be disposed of as contaminated solid waste or in a sanitary landfill if deemed fully decontaminated.[2]

  • Segregation: All solid materials that have come into contact with N-Methyl Metribuzin, such as gloves, weigh boats, pipette tips, and absorbent pads, must be considered hazardous waste.

  • Collection: Place these materials into a dedicated, sealed, and clearly labeled hazardous waste container (e.g., a lined plastic pail or a designated waste bag).

  • Disposal: When the container is full, arrange for pickup by your EHS department for disposal via incineration or at a designated landfill, as per regulations.[2]

Emergency Procedures: Laboratory Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. Keep unauthorized personnel away.[8]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from the upwind side.

  • Don PPE: Before re-entering the area, don the full PPE detailed above.

  • Contain and Absorb: a. For a solid spill, carefully sweep or vacuum the material, avoiding the generation of dust. A fine water mist may be used to suppress dust if necessary.[5][8] b. For a liquid spill, cover with a dry, inert absorbent material such as clay granules, sand, or vermiculite.[5][7][10]

  • Collect Waste: Place all contaminated absorbent material and any contaminated soil into a sealable, labeled container for hazardous waste disposal.[5][7]

  • Decontaminate Area: a. Scrub the spill area with soap and a strong detergent solution.[5][10] b. Use additional absorbent material to collect the cleaning solution. This material is also considered hazardous waste and must be disposed of accordingly.[5]

  • Final Disposal: Contact your EHS office to report the spill and arrange for the disposal of all collected hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing N-Methyl Metribuzin waste in a laboratory setting.

G cluster_0 Waste Identification & Characterization cluster_1 Containment & Labeling Waste N-Methyl Metribuzin Waste Generated Pure Pure/Expired Compound Waste->Pure Classify Empty Empty Container Waste->Empty Classify Solid Contaminated Solid Waste (Gloves, Tips, etc.) Waste->Solid Classify Spill Spill Debris Waste->Spill Classify Contain_Pure Seal in Original or Compatible Container Pure->Contain_Pure Contain_Rinse Collect Rinsate in Hazardous Liquid Waste Empty->Contain_Rinse Contain_Solid Collect in Labeled Solid Waste Container Solid->Contain_Solid Spill->Contain_Solid Label Label Clearly: 'Hazardous Waste: N-Methyl Metribuzin' Contain_Pure->Label Contain_Rinse->Label Rinsed_Container Deface Label & Puncture; Dispose per EHS Guidance Contain_Rinse->Rinsed_Container Leads to Contain_Solid->Label EHS Contact EHS for Pickup Label->EHS Facility Dispose via Approved Hazardous Waste Facility EHS->Facility

Sources

Navigating the Uncharted: A Guide to Safely Handling N-Methyl Metribuzin in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Managing a Novel Compound with Limited Safety Data

Researchers, scientists, and drug development professionals are constantly pushing the boundaries of knowledge, often working with novel or sparsely documented chemical compounds. N-Methyl Metribuzin, a methylamine analogue of the well-known herbicide Metribuzin, is one such compound. While its structural similarity to Metribuzin provides a foundation for anticipating its toxicological profile, the absence of a comprehensive Safety Data Sheet (SDS) necessitates a cautious and well-informed approach to its handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to work safely with N-Methyl Metribuzin.

Understanding the Compound: What We Know

Hazard Assessment: A Data-Driven Inference

Based on available information from chemical suppliers, N-Methyl Metribuzin is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H332: Harmful if inhaled.

  • H400: Very toxic to aquatic life.

  • H410: Very toxic to aquatic life with long lasting effects.

Given that N-Methyl Metribuzin is a derivative of Metribuzin (CAS 21087-64-9), we can infer a similar hazard profile. Metribuzin is known to be harmful if swallowed and may cause harm to organs through prolonged or repeated exposure.[4] It is also very toxic to aquatic life with long-lasting effects.[5][6] Therefore, a conservative approach that considers the potential for similar or even enhanced toxicity is warranted when handling the N-methylated form.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Due to the lack of specific toxicological data for N-Methyl Metribuzin, a comprehensive PPE strategy is paramount. The following table outlines the recommended PPE based on the known hazards of the parent compound, Metribuzin, and the available information on N-Methyl Metribuzin.

Body PartRecommended PPERationale
Eyes Chemical safety goggles or a full-face shield.[7][8]Protects against splashes and airborne particles.
Skin Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.Prevents dermal absorption, which is a potential route of exposure.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.Essential for weighing, transferring, or any procedure that could generate dust or aerosols.
Body Long-sleeved shirt and long pants.[7]Provides an additional layer of protection against skin contact.

It is crucial to always wash hands thoroughly after handling the compound, even when gloves have been worn.

Operational Plan: From Receipt to Experimentation

A meticulous operational plan is essential to minimize exposure risk. The following workflow outlines the key steps for safely handling N-Methyl Metribuzin in a laboratory setting.

OperationalWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Waste Disposal Receipt Receive and inspect package for damage Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Receipt->Storage Prep Don appropriate PPE Storage->Prep Weighing Weigh in a chemical fume hood or ventilated enclosure Prep->Weighing Dissolving Dissolve in a suitable solvent within the fume hood Weighing->Dissolving Experiment Conduct experiment with appropriate engineering controls Dissolving->Experiment Decontaminate Decontaminate work surfaces with a suitable cleaning agent Experiment->Decontaminate Waste Dispose of waste in a designated hazardous waste container Decontaminate->Waste

Figure 1. A step-by-step workflow for the safe handling of N-Methyl Metribuzin, from receipt to disposal.

Disposal Plan: Environmental Responsibility

The high aquatic toxicity of N-Methyl Metribuzin and its parent compound necessitates a stringent disposal plan to prevent environmental contamination.

Step-by-Step Disposal Protocol:
  • Segregation: All waste contaminated with N-Methyl Metribuzin, including unused product, contaminated labware, and PPE, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Containerization: The waste container should be made of a material compatible with the chemical and any solvents used. It must be kept closed when not in use.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "N-Methyl Metribuzin" and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of N-Methyl Metribuzin down the drain or in regular trash. [8]

In Case of Exposure: Immediate Actions

A clear and practiced emergency response plan is critical.

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound, including its name and any available hazard information.

Conclusion: Prioritizing Safety in the Face of the Unknown

Working with novel compounds like N-Methyl Metribuzin is inherent to scientific progress. However, this pursuit of knowledge must be balanced with an unwavering commitment to safety. By adopting a cautious approach, utilizing the available data on analogous compounds, and implementing robust safety protocols, researchers can confidently and responsibly handle N-Methyl Metribuzin. This guide serves as a foundational resource, but it is imperative that it is supplemented by consultation with your institution's safety professionals and the chemical supplier to ensure the highest level of safety in your laboratory.

References

  • Adooq Bioscience. N-Methyl Metribuzin. [Link]

  • MATERIAL SAFETY DATA SHEET METRIBUZIN 75. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: Metribuzin. [Link]

  • SAFETY DATA SHEET METRIBUZIN 75. [Link]

  • Safety Data Sheet. [Link]

  • Genfarm. Safety Data Sheet: GENFARM METRIBUZIN 750 WG HERBICIDE. [Link]

  • Villa Crop Protection. metribuzin 480 sc safety data sheet. [Link]

  • Chemsrc. Metribuzin. [Link]

  • Meghmani Industries Limited. Material Safety Data Sheet: Metribuzin Technical. [Link]

  • CDMS.net. SAFETY DATA SHEET: AUTHORITY®MTZ DF HERBICIDE. [Link]

Sources

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